Product packaging for 2,4-Diaminopyrimidine-5-carboxamide(Cat. No.:CAS No. 66131-74-6)

2,4-Diaminopyrimidine-5-carboxamide

Número de catálogo: B3032972
Número CAS: 66131-74-6
Peso molecular: 153.14 g/mol
Clave InChI: VULZVYGZVOMUKU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2,4-Diaminopyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C5H7N5O and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H7N5O B3032972 2,4-Diaminopyrimidine-5-carboxamide CAS No. 66131-74-6

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2,4-diaminopyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N5O/c6-3-2(4(7)11)1-9-5(8)10-3/h1H,(H2,7,11)(H4,6,8,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VULZVYGZVOMUKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=N1)N)N)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497878
Record name 2,4-Diaminopyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66131-74-6
Record name 2,4-Diaminopyrimidine-5-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Elucidation of the Molecular Structure of 2,4-Diaminopyrimidine-5-carboxamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data pertinent to the structure elucidation of 2,4-diaminopyrimidine-5-carboxamide. This compound belongs to a class of heterocyclic molecules that are of significant interest in medicinal chemistry, often serving as a core scaffold in the development of kinase inhibitors and other therapeutic agents. While specific experimental data for the title compound is not extensively available in public literature, this guide outlines the expected analytical approaches and provides comparative data from closely related analogs to facilitate its characterization.

Molecular Structure and Properties

This compound (C₅H₇N₅O) has a molecular weight of 153.14 g/mol .[1] The structural formula, presented below, features a pyrimidine ring substituted with two amino groups at positions 2 and 4, and a carboxamide group at position 5.

G start 2,4-Dichloropyrimidine- 5-carboxamide step1 Nucleophilic Substitution (Ammonia) start->step1 intermediate 2-Amino-4-chloro- pyrimidine-5-carboxamide step1->intermediate step2 Nucleophilic Substitution (Ammonia) intermediate->step2 product 2,4-Diaminopyrimidine- 5-carboxamide step2->product G synthesis Synthesis and Purification crystal_growth Crystal Growth synthesis->crystal_growth data_collection X-ray Diffraction Data Collection crystal_growth->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution final_structure Final Crystal Structure structure_solution->final_structure

References

An In-Depth Technical Guide to the Physicochemical Properties of 2,4-Diaminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Diaminopyrimidine-5-carboxamide is a key heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Its derivatives have been identified as potent inhibitors of various protein kinases, positioning them as promising candidates for therapeutic intervention in oncology, immunology, and other disease areas.[1][2][3][4] A thorough understanding of its core physicochemical properties is fundamental for optimizing drug-like characteristics, including solubility, permeability, and metabolic stability, which are critical for successful clinical translation. This guide provides a consolidated overview of the known physicochemical data, experimental protocols for its synthesis and property determination, and a visualization of its mechanism of action.

Core Physicochemical Properties

The intrinsic properties of this compound dictate its behavior in biological systems. Quantitative data for the parent compound are summarized below.

PropertyValueSource(s)
IUPAC Name This compoundN/A
CAS Number 66131-74-6[5][6]
Molecular Formula C₅H₇N₅O[5][6]
Molecular Weight 153.14 g/mol [5][6]
Appearance Solid[7]
Melting Point Not available[6]
Boiling Point Not available[6]
Density Not available[6]
Solubility Poorly soluble in water. Hydrochloride salt forms enhance aqueous solubility.N/A
Storage Conditions Keep in a dark place, Inert atmosphere, Room temperature[5]

Experimental Protocols

Detailed methodologies are crucial for the synthesis and characterization of this compound and its analogues.

Synthesis Protocol: Two-Step Sequential Aromatic Nucleophilic Substitution (SNAr)

A versatile method for generating a library of N2, N4-disubstituted this compound derivatives starts from the commercially available 2,4-dichloropyrimidine-5-carboxamide. This allows for rapid structure-activity relationship (SAR) discovery.

Objective: To synthesize N-substituted this compound derivatives.

Starting Material: 2,4-Dichloropyrimidine-5-carboxamide

Procedure:

  • First Nucleophilic Addition (C4 Position):

    • Dissolve 2,4-dichloropyrimidine-5-carboxamide in a suitable aprotic solvent (e.g., THF, DMF).

    • Add an appropriate amine (R¹-NH₂) and a non-nucleophilic base (e.g., DIPEA, K₂CO₃) to the solution.

    • Stir the reaction mixture at room temperature or with gentle heating until TLC or LC-MS analysis indicates the consumption of the starting material. The more reactive chlorine at the C4 position is displaced first.

    • Upon completion, the intermediate 2-chloro-4-(substituted-amino)pyrimidine-5-carboxamide can be isolated via aqueous workup and extraction, followed by purification (e.g., column chromatography) or used directly in the next step.

  • Second Nucleophilic Addition (C2 Position):

    • To the solution containing the intermediate from the previous step, add the second amine (R²-NH₂).

    • This step often requires more forcing conditions, such as heating at elevated temperatures (e.g., 80-120 °C), sometimes under microwave irradiation, and may be acid-mediated.

    • Monitor the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Purify the final product using standard techniques such as extraction, crystallization, or silica gel column chromatography to yield the desired N²,N⁴-disubstituted this compound.

Property Determination: Melting Point

The melting point is a critical indicator of purity.[8]

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus: Digital melting point apparatus (e.g., Mel-Temp) or Thiele tube setup, capillary tubes (sealed at one end).[9][10]

Procedure:

  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat transfer.[8]

  • Loading: Load a small amount of the powdered sample into a capillary tube to a height of 1-2 mm.[10][11] Compact the sample by tapping the tube or dropping it through a long glass tube.[11]

  • Initial Determination: Place the capillary in the apparatus and heat rapidly (e.g., 10-20 °C/min) to find an approximate melting range.[9][11]

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, reduce the heating rate to 1-2 °C/min.[9][11]

  • Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting point is reported as the range T₁–T₂. For a pure compound, this range is typically narrow (0.5-1.5 °C).[9][11]

Property Determination: Acid Dissociation Constant (pKa)

The pKa value is essential for predicting the ionization state of a molecule at a given pH, which profoundly affects its solubility, absorption, and target engagement.[12] Several methods can be employed.

Objective: To determine the pKa value(s) of this compound.

Method 1: Potentiometric Titration This is a highly accurate and common method for pKa determination.[12]

  • A solution of the compound is prepared in water or a water-cosolvent mixture if solubility is low.[12]

  • The solution is titrated with a standardized acid (e.g., HCl) or base (e.g., NaOH).

  • The pH of the solution is measured with a calibrated pH electrode after each addition of titrant.

  • A plot of pH versus the volume of titrant added is generated. The pKa corresponds to the pH at the half-equivalence point (the flattest part of the buffer region in the titration curve).[13]

Method 2: UV-Metric Titration This method is suitable for compounds with a chromophore near the ionization site and can be used for poorly soluble compounds.[12][14]

  • A series of buffer solutions with known pH values are prepared.

  • A constant concentration of the compound is added to each buffer.

  • The UV-Vis absorbance spectrum is recorded for each solution.

  • The absorbance at a specific wavelength where the ionized and non-ionized forms have different molar absorptivities is plotted against pH.

  • The resulting sigmoid curve's inflection point corresponds to the pKa.[13]

Method 3: HPLC-Based Method This technique is advantageous for poorly soluble compounds and requires minimal sample amounts.[14][15]

  • The retention time of the compound is measured on a reverse-phase HPLC column using a series of mobile phases with different, precisely controlled pH values.[14]

  • A plot of the retention time (or capacity factor) versus pH is generated.

  • The pKa is determined from the inflection point of the resulting sigmoidal curve.[14][15]

Biological Activity and Signaling Pathways

The 2,4-diaminopyrimidine scaffold is a privileged structure in kinase inhibitor design. Derivatives of this compound act as ATP-competitive inhibitors for a range of kinases, including Sky kinase, HPK1, and JNK.[1][2][16] The core mechanism involves the compound occupying the ATP-binding pocket of the kinase enzyme. This binding event physically blocks ATP from entering the active site, thereby preventing the phosphorylation of substrate proteins and interrupting downstream signaling cascades. The 5-carboxamide moiety often plays a crucial role by forming key hydrogen bond interactions with the hinge region of the kinase, significantly enhancing binding affinity and potency.[16]

Mandatory Visualizations

Experimental Workflow: Synthesis of N²,N⁴-Disubstituted 2,4-Diaminopyrimidine-5-carboxamides

G start 2,4-Dichloropyrimidine- 5-carboxamide step1 Step 1: SNAr (C4 Position) start->step1 reagent1 + R¹-NH₂ (Amine 1) + Base reagent1->step1 intermediate 2-Chloro-4-(R¹-amino)- pyrimidine-5-carboxamide step1->intermediate step2 Step 2: SNAr (C2 Position) intermediate->step2 reagent2 + R²-NH₂ (Amine 2) + Acid/Heat reagent2->step2 product Final Product: N²,N⁴-Disubstituted-2,4- diaminopyrimidine-5-carboxamide step2->product purification Purification (Chromatography) product->purification

Caption: General synthetic workflow for this compound derivatives.

Signaling Pathway: Mechanism of Action as a Kinase Inhibitor

G cluster_0 Normal Kinase Activity cluster_1 Inhibition by this compound ATP ATP Kinase Kinase Enzyme (Active Site) ATP->Kinase Binds pSubstrate Phosphorylated Substrate Kinase->pSubstrate Phosphorylates Substrate Substrate Protein Substrate->Kinase Signal Downstream Signaling pSubstrate->Signal Inhibitor 2,4-Diaminopyrimidine- 5-carboxamide Kinase_I Kinase Enzyme (Active Site) Inhibitor->Kinase_I Binds & Blocks (Competitive) Blocked Phosphorylation Blocked Kinase_I->Blocked ATP_I ATP ATP_I->Kinase_I Binding Prevented Substrate_I Substrate Protein Substrate_I->Kinase_I NoSignal Signaling Inhibited Blocked->NoSignal

Caption: ATP-competitive inhibition of a protein kinase by this compound.

References

The Core Mechanism of 2,4-Diaminopyrimidine-5-Carboxamide: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Versatile Kinase Inhibitor Scaffold

The 2,4-diaminopyrimidine-5-carboxamide core is a privileged scaffold in modern medicinal chemistry, serving as the foundation for a multitude of potent and selective kinase inhibitors. This technical guide provides a detailed overview of its mechanism of action, explores its application in targeting various kinase families, presents key structure-activity relationship (SAR) data, and outlines common experimental protocols for its evaluation.

Core Mechanism of Action: ATP-Competitive Inhibition

The primary mechanism of action for this compound derivatives is competitive inhibition at the ATP-binding site of protein kinases. The 2,4-diaminopyrimidine core acts as a "hinge-binding" motif, forming critical hydrogen bonds with the backbone of the kinase hinge region. This interaction mimics the binding of the adenine moiety of ATP, effectively blocking the enzyme's ability to bind its natural substrate and catalyze the transfer of a phosphate group.

The 5-carboxamide substituent plays a crucial role in enhancing both potency and selectivity. It can form additional hydrogen bonds with residues in the hinge region or the solvent front, further anchoring the inhibitor in the active site. For instance, in the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1), the 5-carboxamide moiety engages with Glutamate 92 of the hinge region, leading to a significant improvement in intrinsic potency[1].

cluster_kinase Kinase Active Site hinge Hinge Region pocket Hydrophobic Pocket gatekeeper Gatekeeper Residue ribose Ribose Pocket inhibitor 2,4-Diaminopyrimidine Core 5-Carboxamide R-Group inhibitor:core->hinge Hydrogen Bonds (Key Interaction) inhibitor:amide->hinge Additional H-Bond inhibitor:r_group->pocket Fills Hydrophobic Pocket (Selectivity) atp ATP atp->hinge Competitive Binding

Caption: General mechanism of ATP-competitive kinase inhibition.

Key Kinase Targets and Signaling Pathways

The versatility of the this compound scaffold allows for its modification to target a wide range of kinases involved in various disease-relevant signaling pathways.

Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1 (also known as MAP4K1) is a negative regulator of T-cell receptor (TCR) signaling. Inhibition of HPK1 enhances T-cell activation, cytokine production (such as IL-2), and anti-tumor immunity. This makes HPK1 an attractive target for cancer immunotherapy. Derivatives of this compound have been developed as potent and selective ATP-competitive inhibitors of HPK1[1].

TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 Phosphorylation HPK1->SLP76 Negative Regulation Downstream Downstream Signaling (e.g., AP-1, NF-κB) SLP76->Downstream IL2 IL-2 Production Downstream->IL2 Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor Inhibitor->HPK1 Inhibits

Caption: HPK1 inhibition enhances T-cell signaling.

Sky Kinase (TYRO3)

Sky kinase, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in various cancers. The this compound scaffold has yielded highly selective inhibitors of Sky kinase[2][3]. Optimization of this series has led to compounds with properties suitable for in vivo studies to probe the effects of Sky inhibition[3].

Focal Adhesion Kinase (FAK)

FAK is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Its overexpression is linked to tumor progression and metastasis. Several 2,4-diaminopyrimidine derivatives have been designed and synthesized as potent FAK inhibitors with significant anti-proliferative activities against cancer cell lines[4][5].

Other Kinase Targets

The 2,4-diaminopyrimidine core has been successfully adapted to target a diverse array of other kinases, including:

  • c-Jun N-terminal Kinase (JNK): Implicated in inflammatory diseases and fibrotic liver disorders[6].

  • Janus Kinase 3 (JAK3): A target for autoimmune disorders[7].

  • Casein Kinase 1 Epsilon (CK1ε): Involved in oncogenic signaling pathways like Wnt/β-catenin[8].

  • Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in innate immune responses and inflammatory disorders[9].

  • Cyclin-Dependent Kinase 7 (CDK7): A target in various hematological cancers[10].

  • Epidermal Growth Factor Receptor (EGFR): A well-established target in multiple cancers[11].

Quantitative Structure-Activity Relationship (SAR) Data

The following tables summarize key quantitative data for various this compound derivatives against their respective kinase targets.

Table 1: HPK1 Inhibition Data

CompoundHPK1 TR-FRET IC50 (nM)IL-2 Release EC50 (nM)Kinase Selectivity (Fold vs. other kinases)
1 64->100x vs 226/265 kinases
2 7,600--
17 2190>1000x vs MAP4K5/6
22 1140>1000x vs MAP4K5/6

Data sourced from[1].

Table 2: Sky Kinase (TYRO3) Inhibition Data

CompoundSky IC50 (nM)Kinase Selectivity
21 0.7Excellent selectivity in 46/48 kinases
24 15-
32 70>100-fold vs 31 tyrosine kinases (except MERTK)

Data sourced from[3].

Table 3: FAK and CDK7 Inhibition Data

ScaffoldTargetCompoundEnzymatic IC50 (nM)Antiproliferative IC50 (nM) (Cell Line)
2,4-DianilinopyrimidineFAK8a 4744 (H1975), 119 (A431)
2,4-DiaminopyrimidineFAKA12 10.8130 (A549), 94 (MDA-MB-231)
2,4-DiaminopyrimidineCDK722 <30208.1 (MV4-11), 37.5 (Mino)

Data sourced from[4][5][10].

Experimental Protocols

The discovery and characterization of this compound inhibitors typically involve a standardized workflow encompassing chemical synthesis, biochemical assays, and cell-based functional assays.

cluster_workflow Inhibitor Discovery Workflow Synthesis Chemical Synthesis (e.g., Suzuki, SNAr) Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Biochemical Biochemical Assay (e.g., TR-FRET Kinase Assay) Purification->Biochemical Determine IC50 Cellular Cell-Based Assay (e.g., Proliferation, Cytokine Release) Biochemical->Cellular Determine EC50 ADME In Vitro ADME/Tox (e.g., Microsomal Stability) Cellular->ADME InVivo In Vivo Studies (e.g., PK/PD, Efficacy Models) ADME->InVivo Lead Lead Optimization InVivo->Lead Lead->Synthesis Iterative SAR

Caption: A typical workflow for kinase inhibitor discovery.

Chemical Synthesis

The synthesis of these compounds often involves standard cross-coupling reactions. Key steps can include:

  • Suzuki Coupling: To introduce aryl or heteroaryl groups at the 5-position of the pyrimidine ring, reacting a halo-pyrimidine intermediate with a suitable boronic acid or ester[9][12].

  • Nucleophilic Aromatic Substitution (SNAr): To install the di-amino functionalities at the 2- and 4-positions of the pyrimidine core by reacting a di-chloropyrimidine with the desired amines[9].

Biochemical Kinase Inhibition Assays

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This is a common method to determine the IC50 values of inhibitors against a target kinase.

  • Reaction Setup: The kinase, a biotinylated substrate peptide, and ATP are incubated in a reaction buffer.

  • Inhibitor Addition: The reaction is initiated in the presence of varying concentrations of the test compound (e.g., this compound derivative).

  • Detection: The reaction is stopped, and a detection solution containing a Europium-labeled anti-phospho-substrate antibody (donor) and Streptavidin-Allophycocyanin (acceptor) is added.

  • Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET signal. The inhibitor concentration that reduces the signal by 50% is the IC50.

Cellular Assays

Cell Proliferation Assay (e.g., using MTS or CellTiter-Glo®): This assay measures the effect of the inhibitor on the growth of cancer cell lines.

  • Cell Plating: Cancer cells with high expression of the target kinase are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with a serial dilution of the inhibitor for a specified period (e.g., 72 hours).

  • Viability Measurement: A reagent (e.g., MTS) is added, which is converted into a colored formazan product by viable cells. The absorbance is measured, which is proportional to the number of living cells.

  • Data Analysis: The IC50 value, the concentration of inhibitor that causes 50% growth inhibition, is calculated from the dose-response curve.

Cytokine Release Assay (for Immuno-oncology Targets like HPK1):

  • Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated.

  • Stimulation and Treatment: Cells are stimulated (e.g., with anti-CD3/CD28 antibodies) in the presence of varying concentrations of the inhibitor.

  • Supernatant Collection: After an incubation period (e.g., 24-48 hours), the cell culture supernatant is collected.

  • Cytokine Quantification: The concentration of the cytokine of interest (e.g., IL-2) in the supernatant is measured using an ELISA or a similar immunoassay. The EC50, the concentration of inhibitor that produces 50% of the maximal cytokine release, is determined.

References

An In-depth Technical Guide to the Discovery of 2,4-Diaminopyrimidine-5-carboxamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed overview of the 2,4-diaminopyrimidine-5-carboxamide scaffold as a privileged core for the design of potent and selective kinase inhibitors. It covers the fundamental structure-activity relationships (SAR), quantitative inhibitory data against various key kinase targets, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Introduction: A Privileged Scaffold for Kinase Inhibition

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them prime targets for therapeutic intervention. The 2,4-diaminopyrimidine scaffold has emerged as a highly successful "hinge-binding" motif in the development of ATP-competitive kinase inhibitors. The strategic addition of a carboxamide group at the 5-position has proven to be a pivotal modification, enhancing both potency and selectivity.[1] This this compound core structure serves as a versatile foundation for developing inhibitors against a range of kinases, including those involved in immuno-oncology (HPK1), cell proliferation and migration (FAK), and autoimmune signaling pathways (JAK3).[1][2][3]

This document explores the design, synthesis, and biological evaluation of these derivatives, offering a technical resource for professionals in the field of drug discovery.

The Core Scaffold and Hinge-Binding Interaction

The efficacy of the this compound scaffold lies in its ability to mimic the hydrogen bonding pattern of the adenine base of ATP within the kinase hinge region. This interaction anchors the inhibitor in the active site, providing a stable platform for further modifications to achieve target specificity and potency.

The core structure features a diaminopyrimidine ring. The N1 nitrogen of the pyrimidine and the exocyclic amine at the C2 or C4 position typically form two crucial hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. A key innovation of this scaffold is the 5-carboxamide moiety. The amide group can form an additional hydrogen bond with key residues in the hinge region, such as a glutamate in HPK1, leading to a significant (over 100-fold) improvement in intrinsic potency compared to derivatives lacking this group.[1]

Further substitutions on the C2 and C4 aniline rings, as well as the carboxamide nitrogen, allow for the exploration of various pockets within the ATP-binding site, which is essential for optimizing selectivity and potency.[1]

Core_Structure cluster_scaffold This compound Core cluster_key Key Interaction Points Scaffold Hinge Hinge Region Binding (H-Bonds) Carboxamide 5-Carboxamide (Potency & Selectivity) R1 R1: C4-Amine (Selectivity Pocket) R2 R2: C2-Amine (Selectivity Pocket) R3 R3: Carboxamide-N (Solvent Front)

Core this compound scaffold.

Quantitative Data: Inhibition Across Key Kinase Targets

The versatility of the this compound scaffold has led to the development of potent inhibitors for several important kinase targets. The following tables summarize key quantitative data for representative compounds.

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 (also known as MAP4K1) is a negative regulator of T-cell receptor signaling, making it a high-value target for cancer immunotherapy.[4][5] Inhibition of HPK1 is expected to enhance anti-tumor immune responses.

CompoundHPK1 IC₅₀ (nM)pSLP76 IC₅₀ (nM)IL-2 Secretion EC₅₀ (nM)Reference
14g 0.1527.9246.64[4]
21 (Macrocyclic) 1.0--[5]
Compound 1 --226[1]
Compound 22 ---[1]
Compound 27 ---[1]

IC₅₀: Half-maximal inhibitory concentration in biochemical assays. pSLP76 IC₅₀: Half-maximal inhibitory concentration in a cellular assay measuring phosphorylation of the downstream substrate SLP76. IL-2 EC₅₀: Half-maximal effective concentration for stimulating Interleukin-2 secretion, a marker of T-cell activation.

Focal Adhesion Kinase (FAK) Inhibitors

FAK is a non-receptor tyrosine kinase involved in cell adhesion, proliferation, and migration.[2] It is overexpressed in various tumors, making it a target for anticancer therapies.

CompoundFAK IC₅₀ (nM)A549 Cell IC₅₀ (nM)MDA-MB-231 Cell IC₅₀ (nM)Reference
A12 -13094[2][6]
TAE-226 (Reference) ->1000>1000[2]

A549: Human lung carcinoma cell line. MDA-MB-231: Human breast adenocarcinoma cell line.

Janus Kinase 3 (JAK3) Inhibitors

Selective inhibition of JAK3 is a key strategy for treating autoimmune disorders like rheumatoid arthritis, as it plays a crucial role in cytokine signaling in immune cells.[3]

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)Reference
11i 1021191.4108[3]
Cerdulatinib (Reference) 19328.135[3]
Cyclin-Dependent Kinase 7 (CDK7) Inhibitors

CDK7 is a central regulator of both the cell cycle and transcription, making it a promising target for cancer treatment.[7]

CompoundCDK7 IC₅₀ (nM)MV4-11 Cell IC₅₀ (nM)Selectivity vs. CDK9Reference
22 7.21->138-fold[7]
BTX-A51 (Reference) ---[7]

MV4-11: Human leukemia cell line.

Experimental Protocols

Detailed and reproducible methodologies are crucial for the evaluation of kinase inhibitors. The following sections outline generalized protocols based on published studies.

General Synthetic Protocol: Sequential SNAr Reaction

A common and efficient method for synthesizing the this compound scaffold involves a two-step, sequential nucleophilic aromatic substitution (SNAr) starting from a commercially available precursor.[1]

  • Step 1: First Nucleophilic Substitution (C4 position)

    • To a solution of 2,4-dichloropyrimidine-5-carboxamide in a suitable solvent (e.g., EtOH, n-BuOH), add an equivalent of the first aniline or amine nucleophile.

    • Add a non-nucleophilic base (e.g., DIPEA) and heat the reaction mixture (e.g., 80-120 °C) until the starting material is consumed (monitored by TLC or LC-MS).

    • Cool the reaction, concentrate under reduced pressure, and purify the resulting 2-chloro-4-amino-pyrimidine-5-carboxamide intermediate, typically by silica gel chromatography.

  • Step 2: Second Nucleophilic Substitution (C2 position)

    • Dissolve the intermediate from Step 1 in a suitable solvent (e.g., dioxane, DMA).

    • Add the second aniline or amine nucleophile, often in slight excess.

    • The reaction can be performed under acidic conditions (e.g., using HCl) or with palladium catalysis (Buchwald-Hartwig amination) for less reactive anilines.

    • Heat the mixture until completion.

    • Work up the reaction by extraction and purify the final this compound product by chromatography or recrystallization.

Biochemical Kinase Inhibition Assay (ADP-Glo™ Assay)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

  • Kinase Reaction:

    • Prepare a reaction mixture in a 384-well plate containing the kinase buffer, the specific kinase enzyme, the peptide or protein substrate, and ATP at its Km concentration.

    • Add the test compound (this compound derivative) at various concentrations (typically a 10-point, 3-fold serial dilution). Include positive (no inhibitor) and negative (no enzyme) controls.

    • Incubate the plate at room temperature for a defined period (e.g., 1-2 hours).

  • ADP Detection:

    • Stop the kinase reaction by adding ADP-Glo™ Reagent. This depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase/luciferin reaction to produce light. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cell-Based Target Engagement Assay (pSLP76 Inhibition)

This protocol measures the ability of an inhibitor to block the phosphorylation of a kinase's direct downstream substrate within a cellular context.[4]

  • Cell Culture and Treatment:

    • Culture Jurkat T-cells (or other relevant immune cells) in appropriate media.

    • Plate the cells and pre-incubate them with serially diluted concentrations of the test compound for 1-2 hours.

  • T-Cell Stimulation:

    • Stimulate the T-cell receptor (TCR) pathway to activate HPK1 by adding anti-CD3/anti-CD28 antibodies. Incubate for a short period (e.g., 10-15 minutes).

  • Cell Lysis and Detection:

    • Lyse the cells to release intracellular proteins.

    • Measure the levels of phosphorylated SLP76 (pSLP76) and total SLP76 using a suitable detection method, such as a sandwich ELISA, Western Blot, or Meso Scale Discovery (MSD) assay.

  • Data Analysis:

    • Normalize the pSLP76 signal to the total SLP76 signal.

    • Calculate the percentage of inhibition of pSLP76 at each compound concentration and determine the IC₅₀ value as described for the biochemical assay.

Cellular Antiproliferative Assay (MTT Assay)

This assay assesses the ability of a compound to inhibit the growth and proliferation of cancer cells.[2]

  • Cell Plating:

    • Seed cancer cells (e.g., A549, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for an extended period (e.g., 72 hours).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability at each concentration relative to untreated control cells.

    • Plot the viability against compound concentration to determine the IC₅₀ value.

Visualizations: Pathways and Workflows

HPK1 Signaling Pathway in T-Cells

HPK1 acts as a negative regulator within the T-cell receptor (TCR) signaling cascade. Upon TCR activation, HPK1 becomes activated and phosphorylates downstream targets like SLP76, ultimately dampening T-cell activation and cytokine production. Inhibition of HPK1 removes this brake, leading to enhanced immune function.

HPK1_Pathway TCR TCR Activation (Antigen Recognition) Lck Lck/ZAP70 TCR->Lck activates LAT_SLP76 LAT/SLP76 Complex Lck->LAT_SLP76 phosphorylates HPK1 HPK1 LAT_SLP76->HPK1 activates Downstream Downstream Signaling (e.g., PLCγ1, Vav1) LAT_SLP76->Downstream activates HPK1->LAT_SLP76 phosphorylates & negatively regulates Negative_Reg Negative Regulation HPK1->Negative_Reg Inhibitor 2,4-Diaminopyrimidine- 5-carboxamide Inhibitor Inhibitor->HPK1 inhibits Activation T-Cell Activation (IL-2 Production, Proliferation) Downstream->Activation

Simplified HPK1 signaling pathway in T-cells.
Experimental Workflow for Kinase Inhibitor Discovery

The discovery and development of a kinase inhibitor follows a structured cascade of experiments, moving from broad initial screens to detailed cellular and in vivo characterization.

Kinase_Inhibitor_Workflow HTS 1. High-Throughput Screening (Biochemical Assay) Hit_Val 2. Hit Validation (IC₅₀ Determination) HTS->Hit_Val SAR 3. SAR & Lead Optimization (Medicinal Chemistry) Hit_Val->SAR Selectivity 4. Kinome Selectivity Profiling SAR->Selectivity Iterative Cycle Cell_Assays 5. Cellular Assays (Target Engagement, Proliferation) SAR->Cell_Assays Selectivity->SAR ADME 6. In Vitro ADME/Tox (Metabolic Stability, CYP Inhibition) Cell_Assays->ADME In_Vivo 7. In Vivo PK/PD & Efficacy (Mouse Models) ADME->In_Vivo

General workflow for kinase inhibitor discovery.

Conclusion

The this compound scaffold represents a highly validated and versatile platform for the design of potent and selective kinase inhibitors. The core's ability to establish multiple hydrogen bonds with the kinase hinge region, enhanced by the critical 5-carboxamide moiety, provides a robust anchoring point. Structure-activity relationship studies have consistently demonstrated that targeted modifications at the C2 and C4 positions are effective strategies for achieving high selectivity against diverse kinases, including HPK1, FAK, and JAK3. The successful development of compounds with nanomolar and even sub-nanomolar potency highlights the power of this scaffold in addressing key therapeutic targets in oncology, immunology, and beyond. This guide provides a foundational resource for researchers aiming to leverage this privileged chemical matter in future drug discovery efforts.

References

The 2,4-Diaminopyrimidine Scaffold: A Versatile Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a privileged heterocyclic motif that has proven to be a cornerstone in the development of a diverse array of therapeutic agents. Its remarkable versatility stems from its ability to form key hydrogen bond interactions with the hinge regions of various protein kinases and the active sites of other critical enzymes, most notably dihydrofolate reductase. This technical guide provides a comprehensive overview of the role of the 2,4-diaminopyrimidine core in drug discovery, with a focus on its application in the development of kinase and dihydrofolate reductase inhibitors. We will delve into the synthesis, mechanism of action, structure-activity relationships, and preclinical/clinical data of key compounds, offering researchers a detailed resource to inform their own drug discovery efforts.

The 2,4-Diaminopyrimidine Scaffold as a Kinase Inhibitor

The 2,4-diaminopyrimidine core has been extensively utilized in the design of potent and selective kinase inhibitors. Its ability to act as a bioisostere for the adenine hinge-binding motif of ATP allows for the development of competitive inhibitors for a wide range of kinases implicated in cancer and other diseases.

Targeting Focal Adhesion Kinase (FAK)

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, proliferation, and survival.[1] Overexpression of FAK is associated with increased malignancy and invasiveness in various cancers.[1] Several 2,4-diaminopyrimidine-based FAK inhibitors have been developed, with some showing promising preclinical and clinical activity.

One notable example is Fedratinib (Inrebic) , a Janus kinase 2 (JAK2) and FAK inhibitor approved for the treatment of myelofibrosis.[2][3]

Table 1: In Vitro Activity of Representative 2,4-Diaminopyrimidine-Based FAK Inhibitors

CompoundFAK IC50 (nM)Target Cell LineAntiproliferative IC50 (nM)Reference
TAE-226-MGC-803-[4]
12s 47MGC-803240[4]
12s 47HCT-116450[4]
12s 47KYSE30440[4]
MY-1576 (8b) -KYSE30-[2]
Targeting Cyclin-Dependent Kinase 7 (CDK7)

Cyclin-Dependent Kinase 7 (CDK7) is a key regulator of both the cell cycle and transcription, making it an attractive target for cancer therapy.[5] The 2,4-diaminopyrimidine scaffold has been successfully employed to develop potent and selective CDK7 inhibitors.

Table 2: In Vitro Activity of Representative 2,4-Diaminopyrimidine-Based CDK7 Inhibitors

CompoundCDK7 IC50 (nM)CDK9 IC50 (nM)Target Cell LineAntiproliferative IC50 (nM)Reference
22 7.21>1000MV4-11-[6]

Signaling Pathways

FAK_Signaling cluster_ECM Extracellular Matrix cluster_Cell Cell Integrin Integrins FAK FAK Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos PI3K PI3K FAK->PI3K p130Cas p130Cas FAK->p130Cas Src->FAK Phosphorylation Src->p130Cas Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK MMPs MMP Expression (MMP2, MMP9) ERK->MMPs Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis Akt->Angiogenesis mTOR->Proliferation Crk_Dock180 Crk/Dock180 p130Cas->Crk_Dock180 Rac1 Rac1 Crk_Dock180->Rac1 JNK JNK Rac1->JNK Migration Cell Migration & Invasion Rac1->Migration JNK->MMPs MMPs->Migration Inhibitor 2,4-Diaminopyrimidine FAK Inhibitor Inhibitor->FAK

Caption: FAK signaling pathway in cell migration and proliferation.

CDK7_Signaling cluster_Transcription Transcription Regulation cluster_CellCycle Cell Cycle Control TFIIH TFIIH Complex PolII RNA Polymerase II TFIIH->PolII Phosphorylates Ser5 mRNA mRNA Synthesis PolII->mRNA CDK1 CDK1 CellCycleProgression Cell Cycle Progression CDK1->CellCycleProgression CDK2 CDK2 CDK2->CellCycleProgression CDK4_6 CDK4/6 CDK4_6->CellCycleProgression CDK7 CDK7 CDK7->TFIIH Component of CDK7->CDK1 Activates CDK7->CDK2 Activates CDK7->CDK4_6 Activates Inhibitor 2,4-Diaminopyrimidine CDK7 Inhibitor Inhibitor->CDK7

Caption: Dual role of CDK7 in transcription and cell cycle regulation.

The 2,4-Diaminopyrimidine Scaffold as a Dihydrofolate Reductase (DHFR) Inhibitor

The 2,4-diaminopyrimidine scaffold is the core structural feature of a major class of dihydrofolate reductase (DHFR) inhibitors. DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate to tetrahydrofolate, a precursor for the synthesis of nucleotides and certain amino acids.[7] Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer therapies.

Key DHFR Inhibitors

Pyrimethamine (Daraprim) is an antiparasitic drug used in the treatment of malaria and toxoplasmosis.[8] It exhibits selective inhibition of protozoal DHFR over the human enzyme.[3]

Trimethoprim is a widely used antibacterial agent, often in combination with sulfamethoxazole.[9] It shows high selectivity for bacterial DHFR.[9]

Iclaprim is a newer generation diaminopyrimidine DHFR inhibitor with potent activity against a broad spectrum of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[10]

Table 3: In Vitro Activity of Key 2,4-Diaminopyrimidine-Based DHFR Inhibitors

CompoundTarget OrganismDHFR IC50/KiMIC (μg/mL)Reference
Pyrimethamine P. chabaudi (sensitive)Kis = 0.7 ± 0.4 mM (Sulfadoxine)-[11]
Pyrimethamine T. gondiiIC50 = 139 ± 49 nM-[3]
Trimethoprim E. coli--[9]
Iclaprim MRSA-MIC90 = 0.12[12][13]
Iclaprim MSSA-MIC90 = 0.12[12][13]
Iclaprim S. pyogenes-MIC90 = 0.25[13]

Dihydrofolate Reductase Pathway

DHFR_Pathway DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Thymidylate Thymidylate Synthesis THF->Thymidylate AminoAcids Amino Acid Synthesis THF->AminoAcids DHFR->THF NADP NADP+ DHFR->NADP NADPH NADPH NADPH->DHFR DNA_RNA DNA & RNA Synthesis Purines->DNA_RNA Thymidylate->DNA_RNA Inhibitor 2,4-Diaminopyrimidine DHFR Inhibitor Inhibitor->DHFR

Caption: The role of DHFR in the folate metabolic pathway.

Pharmacokinetic Properties

The pharmacokinetic profiles of 2,4-diaminopyrimidine-based drugs are crucial for their therapeutic efficacy.

Table 4: Pharmacokinetic Parameters of Selected 2,4-Diaminopyrimidine Drugs

DrugTmax (hours)T1/2 (hours)Protein Binding (%)MetabolismPrimary ExcretionReference
Fedratinib 2-441 (effective)≥90CYP3A4, CYP2C19, FMO3Feces[14][15]
Pyrimethamine 2-49687Hepatic (CYP3A4)Urine[13]
Trimethoprim 1-28-12-Hepatic (CYP2C8)Urine[13]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and evaluation of 2,4-diaminopyrimidine derivatives.

General Synthesis of 2,4-Diamino-5-aryl-6-substituted Pyrimidines

This protocol describes a common synthetic route to generate diverse 2,4-diaminopyrimidine derivatives for structure-activity relationship studies.

Experimental Workflow: Synthesis of 2,4-Diaminopyrimidine Derivatives

Synthesis_Workflow Start 2,4-Diamino-6-chloropyrimidine Step1 Nucleophilic Substitution (e.g., with an alcohol/NaH) Start->Step1 Intermediate1 2,4-Diamino-6-alkoxypyrimidine Step1->Intermediate1 Step2 Iodination (N-Iodosuccinimide) Intermediate1->Step2 Intermediate2 2,4-Diamino-5-iodo-6-alkoxypyrimidine Step2->Intermediate2 Step3 Suzuki Coupling (Arylboronic acid, Pd catalyst) Intermediate2->Step3 FinalProduct 2,4-Diamino-5-aryl-6-alkoxypyrimidine Step3->FinalProduct

Caption: A general synthetic workflow for 2,4-diaminopyrimidine derivatives.

Procedure:

  • Synthesis of 2,4-Diamino-6-substituted Pyrimidines: To a solution of a substituted methanol in dry DMSO or THF, add sodium hydride at 0 °C. Stir the mixture for 30 minutes, then add 2,4-diamino-6-chloropyrimidine. Heat the reaction mixture and monitor by TLC until the starting material is consumed. After cooling, quench the reaction with water and extract the product with an organic solvent. Purify the product by column chromatography.

  • Iodination at the 5-position: Dissolve the 2,4-diamino-6-substituted pyrimidine in dry acetonitrile. Add N-iodosuccinimide and stir at room temperature. After completion, dilute the reaction with ethyl acetate and wash with sodium thiosulfate and brine. Dry the organic layer and concentrate to obtain the 5-iodo derivative.

  • Suzuki Coupling: To a mixture of the 5-iodo derivative, a substituted phenylboronic acid, and a palladium catalyst (e.g., Pd(dppf)Cl2) in a suitable solvent system (e.g., EtOH/toluene/H2O or THF/H2O), add a base such as potassium carbonate. Heat the mixture under an inert atmosphere until the reaction is complete. After cooling, extract the product and purify by column chromatography to yield the final 2,4-diamino-5-aryl-6-substituted pyrimidine.

In Vitro Kinase Inhibition Assay (Kinase-Glo® Protocol)

This protocol outlines a general method for determining the IC50 of a compound against a specific kinase using a luminescence-based assay.

Procedure:

  • Prepare serial dilutions of the 2,4-diaminopyrimidine inhibitor in a suitable buffer (e.g., with a final DMSO concentration ≤1%).

  • In a 384-well plate, add the kinase, the appropriate substrate, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add an equal volume of Kinase-Glo® Reagent to each well to stop the reaction and generate a luminescent signal.

  • Incubate for 10 minutes at room temperature to stabilize the signal.

  • Measure the luminescence using a plate reader.

  • The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Dihydrofolate Reductase (DHFR) Activity Assay (Spectrophotometric)

This protocol describes a common method to measure DHFR activity by monitoring the decrease in NADPH absorbance at 340 nm.

Procedure:

  • Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, pH 7.5), NADPH, and the DHFR enzyme in a cuvette or 96-well plate.

  • Add the 2,4-diaminopyrimidine inhibitor at various concentrations.

  • Initiate the reaction by adding the substrate, dihydrofolic acid.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • The rate of the reaction is determined from the linear portion of the absorbance versus time plot.

  • The IC50 value is calculated by plotting the percentage of DHFR inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the 2,4-diaminopyrimidine compound for a specified period (e.g., 72 hours).

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • During the incubation, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.[16]

  • Add a solubilization solution (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[16]

  • Measure the absorbance of the resulting solution at a wavelength of 570 nm using a microplate reader.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot for Phosphorylated Proteins

This technique is used to detect the phosphorylation status of specific proteins, which is often a downstream indicator of kinase inhibitor activity.

Procedure:

  • Treat cells with the 2,4-diaminopyrimidine kinase inhibitor for a specified time.

  • Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.

  • Determine the protein concentration of the lysates.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking agent (e.g., BSA in TBST) to prevent non-specific antibody binding.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein.

  • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total (phosphorylated and unphosphorylated) protein.

Conclusion

The 2,4-diaminopyrimidine scaffold continues to be a highly valuable and versatile core structure in drug discovery. Its proven success in targeting both kinases and dihydrofolate reductase has led to the development of important therapeutic agents for a range of diseases, from cancer to infectious diseases. The ongoing exploration of novel derivatives and their structure-activity relationships promises to yield even more potent and selective drug candidates in the future. This technical guide provides a solid foundation of data and methodologies to aid researchers in leveraging the full potential of this remarkable scaffold in their drug discovery programs.

References

Screening of 2,4-Diaminopyrimidine-5-carboxamide for Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activities associated with the 2,4-diaminopyrimidine-5-carboxamide scaffold. This core structure has demonstrated significant potential in the development of targeted therapies, primarily as kinase inhibitors across various disease areas, including oncology, immunology, and infectious diseases. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to support further research and development efforts in this area.

Core Biological Activities and Data Presentation

The this compound scaffold has been extensively investigated as a privileged structure in drug discovery, demonstrating inhibitory activity against a range of biological targets. The primary areas of activity include kinase inhibition, anticancer cytotoxicity, and antimicrobial effects.

Kinase Inhibition

The 5-carboxamide moiety of this scaffold has been shown to be crucial for enhanced enzyme inhibitory potency and kinome selectivity. It often engages key residues in the hinge region of kinase ATP-binding sites, leading to significant improvements in potency.

Table 1: Kinase Inhibitory Activity of this compound Derivatives

Compound/Derivative ReferenceTarget KinaseIC50Assay TypeReference
Compound 1 HPK164 nM (for derivative 2)TR-FRET[1]
Not SpecifiedSky (TYRO3)Nanomolar rangeNot Specified[2][3]
Compounds 6 and 11 (N-(2-amino-5-cyanopyrimidin-4-yl)benzamide)EGFRPotent (specific IC50 not provided)In vitro cytotoxicity[4][5][6]
Not SpecifiedJNKNot SpecifiedPatent Study[7]
Compound A12 (2,4-diarylaminopyrimidine derivative)FAK10.8 nMIn vitro enzyme assay[8]
Compound A13 (2,4-diarylaminopyrimidine derivative)FAK9.6 nMIn vitro enzyme assay[8]
Not SpecifiedCK1δ0.11–30.00 µMNot Specified[9]
Not SpecifiedIRAK4Modest efficacy in vivoIL-1β-induced IL-6 inhibition[10]
Anticancer Activity

Derivatives of the 2,4-diaminopyrimidine core have demonstrated cytotoxic effects against a variety of human cancer cell lines. This activity is often linked to the inhibition of key oncogenic kinases.

Table 2: In Vitro Anticancer Activity of 2,4-Diaminopyrimidine Derivatives

Compound/Derivative ReferenceCell LineIC50Assay TypeReference
Compounds 6 and 11 (N-(2-amino-5-cyanopyrimidin-4-yl)benzamide)MCF-7 (Breast), C33A (Cervical), KB (Oral), DU-145 (Prostate)Potent to moderate (specific values not provided)Not Specified[4][5][6]
Compound 9k A549 (Lung), HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast)2.14 µM, 3.59 µM, 5.52 µM, 3.69 µMNot Specified[11]
Compound 13f A549 (Lung), HCT-116 (Colon), PC-3 (Prostate), MCF-7 (Breast)1.98 µM, 2.78 µM, 4.27 µM, 4.01 µMNot Specified[11]
Compound A12 A549 (Lung), MDA-MB-231 (Breast)130 nM, 94 nMNot Specified[8]
Compound 7i HCT116 (Colon), HT-29 (Colon), MCF-7 (Breast), HeLa (Cervical)4.93 µM, 5.57 µM, 8.84 µM, 14.16 µMNot Specified[12]
Antimicrobial and Anti-leishmanial Activity

The 2,4-diaminopyrimidine scaffold is a known core structure for dihydrofolate reductase (DHFR) inhibitors. This has led to the investigation of its derivatives for antimicrobial and anti-parasitic activities.

Table 3: Anti-leishmanial Activity of 2,4-Diaminopyrimidine Derivatives

Compound/Derivative ReferenceTargetIC50Selectivity (vs. human DHFR)Reference
Compound 59 L. major DHFR0.10 µMNot Specified
Compounds 55-59 L. major DHFRNot SpecifiedExcellent

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of published findings. Below are synthesized protocols for key experiments cited in the literature for the screening of this compound and its derivatives.

Kinase Inhibition Assays

1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (e.g., for HPK1)

  • Principle: This assay measures the phosphorylation of a substrate by a kinase. A europium-labeled anti-phospho-substrate antibody serves as the donor fluorophore, and a ULight™-labeled substrate acts as the acceptor. Phosphorylation of the substrate brings the donor and acceptor into close proximity, resulting in a FRET signal.

  • Protocol:

    • Prepare a reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT).

    • Add the test compound (this compound derivative) at various concentrations to the wells of a microplate.

    • Add the kinase (e.g., HPK1) and the ULight™-labeled substrate to the wells.

    • Initiate the kinase reaction by adding ATP at a concentration near its Km.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction by adding EDTA.

    • Add the europium-labeled anti-phospho-substrate antibody.

    • Incubate for 60 minutes at room temperature to allow for antibody binding.

    • Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 615 nm and 665 nm).

    • Calculate the TR-FRET ratio and determine the IC50 values by plotting the ratio against the compound concentration.

2. ADP-Glo™ Kinase Assay (e.g., for EGFR)

  • Principle: This luminescent assay quantifies the amount of ADP produced during a kinase reaction. After the kinase reaction, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used to generate a light signal with luciferase.

  • Protocol:

    • Set up the kinase reaction in a buffer containing the kinase (e.g., EGFR), the substrate (e.g., a generic tyrosine kinase substrate like Poly(Glu, Tyr) 4:1), and the test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate-reading luminometer. The signal intensity is proportional to the ADP concentration and thus the kinase activity.

    • Calculate IC50 values from the dose-response curves.

Cellular Assays

1. MTT Cell Proliferation/Cytotoxicity Assay

  • Principle: This colorimetric assay measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.

  • Protocol:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

    • Add MTT solution (e.g., 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.

Antimicrobial Assays

1. Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

  • Principle: This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Protocol:

    • Prepare a serial two-fold dilution of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

    • Prepare an inoculum of the test microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL).

    • Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (microorganism, no compound) and negative (broth only) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).

    • Determine the MIC by visual inspection for the lowest concentration of the compound that shows no turbidity (no visible growth).

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways in which the this compound scaffold has shown inhibitory potential.

HPK1_Signaling_Pathway cluster_TCR_complex TCR Activation Complex TCR TCR/CD3 Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT LAT ZAP70->LAT SLP76 SLP-76 LAT->SLP76 Grb2_CrkL Grb2/CrkL LAT->Grb2_CrkL HPK1 HPK1 (Target of Inhibition) SLP76->HPK1 recruits HPK1->SLP76 phosphorylates (inhibits) JNK_Pathway JNK Pathway HPK1->JNK_Pathway Grb2_CrkL->JNK_Pathway T_Cell_Activation T-Cell Activation JNK_Pathway->T_Cell_Activation

Caption: HPK1 Signaling Pathway in T-Cell Activation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR (Target of Inhibition) EGF->EGFR binds Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation ERK->Proliferation

Caption: EGFR Signaling Pathway in Cancer.

FAK_Signaling_Pathway Integrin Integrin FAK FAK (Target of Inhibition) Integrin->FAK ECM ECM ECM->Integrin activates Src Src FAK->Src Grb2_SOS Grb2/SOS FAK->Grb2_SOS PI3K PI3K FAK->PI3K Src->FAK Ras_ERK Ras-ERK Pathway Grb2_SOS->Ras_ERK Akt Akt Pathway PI3K->Akt Migration Cell Migration, Proliferation, and Survival Ras_ERK->Migration Akt->Migration

Caption: FAK Signaling in Cell Adhesion and Migration.

Experimental Workflows

The following diagrams outline the general workflows for key experimental procedures.

Kinase_Inhibition_Workflow start Start prep_reagents Prepare Kinase, Substrate, ATP, and Compound Dilutions start->prep_reagents reaction Incubate Kinase, Substrate, and Compound prep_reagents->reaction initiate Initiate Reaction with ATP reaction->initiate incubate Incubate at RT initiate->incubate stop_detect Stop Reaction and Add Detection Reagents incubate->stop_detect read Read Plate (Luminescence/TR-FRET) stop_detect->read analyze Analyze Data (IC50 Determination) read->analyze end End analyze->end

Caption: General Workflow for In Vitro Kinase Inhibition Assays.

Cell_Viability_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells adhere Allow Cells to Adhere (Overnight) seed_cells->adhere treat Treat with Compound (Serial Dilutions) adhere->treat incubate_treat Incubate (e.g., 48-72h) treat->incubate_treat add_mtt Add MTT Reagent incubate_treat->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Add Solubilization Reagent incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze Calculate % Viability and IC50 read_absorbance->analyze end End analyze->end

References

Initial Structure-Activity Relationship (SAR) Studies of Diaminopyrimidine Carboxamides: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial structure-activity relationship (SAR) studies of diaminopyrimidine carboxamides, a versatile scaffold that has demonstrated significant potential across various therapeutic areas. The following sections detail the quantitative SAR data, experimental protocols for key biological assays, and visual representations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on this chemical motif.

Quantitative Structure-Activity Relationship (SAR) Data

The diaminopyrimidine carboxamide core has been explored as an inhibitor of various biological targets, leading to the identification of potent compounds in oncology, infectious diseases, and immunology. The following tables summarize the key SAR findings from seminal studies in these fields.

Diaminopyrimidine Carboxamides as Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy. Inhibition of HPK1 can enhance anti-tumor immune responses.

CompoundHPK1 IC₅₀ (nM)SLP-76 Phosphorylation IC₅₀ (nM)IL-2 Release EC₅₀ (nM)
1 HH64>1000>1000
2 CONH₂H0.54120250
3 CH₃H>1000NDND
4 CF₃H>1000NDND
27 CONH₂2,6-difluoro0.23080

Data synthesized from multiple sources. ND = Not Determined.

Key SAR Insights for HPK1 Inhibition:

  • The 5-carboxamide moiety on the pyrimidine ring is crucial for potent HPK1 inhibition, providing a significant increase in activity compared to an unsubstituted analogue (Compound 2 vs. 1).[1]

  • Other small substituents at the 5-position, such as methyl or trifluoromethyl, result in a dramatic loss of potency (Compounds 3 and 4).[1]

  • Substitution on the aniline ring can further optimize potency and cellular activity. For instance, 2,6-difluoro substitution led to a highly potent compound (Compound 27) with robust activity in cellular assays.[1]

Diaminopyrimidine Derivatives as Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is overexpressed in various cancers and plays a critical role in cell survival, proliferation, and migration.

CompoundR (at C4-aniline)R' (at C2-amine)FAK IC₅₀ (nM)A549 Cell Proliferation IC₅₀ (nM)MDA-MB-231 Cell Proliferation IC₅₀ (nM)
A11 4-morpholinopiperidin-4-ylmethanamine197NDND
A12 4-morpholino(oxan-4-yl)aminyl10.813094
A13 4-morpholino(4-hydroxycyclohexyl)aminyl9.6NDND
A14 4-morpholinoN,N-dimethylaminyl149NDND

Data extracted from a study on FAK inhibitors.[2] ND = Not Determined.

Key SAR Insights for FAK Inhibition:

  • The nature of the substituent at the C2-amine position significantly influences FAK inhibitory activity.

  • Cyclic amine derivatives with hydrophilic groups, such as (oxan-4-yl)aminyl (A12) and (4-hydroxycyclohexyl)aminyl (A13), were found to be highly potent.[2]

  • A piperidin-4-ylmethanamine moiety (A11) or a simple dimethylamino group (A14) resulted in reduced potency.[2]

6-Dialkylaminopyrimidine Carboxamides as Antitubercular Agents

A phenotypic screen against Mycobacterium tuberculosis (Mtb) identified a series of 6-dialkylaminopyrimidine carboxamides with a novel mechanism of action.

CompoundR (Amide)LHSMtb H37Rv MIC (μM)
1 Phenyl4-CF₃-3-pyridyl1.6
31 N-Methylphenyl4-CF₃-3-pyridyl>50
32 (Reversed Amide)4-CF₃-3-pyridyl>50

Data extracted from a study on antitubercular agents.[3] LHS = Left Hand Side.

Key SAR Insights for Antitubercular Activity:

  • The free amide NH group is critical for antitubercular activity, as N-methylation (Compound 31) leads to a complete loss of potency.[3]

  • The orientation of the amide bond is also essential, with the reversed amide analogue (Compound 32) being inactive.[3]

  • The SAR around the left-hand side (LHS) and the central core was found to be narrow, while the right-hand side (RHS) of the molecule allowed for more modifications.[3]

5-Benzyl-2,4-diaminopyrimidine Analogues as Leishmania major Dihydrofolate Reductase (LmDHFR) Inhibitors

Diaminopyrimidine derivatives have been explored as antifolates targeting the dihydrofolate reductase (DHFR) enzyme, which is crucial for parasite survival.

CompoundLinkerAmino Acid MoietyLmDHFR IC₅₀ (μM)hDHFR IC₅₀ (μM)Selectivity Index (SI)
55 EthylPhenylalanine0.2115.272.4
56 EthylValine0.1815.284.5
58 EthylTryptophan0.1210.587.5
59 EthylGlutamic Acid0.109.898.0

Data extracted from a study on antileishmanial agents.[4]

Key SAR Insights for LmDHFR Inhibition:

  • The introduction of amino acid moieties via a two-carbon linker to the 5-(3,5-dimethoxybenzyl)pyrimidine-2,4-diamine core resulted in potent and selective LmDHFR inhibitors.[4]

  • Compounds with various amino acid side chains demonstrated excellent selectivity for the parasite enzyme over the human ortholog.[4]

  • The compound bearing a glutamic acid moiety (Compound 59) exhibited the highest potency against LmDHFR.[4]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR tables.

HPK1-SLP76 Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Biochemical Assay

This assay measures the ability of a compound to inhibit the phosphorylation of the substrate SLP76 by HPK1.

Materials:

  • Recombinant human HPK1 enzyme

  • Biotinylated SLP76 substrate

  • ATP

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • Europium-labeled anti-phospho-SLP76 antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Stop/Detection Buffer (e.g., 20 mM EDTA in assay buffer)

  • 384-well low-volume plates

  • Test compounds dissolved in DMSO

Procedure:

  • Add 2 µL of test compound solution in DMSO to the assay plate. For the positive control (no inhibition) and negative control (no enzyme) wells, add 2 µL of DMSO.

  • Add 4 µL of HPK1 enzyme solution (diluted in assay buffer) to the wells containing the test compound and the positive control wells. Add 4 µL of assay buffer to the negative control wells.

  • Incubate for 15 minutes at room temperature.

  • Initiate the kinase reaction by adding 4 µL of a solution containing ATP and biotinylated SLP76 substrate (diluted in assay buffer).

  • Incubate the reaction for 60 minutes at room temperature.

  • Stop the reaction by adding 5 µL of Stop/Detection Buffer containing the Europium-labeled anti-phospho-SLP76 antibody and SA-APC.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

  • The TR-FRET ratio (665 nm emission / 620 nm emission) is calculated and used to determine the percent inhibition for each compound. IC₅₀ values are then calculated from the dose-response curves.

Focal Adhesion Kinase (FAK) Enzymatic Assay

This assay determines the inhibitory activity of compounds against the FAK enzyme.

Materials:

  • Recombinant human FAK enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Test compounds dissolved in DMSO

Procedure:

  • Add 1 µL of test compound solution in DMSO to the assay plate.

  • Add 2 µL of a solution containing FAK enzyme and the poly(Glu, Tyr) substrate in kinase assay buffer.

  • Incubate for 10 minutes at room temperature.

  • Initiate the reaction by adding 2 µL of ATP solution in kinase assay buffer.

  • Incubate for 60 minutes at 30°C.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by adding Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase/luciferin reaction.

  • Read the luminescence on a plate reader.

  • The luminescent signal is proportional to the amount of ADP produced and thus to the FAK kinase activity. IC₅₀ values are determined from dose-response curves.

Mycobacterium tuberculosis (Mtb) Whole-Cell Phenotypic Screening

This assay measures the minimum inhibitory concentration (MIC) of compounds against Mtb.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (albumin-dextrose-catalase)

  • 96-well microplates

  • Resazurin sodium salt solution

  • Test compounds dissolved in DMSO

Procedure:

  • Prepare serial dilutions of the test compounds in 7H9 broth in the 96-well plates.

  • Inoculate a mid-log phase culture of Mtb H37Rv, diluted to a final optical density at 600 nm (OD₆₀₀) of 0.003, into each well.

  • Include a positive control (no compound) and a negative control (no bacteria) on each plate.

  • Seal the plates and incubate at 37°C for 7 days.

  • After incubation, add 10 µL of resazurin solution to each well.

  • Re-incubate the plates for 24 hours at 37°C.

  • Visually assess the color change. Blue indicates no bacterial growth (inhibition), while pink indicates bacterial growth.

  • The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Leishmania major Dihydrofolate Reductase (LmDHFR) Enzymatic Assay

This assay measures the inhibition of LmDHFR activity by monitoring the oxidation of NADPH.

Materials:

  • Recombinant Leishmania major DHFR (LmDHFR)

  • Dihydrofolic acid (DHF)

  • NADPH

  • Assay Buffer (e.g., 50 mM TES pH 7.0, 75 mM β-mercaptoethanol, 1 mg/mL BSA)

  • 96-well UV-transparent plates

  • Test compounds dissolved in DMSO

Procedure:

  • Add test compounds at various concentrations to the wells of the 96-well plate.

  • Add LmDHFR enzyme, DHF, and NADPH to the assay buffer.

  • Initiate the reaction by adding the enzyme-substrate mixture to the wells.

  • Immediately measure the decrease in absorbance at 340 nm over time at room temperature using a spectrophotometer. The rate of NADPH oxidation is proportional to the DHFR activity.

  • Calculate the initial reaction velocities from the linear portion of the absorbance curves.

  • Determine the percent inhibition for each compound concentration and calculate the IC₅₀ values from the resulting dose-response curves.

Signaling Pathways and Experimental Workflows

Visual representations of key biological pathways and experimental processes provide a logical framework for understanding the context of the SAR studies.

HPK1 Signaling Pathway in T-Cell Activation

HPK1_Signaling TCR TCR Engagement LCK LCK TCR->LCK ZAP70 ZAP70 LCK->ZAP70 LAT_SLP76 LAT/SLP76 Complex ZAP70->LAT_SLP76 HPK1 HPK1 LAT_SLP76->HPK1 GRB2_SOS GRB2/SOS LAT_SLP76->GRB2_SOS SLP76_p p-SLP76 (Ser376) HPK1->SLP76_p Phosphorylates SLP76_p->GRB2_SOS Inhibits Recruitment RAS RAS GRB2_SOS->RAS ERK ERK RAS->ERK AP1 AP-1 Activation ERK->AP1 T_Cell_Activation T-Cell Activation (e.g., IL-2 Release) AP1->T_Cell_Activation Inhibitor Diaminopyrimidine Carboxamide Inhibitor Inhibitor->HPK1

Caption: HPK1 negatively regulates T-cell receptor (TCR) signaling.

FAK Signaling Pathway in Cancer

FAK_Signaling Integrin Integrin Activation (ECM Binding) FAK FAK Integrin->FAK Recruits & Activates p_FAK p-FAK (Y397) FAK->p_FAK Autophosphorylation Src Src p_FAK->Src Recruits FAK_Src FAK/Src Complex Src->FAK_Src PI3K PI3K/AKT Pathway FAK_Src->PI3K RAS_MAPK RAS/MAPK Pathway FAK_Src->RAS_MAPK Migration Migration FAK_Src->Migration Survival Cell Survival PI3K->Survival Proliferation Proliferation RAS_MAPK->Proliferation Inhibitor Diaminopyrimidine Derivative Inhibitor Inhibitor->FAK

Caption: FAK signaling promotes cancer cell survival and migration.

Experimental Workflow for Antitubercular Drug Discovery

Antitubercular_Workflow Library Compound Library Screening Primary_Screen Primary Screen (Mtb H37Rv) Library->Primary_Screen Hit_Confirmation Hit Confirmation & MIC Determination Primary_Screen->Hit_Confirmation Triage Biology Triage Assays (e.g., Cytotoxicity) Hit_Confirmation->Triage SAR SAR Studies Triage->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: A typical workflow for antitubercular drug discovery.

References

The Medicinal Chemistry of 2,4-Diaminopyrimidine-5-carboxamide: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine-5-carboxamide core is a privileged scaffold in medicinal chemistry, demonstrating a remarkable versatility in targeting a diverse range of enzymes, particularly protein kinases. This guide provides an in-depth review of this chemical moiety, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the associated signaling pathways to support ongoing research and drug discovery efforts.

Introduction to the this compound Scaffold

The 2,4-diaminopyrimidine scaffold is a key pharmacophore that has been successfully employed in the design of numerous inhibitors of various protein kinases and other enzymatic targets. The strategic placement of amino groups at the 2 and 4 positions allows for crucial hydrogen bonding interactions within the ATP-binding pocket of many kinases, mimicking the adenine portion of ATP. The addition of a carboxamide group at the 5-position provides an additional point for interaction and a vector for chemical modification, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. This scaffold has been extensively explored in the development of therapeutics for a multitude of diseases, most notably in oncology and immunology.

Quantitative Biological Data

The following tables summarize the in vitro inhibitory activities and pharmacokinetic properties of various this compound derivatives against several key protein kinase targets and cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of this compound Derivatives
Compound/DerivativeTarget KinaseIC50 (nM)Assay TypeReference
Sky Kinase Inhibitors
Analog 20Sky92ELISA[1]
Analog 21Sky0.7ELISA[1]
Analog 24Sky15ELISA[1]
Compound 32TYRO3 (Sky)70Not Specified
HPK1 Inhibitors
Compound 1HPK1< 1 (Biochemical)TR-FRET
Compound 14gHPK10.15Not Specified[2]
EGFR Inhibitors
Compound 10bEGFR8.29Not Specified
CDK7 Inhibitors
YKL-5-124CDK7< 10 (Biochemical)Not Specified
FAK Inhibitors
Compound 8aFAK47Not Specified
Compound 8cFAK30Not Specified
Compound 8dFAK40Not Specified
Compound A12FAK< 100 (Biochemical)Not Specified
Other Kinase Inhibitors
Various DerivativesCK1δ110 - 30,000Not Specified[3]
Table 2: Anti-proliferative Activity of 2,4-Diaminopyrimidine Derivatives in Cancer Cell Lines
Compound/DerivativeCell LineCancer TypeIC50 (µM)Reference
Compound 7iHCT116Colon Cancer4.93
Compound 7iHT-29Colon Cancer5.57
Compound 7iMCF-7Breast Cancer8.84
Compound 7iHeLaCervical Cancer14.16
Compound 9kA549Lung Cancer2.14[4]
Compound 9kHCT-116Colon Cancer3.59[4]
Compound 9kPC-3Prostate Cancer5.52[4]
Compound 9kMCF-7Breast Cancer3.69[4]
Compound 13fA549Lung Cancer1.98[4]
Compound 13fHCT-116Colon Cancer2.78[4]
Compound 13fPC-3Prostate Cancer4.27[4]
Compound 13fMCF-7Breast Cancer4.01[4]
Compound A12A549Lung Cancer0.13
Compound A12MDA-MB-231Breast Cancer0.094
Compound 8aH1975Lung Cancer0.044
Compound 8aA431Skin Cancer0.119
Compound 10bHepG2Liver Cancer3.56
Compound 10bA549Lung Cancer5.85
Compound 10bMCF-7Breast Cancer7.68
Table 3: Pharmacokinetic Parameters of Selected this compound Derivatives
Compound/DerivativeParameterValueSpeciesReference
Sky Kinase Inhibitors
Analog 20HLM StabilityReducedHuman[1]
Analog 20RLM StabilityReducedRat[1]
Analog 21HLM StabilityReducedHuman[1]
Analog 21RLM StabilityReducedRat[1]
Analog 24HLM StabilityGoodHuman[1]
Analog 24RLM StabilityGoodRat[1]
HPK1 Inhibitors
Compound 1Mean Residence Time (MRT)2.1 hRat
Compound 1Mean Residence Time (MRT)1.2 hMouse
Compound 1Oral Bioavailability (%F)17%Mouse
Compound 14gT1/2 (HLM)38.2 minHuman[2]
Compound 14gCLint (HLM)36.4 µL/min/mgHuman[2]
Compound 14gAUC0-inf (IV, 2 mg/kg)644 ng·h/mLRat[2]
Compound 14gT1/2 (IV, 2 mg/kg)9.98 hRat[2]
Compound 14gCL (IV, 2 mg/kg)52.3 mL/min/kgRat[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended to serve as a guide and may require optimization based on specific laboratory conditions and reagents.

Synthesis of this compound Derivatives

A general synthetic route to 2,4-diaminopyrimidine-5-carboxamides often starts from a suitably substituted pyrimidine precursor. For instance, a two-step sequential nucleophilic aromatic substitution (SNAr) protocol can be employed starting from commercially available 2,4-dichloropyrimidine-5-carboxamide.

General Procedure:

  • First Nucleophilic Substitution: To a solution of 2,4-dichloropyrimidine-5-carboxamide in a suitable solvent (e.g., DMF or DMSO), an amine (R1-NH2) is added in the presence of a base (e.g., diisopropylethylamine, DIPEA) at room temperature or elevated temperatures. The reaction progress is monitored by TLC or LC-MS. Upon completion, the intermediate 2-chloro-4-(substituted-amino)pyrimidine-5-carboxamide is isolated.

  • Second Nucleophilic Substitution: The isolated intermediate is then reacted with a second amine (R2-NH2) under acidic or basic conditions, or via palladium-catalyzed cross-coupling reactions, to install the second amino group at the C2 position, yielding the final this compound derivative. Purification is typically achieved by column chromatography.[5]

In Vitro Kinase Inhibition Assays

1. ELISA-Based Kinase Assay (e.g., for Sky Kinase):

  • Principle: This assay measures the phosphorylation of a substrate by the kinase, which is then detected using a specific antibody.

  • Procedure:

    • Coat a microtiter plate with the kinase substrate.

    • Add the kinase, ATP, and the test compound (this compound derivative) to the wells.

    • Incubate to allow the kinase reaction to proceed.

    • Wash the plate to remove ATP and unbound components.

    • Add a primary antibody that specifically recognizes the phosphorylated substrate.

    • Add a secondary antibody conjugated to an enzyme (e.g., HRP).

    • Add a chromogenic or fluorogenic substrate for the enzyme and measure the signal using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.[1]

2. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay (e.g., for HPK1):

  • Principle: This assay measures the proximity of a europium-labeled antibody and an Alexa Fluor 647-labeled tracer that both bind to the kinase. Inhibition of the kinase by a compound displaces the tracer, leading to a decrease in the FRET signal.

  • Procedure:

    • Add the kinase, the europium-labeled anti-tag antibody, and the test compound to a microplate well.

    • Add the Alexa Fluor 647-labeled kinase tracer.

    • Incubate to allow binding to reach equilibrium.

    • Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths. The decrease in the FRET ratio is proportional to the inhibitory activity of the compound.

Cell-Based Assays

1. MTT Cell Proliferation Assay:

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the this compound derivative and incubate for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.

    • Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Pharmacokinetic Studies in Rodents
  • Principle: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of a compound in a living organism.

  • General Protocol (for mice or rats):

    • Administer the test compound to a cohort of animals via the desired route (e.g., intravenous, oral).

    • Collect blood samples at predetermined time points.

    • Process the blood to obtain plasma.

    • Analyze the concentration of the compound in the plasma samples using a validated analytical method, typically LC-MS/MS.

    • Calculate key pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd). For oral administration, bioavailability (%F) is also determined by comparing the AUC from oral administration to that from intravenous administration.[2]

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound derivatives.

Sky_Signaling_Pathway Gas6 Gas6 Sky Sky Kinase (TYRO3) Gas6->Sky Binds & Activates PI3K PI3K Sky->PI3K Activates Akt Akt PI3K->Akt Activates CellSurvival Cell Survival & Platelet Activation Akt->CellSurvival Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->Sky Inhibits

Caption: Sky Kinase Signaling Pathway and Inhibition.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Ras Ras EGFR->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->EGFR Inhibits

Caption: EGFR Signaling Pathway and Inhibition.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 Activates HPK1 HPK1 TCR->HPK1 Activates pSLP76 p-SLP-76 TCellActivation T-Cell Activation SLP76->TCellActivation Positive Regulation HPK1->SLP76 Phosphorylates (Inhibitory) Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->HPK1 Inhibits

Caption: HPK1 Negative Regulation of T-Cell Signaling.

CDK7_Workflow CDK7 CDK7 CAK CDK-Activating Kinase (CAK) CDK7->CAK TFIIH Transcription Factor IIH (TFIIH) CDK7->TFIIH CyclinH_MAT1 Cyclin H / MAT1 CyclinH_MAT1->CAK CellCycleCDKs CDK1, CDK2, CDK4, CDK6 CAK->CellCycleCDKs Phosphorylates & Activates RNAPolII RNA Polymerase II TFIIH->RNAPolII Phosphorylates CellCycleProgression Cell Cycle Progression CellCycleCDKs->CellCycleProgression Transcription Transcription Initiation RNAPolII->Transcription Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->CDK7 Inhibits

Caption: Dual Roles of CDK7 in Cell Cycle and Transcription.

FAK_Signaling_Pathway Integrin Integrin FAK FAK Integrin->FAK Activates Src Src FAK->Src Recruits & Activates Downstream Downstream Effectors (e.g., PI3K/Akt, MAPK) FAK->Downstream Src->FAK Phosphorylates Migration Cell Migration, Proliferation, & Survival Downstream->Migration Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->FAK Inhibits

Caption: FAK Signaling in Cell Adhesion and Migration.

Conclusion

The this compound scaffold continues to be a highly fruitful starting point for the design of potent and selective inhibitors of a wide array of clinically relevant targets. The data and protocols compiled in this guide highlight the broad applicability of this chemical class in medicinal chemistry. The provided signaling pathway diagrams offer a visual framework for understanding the mechanism of action of these inhibitors. It is anticipated that further exploration and modification of this versatile scaffold will lead to the development of novel and effective therapeutic agents for various diseases.

References

Synthesis of Novel 2,4-Diaminopyrimidine-5-carboxamide Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of novel 2,4-diaminopyrimidine-5-carboxamide analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its versatile scaffold, which has been successfully employed in the development of potent inhibitors for various protein kinases implicated in oncology and immunology. This document outlines detailed synthetic protocols for the core scaffold and its derivatives, presents a compilation of their biological activities in structured tables, and illustrates key signaling pathways and experimental workflows using Graphviz diagrams. The information herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of new therapeutic agents based on the 2,4-diaminopyrimidine framework.

Introduction

The 2,4-diaminopyrimidine scaffold is a privileged pharmacophore in drug discovery, forming the core of numerous biologically active molecules. The strategic placement of amino groups at the 2 and 4 positions allows for crucial hydrogen bonding interactions with the hinge region of many protein kinases. Further functionalization at the 5-position, particularly with a carboxamide group, provides a vector for introducing diverse substituents that can modulate potency, selectivity, and pharmacokinetic properties.

This guide focuses on this compound analogues, which have shown promise as inhibitors of several important kinase targets, including Epidermal Growth Factor Receptor (EGFR), Spleen tyrosine kinase (Sky), Hematopoietic Progenitor Kinase 1 (HPK1), and Cyclin-Dependent Kinase 7 (CDK7).[1][2][3][4] Inhibition of these kinases can impact critical cellular processes such as cell cycle progression, proliferation, and immune responses, making them attractive targets for therapeutic intervention in cancer and autoimmune diseases.

General Synthetic Routes

The synthesis of this compound analogues typically involves a multi-step sequence starting from readily available precursors. A common strategy involves the construction of a functionalized pyrimidine ring, followed by the introduction of the carboxamide moiety at the 5-position.

A key intermediate in many synthetic approaches is 2,4-diamino-6-chloropyrimidine, which can be prepared from 2,4-diamino-6-hydroxypyrimidine.[2] The 5-carboxamide group is often introduced via the hydrolysis of a 5-cyano precursor.[5][6]

Synthesis of Key Intermediates

2.1.1. Synthesis of 2,4-Diamino-6-hydroxypyrimidine

This intermediate can be synthesized via the condensation of guanidine with a cyanoacetate derivative.

  • Experimental Protocol:

    • To a solution of sodium methoxide in methanol, add guanidine nitrate and stir for 1 hour.

    • Add methyl cyanoacetate dropwise to the refluxing mixture.

    • After refluxing for 4 hours, distill off the methanol.

    • Add water and adjust the pH to 9 with hydrochloric acid, then to 7 with 50% acetic acid.

    • Cool the mixture to 5-10 °C and filter the precipitate.

    • Wash the solid with water and dry to yield 2,4-diamino-6-hydroxypyrimidine.

2.1.2. Synthesis of 2,4-Diamino-6-chloropyrimidine

The chlorination of the 6-hydroxy group is a crucial step to enable further functionalization.

  • Experimental Protocol: [2]

    • Add 2,4-diamino-6-hydroxypyrimidine (1.00 g, 7.93 mmol) to phosphorus oxychloride (POCl₃, 9 mL).

    • Stir the mixture at 97 °C for 17 hours.

    • Slowly add the reaction mixture to ice water.

    • Stir the aqueous solution at 90 °C for 1 hour.

    • Adjust the pH to 8 with NaOH.

    • Extract the product with ethyl acetate (3 x 150 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield 2,4-diamino-6-chloropyrimidine as a white solid (yield: 85%).[2]

Synthesis of the this compound Core

The introduction of the 5-carboxamide group can be achieved through a 5-cyano intermediate.

2.2.1. Synthesis of 2,4-Diaminopyrimidine-5-carbonitrile

A common route to 5-cyanopyrimidines involves the reaction of S-methyl thiourea hydrogen sulphate and ethoxymethylene malononitrile.[7]

  • Experimental Protocol (General): [7]

    • React S-methyl thiourea hydrogen sulphate with ethoxymethylene malononitrile in the presence of diisopropylethylamine in dry DMF at 0 °C to room temperature to obtain a 4-amino-5-cyano-2-methylthiopyrimidine intermediate.

    • Oxidize the methylthio group to a sulfone using an oxidizing agent like m-chloroperoxybenzoic acid.

    • Perform a nucleophilic substitution with an appropriate amine to introduce the desired substituent at the 2-position and yield a 2,4-diaminopyrimidine-5-carbonitrile derivative.

2.2.2. Hydrolysis of the 5-Cyano Group to a 5-Carboxamide

The hydrolysis of the nitrile to the carboxamide can be performed under acidic or basic conditions.[5][6]

  • Experimental Protocol (Acidic Hydrolysis): [5]

    • Heat the 2,4-diaminopyrimidine-5-carbonitrile derivative under reflux with a dilute acid (e.g., dilute HCl).

    • Upon completion of the reaction, cool the mixture and neutralize to precipitate the this compound product.

    • Filter, wash, and dry the product.

  • Experimental Protocol (Alkaline Hydrolysis): [5]

    • Heat the 2,4-diaminopyrimidine-5-carbonitrile derivative under reflux with an aqueous base (e.g., NaOH solution).

    • After the reaction, cool the solution and acidify with a strong acid to precipitate the carboxylic acid. To obtain the carboxamide, careful control of reaction conditions is necessary to avoid over-hydrolysis to the carboxylic acid.

Biological Activity of Novel Analogues

This compound analogues have been investigated as inhibitors of several protein kinases. The following tables summarize some of the reported biological activities.

Compound ID Target Kinase IC₅₀ (nM) Cell Line Reference
UNC1062 Sky15-[8]
Compound 6 EGFR- (Potent Activity)MCF-7, C33A, KB, DU-145[2]
Compound 11 EGFR- (Potent Activity)MCF-7, C33A, KB, DU-145[2]
Compound 21 HPK11.0-[3]
Compound 22 CDK77.21MV4-11[4][9]

Note: This table is a representative summary. For more detailed data, please refer to the cited literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways targeted by these compounds and a general experimental workflow for their synthesis and evaluation.

Signaling Pathways

EGFR_Signaling_Pathway Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Grb2_Sos Grb2/Sos EGFR->Grb2_Sos PI3K PI3K EGFR->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor 2,4-Diaminopyrimidine-5- carboxamide Analogue Inhibitor->EGFR

Caption: Simplified EGFR Signaling Pathway and Inhibition.

HPK1_Signaling_Pathway TCR TCR Lck_Zap70 Lck/Zap70 TCR->Lck_Zap70 LAT LAT Lck_Zap70->LAT HPK1 HPK1 LAT->HPK1 SLP76 SLP-76 HPK1->SLP76 Phosphorylation (Inhibition) JNK JNK Pathway SLP76->JNK T_Cell_Activation T-Cell Activation JNK->T_Cell_Activation Inhibitor 2,4-Diaminopyrimidine-5- carboxamide Analogue Inhibitor->HPK1

Caption: HPK1 Signaling in T-Cell Activation.

CDK7_Signaling_Pathway CDK7 CDK7/ Cyclin H/MAT1 (CAK) Cell_Cycle_CDKs CDK1, CDK2, CDK4, CDK6 CDK7->Cell_Cycle_CDKs Activation TFIIH TFIIH CDK7->TFIIH RNA_Pol_II RNA Polymerase II CDK7->RNA_Pol_II Phosphorylation (via TFIIH) Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_CDKs->Cell_Cycle_Progression Transcription Transcription RNA_Pol_II->Transcription Inhibitor 2,4-Diaminopyrimidine-5- carboxamide Analogue Inhibitor->CDK7

Caption: Dual Role of CDK7 in Cell Cycle and Transcription.

Experimental Workflow

Experimental_Workflow Synthesis Synthesis of Analogues Purification Purification (e.g., Column Chromatography, HPLC) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization In_Vitro_Assays In Vitro Biological Evaluation Characterization->In_Vitro_Assays Kinase_Inhibition Kinase Inhibition Assays (IC₅₀ Determination) In_Vitro_Assays->Kinase_Inhibition Cell_Based_Assays Cell-Based Assays (Proliferation, Apoptosis) In_Vitro_Assays->Cell_Based_Assays SAR_Analysis Structure-Activity Relationship (SAR) Analysis Kinase_Inhibition->SAR_Analysis Cell_Based_Assays->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Synthesis Iterative Design

Caption: General Experimental Workflow for Drug Discovery.

Conclusion

The this compound scaffold represents a highly adaptable and promising platform for the development of novel kinase inhibitors. The synthetic routes outlined in this guide provide a solid foundation for the generation of diverse analogue libraries. The compiled biological data highlights the potential of these compounds against various clinically relevant targets. The provided diagrams of signaling pathways and experimental workflows offer a conceptual framework for the rational design and evaluation of new drug candidates. Further exploration of the structure-activity relationships within this chemical series is warranted to optimize potency, selectivity, and drug-like properties, ultimately paving the way for the discovery of next-generation therapeutics.

References

Theoretical Exploration of 2,4-Diaminopyrimidine-5-carboxamide Binding Modes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: The 2,4-diaminopyrimidine-5-carboxamide scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors. Its inherent ability to form specific and stable interactions with the hinge region of ATP-binding sites makes it a privileged structure in drug design. Understanding the precise binding modes of this scaffold is critical for optimizing potency, selectivity, and overall drug-like properties. This technical guide provides an in-depth analysis of the theoretical and computational methodologies used to investigate the binding interactions of this compound derivatives. It covers key protein targets, summarizes quantitative binding data, details common computational protocols, and illustrates complex workflows and interactions through visualizations for researchers, scientists, and drug development professionals.

The this compound Core Scaffold

The 2,4-diaminopyrimidine moiety is a bioisosteric replacement for the adenine core of ATP, enabling it to act as a competitive inhibitor for a vast range of protein kinases. The diaminopyrimidine core typically establishes two or three key hydrogen bonds with the backbone of the kinase hinge region, a conserved motif in the ATP-binding pocket. The carboxamide group at the 5-position provides an additional vector for chemical modification, allowing for the exploration of surrounding sub-pockets to enhance selectivity and potency.[1][2]

Core structure of the this compound scaffold.

Key Protein Targets and Binding Interactions

Theoretical studies have elucidated the binding modes of this scaffold against numerous protein targets, primarily within the kinase family. The consistent interaction pattern involves the diaminopyrimidine core acting as a hydrogen bond donor and acceptor with the kinase hinge region.

Common Targets Include:

  • Sky Kinase (TYRO3): Inhibitors with 2-aminobenzyl analogs have been shown to occupy the Ala571 subpocket, contributing to high selectivity.[1]

  • Casein Kinase 1 Epsilon (CK1ε): Binding is primarily driven by hydrogen bonds with residues E83 and L85 in the hinge region. Some compounds form a "hydrogen bond trident" with this region.[3]

  • Focal Adhesion Kinase (FAK): The aminopyrimidine group typically forms hydrogen bonds with the Cys502 residue of the hinge loop, while the carboxamide can interact with residues like Asp564.[2][4]

  • c-Jun N-terminal Kinase (JNK): This scaffold is explored for treating diseases associated with the JNK pathway, such as fibrotic liver disorders.[5]

  • Dihydrofolate Reductase (DHFR): Derivatives have been designed as selective antifolates targeting DHFR from pathogens like Leishmania major.[6]

cluster_ligand Ligand Core cluster_protein Kinase ATP Pocket node_ligand node_ligand node_protein node_protein node_interaction node_interaction N1 Pyrimidine N1 NH2_2 2-Amino Group Hinge_CO Hinge Backbone C=O NH2_2->Hinge_CO H-Bond (Donor) NH_amide Carboxamide 'R' Group Subpocket Selectivity Subpocket NH_amide->Subpocket Hydrophobic/Polar Interactions Hinge_NH Hinge Backbone NH Hinge_NH->N1 H-Bond (Acceptor)

Generalized kinase hinge binding mode for the scaffold.

Computational Methodologies

A multi-step computational approach is typically employed to predict and analyze the binding modes of this compound derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction.

Typical Protocol:

  • Receptor Preparation: Start with a high-resolution crystal structure of the target protein (e.g., from the Protein Data Bank). Add hydrogen atoms, assign partial charges, and remove water molecules and co-factors not relevant to binding.

  • Ligand Preparation: Generate a 3D conformation of the ligand. Assign atom types and charges using a suitable force field (e.g., AMBER, GROMOS).

  • Grid Generation: Define the binding site on the receptor, typically centered on the location of a known co-crystallized ligand or predicted active site.

  • Docking Execution: Run the docking algorithm (e.g., AutoDock, Glide, GOLD) to systematically sample ligand conformations within the defined grid.

  • Pose Analysis: Score and rank the resulting binding poses based on the scoring function. The top-ranked poses are visually inspected for key interactions, such as hydrogen bonds with the hinge region.[2][4]

node_input node_input node_process node_process node_output node_output PDB Protein Crystal Structure (PDB) PrepP Prepare Protein (Add H, Assign Charges) PDB->PrepP Ligand Ligand 3D Structure PrepL Prepare Ligand (Assign Charges, Tautomers) Ligand->PrepL Grid Define Binding Site (Grid) PrepP->Grid Dock Execute Docking Algorithm PrepL->Dock Grid->Dock Analysis Analyze Poses & Scores Dock->Analysis

A typical workflow for molecular docking studies.
Molecular Dynamics (MD) Simulations

MD simulations are used to assess the stability of the docked ligand-protein complex and to observe its dynamic behavior in a simulated physiological environment.[7][8]

Typical Protocol:

  • System Setup: The top-ranked docked complex is placed in a simulation box.

  • Solvation: The box is filled with explicit water molecules (e.g., TIP3P water model) to simulate an aqueous environment.

  • Ionization: Ions (e.g., Na+, Cl-) are added to neutralize the system and mimic physiological salt concentration.

  • Minimization: The energy of the entire system is minimized to remove steric clashes.

  • Equilibration: The system is gradually heated to the target temperature (e.g., 300 K) and the pressure is stabilized (e.g., 1 atm). This is done in stages, often with restraints on the protein and ligand that are slowly released.

  • Production Run: A long simulation (typically hundreds of nanoseconds) is run without restraints, during which atomic coordinates are saved at regular intervals.[9]

  • Trajectory Analysis: The resulting trajectory is analyzed to calculate metrics like Root Mean Square Deviation (RMSD) for stability, Root Mean Square Fluctuation (RMSF) for residue flexibility, and to monitor intermolecular interactions (e.g., hydrogen bonds) over time.[3][8]

node_input node_input node_process node_process node_output node_output Complex Docked Protein-Ligand Complex Solvate Solvate with Water & Ions Complex->Solvate Minimize Energy Minimization Solvate->Minimize Equilibrate Equilibration (NVT, NPT) Minimize->Equilibrate Production Production MD Run Equilibrate->Production Analysis Trajectory Analysis (RMSD, RMSF, H-Bonds) Production->Analysis

References

Methodological & Application

Application Notes and Protocols: The Role of 2,4-Diaminopyrimidine-5-carboxamide in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 2,4-diaminopyrimidine-5-carboxamide scaffold in the development of novel anticancer agents. While this core structure itself is a foundational element, its derivatives have shown significant promise in targeting various cancer cell lines through the inhibition of key signaling pathways. This document details the mechanism of action, summarizes the efficacy of notable derivatives, and provides standardized protocols for evaluating such compounds in a laboratory setting.

Introduction

The this compound core is a privileged scaffold in medicinal chemistry, serving as a versatile template for the design of potent and selective kinase inhibitors. The diaminopyrimidine portion often forms critical hydrogen bonds within the ATP-binding pocket of kinases, while the 5-carboxamide group can provide an additional interaction point, enhancing both potency and selectivity.[1] Research has demonstrated that modifications to this core structure can yield derivatives with significant activity against various cancer-related kinases, leading to downstream effects such as cell cycle arrest and apoptosis.

Mechanism of Action: Kinase Inhibition

Derivatives of this compound primarily function as ATP-competitive kinase inhibitors. By occupying the ATP-binding site of kinases crucial for cancer cell proliferation and survival, these compounds block the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive malignant growth. Notable kinase targets for this class of compounds include Receptor Tyrosine Kinases (RTKs) like TYRO3 (also known as Sky) and serine/threonine kinases such as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2]

The general mechanism of action is depicted in the signaling pathway diagram below.

a cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response Ligand Ligand RTK Receptor Tyrosine Kinase (e.g., TYRO3) Ligand->RTK Activates P_Substrate Phosphorylated Substrate RTK->P_Substrate Phosphorylates ATP ATP ATP->P_Substrate Phosphate Source Signaling_Cascade Downstream Signaling Cascade P_Substrate->Signaling_Cascade Proliferation Cell Proliferation & Survival Signaling_Cascade->Proliferation Apoptosis Apoptosis Signaling_Cascade->Apoptosis Inhibition leads to Inhibitor 2,4-Diaminopyrimidine- 5-carboxamide Derivative Inhibitor->RTK Blocks ATP Binding Site

Caption: Kinase Inhibition by this compound Derivatives.

Data Presentation: Efficacy of Representative Derivatives

The following tables summarize the in vitro efficacy of several published derivatives of this compound against specific kinase targets. It is important to note that these compounds are more complex than the parent scaffold.

Table 1: Inhibitory Activity of this compound Derivatives against TYRO3 (Sky) Kinase

Compound IDModifications on Core ScaffoldTarget KinaseIC₅₀ (µM)Reference
Compound 13 2,5-dichlorobenzylamino at C2, piperidinylamino at C4Sky (TYRO3)0.19[2]
Compound 14 2,5-dichlorobenzylamino at C2, N-methylpiperazinylamino at C4Sky (TYRO3)0.04[2]
Compound 20 3,5-dichloroanilino at C2, cyclopentylamino at C4, isoxazole sidechainSky (TYRO3)0.092[2]
Compound 21 3,5-dichloroanilino at C2, cyclopentylamino at C4, methylisoxazole sidechainSky (TYRO3)0.0007[2][3]
Compound 24 3,5-dichloroanilino at C2, cyclopentylamino at C4, bromine atom at C5Sky (TYRO3)0.015[2][3]
Compound 32 Specific modifications for selectivityTYRO30.070[3]

Table 2: Inhibitory Activity of a this compound Derivative against HPK1

Compound IDModifications on Core ScaffoldTarget KinaseAssay TypeIC₅₀ (nM)Reference
Compound 2 Unspecified complex aniline substitutionsHPK1TR-FRET64[1]

Experimental Protocols

The following are detailed, standardized protocols for assessing the anticancer properties of this compound derivatives in cancer cell lines.

a cluster_assays Perform Assays Start Prepare Cancer Cell Culture Treat Treat Cells with Compound Dilutions Start->Treat Incubate Incubate for 24-72 hours Treat->Incubate Viability Cell Viability Assay (e.g., MTT/XTT) Incubate->Viability Apoptosis Apoptosis Assay (Annexin V / PI) Incubate->Apoptosis CellCycle Cell Cycle Analysis (Propidium Iodide) Incubate->CellCycle Analyze_Viability Calculate IC50 Value Viability->Analyze_Viability Analyze_Apoptosis Quantify Apoptotic vs. Necrotic vs. Live Cells Apoptosis->Analyze_Apoptosis Analyze_CellCycle Determine Percentage of Cells in G1, S, G2/M CellCycle->Analyze_CellCycle End Data Interpretation & Conclusion Analyze_Viability->End Analyze_Apoptosis->End Analyze_CellCycle->End

Caption: General Experimental Workflow for Compound Evaluation.

Protocol 1: Cell Viability Assay (MTT-Based)

This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC₅₀).

Materials:

  • Cancer cell line of interest

  • Complete growth medium (e.g., DMEM/RPMI-1640 with 10% FBS)

  • 96-well flat-bottom plates

  • This compound derivative (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in complete medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[4][5][6][7]

Materials:

  • Treated and control cells (adherent and supernatant collected)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 10X Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Collection: Induce apoptosis in cell culture using the test compound for a predetermined time. Collect both floating and adherent cells.

  • Wash the collected cells (1-5 x 10⁵) twice with cold PBS by centrifuging at 300 x g for 5 minutes.

  • Cell Staining: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[7]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Data Acquisition: Analyze the cells by flow cytometry within one hour. Use unstained, Annexin V-only, and PI-only controls to set up compensation and quadrants.

  • Data Analysis:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[8][9][10]

Materials:

  • Treated and control cells

  • Cold PBS

  • Cold 70% Ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100 in PBS)

  • Flow cytometer

Procedure:

  • Cell Collection: Harvest approximately 1 x 10⁶ cells after treatment with the test compound.

  • Fixation: Wash the cells once with cold PBS. Resuspend the pellet in 500 µL of cold PBS.

  • While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 2 hours or at -20°C overnight.

  • Staining: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

  • Wash the cell pellet once with cold PBS.

  • Resuspend the pellet in 500 µL of PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, collecting data on a linear scale.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Mandatory Visualizations

a cluster_core Core Scaffold cluster_derivatives Active Derivatives (Kinase Inhibitors) Core 2,4-Diaminopyrimidine- 5-carboxamide Deriv1 Derivative A Core->Deriv1 Deriv2 Derivative B Core->Deriv2 Deriv3 Derivative C Core->Deriv3 R1 R1 Group (e.g., Anilines) R1->Deriv1 R2 R2 Group (e.g., Cyclic Amines) R2->Deriv2 R3 R3 Group (e.g., Amide Sidechains) R3->Deriv3

Caption: this compound as a Drug Discovery Scaffold.

References

Application Notes and Protocols for Studying Autoimmune Disease Models with 2,4-Diaminopyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autoimmune diseases, characterized by an immune response against the body's own tissues, represent a significant area of unmet medical need. The 2,4-diaminopyrimidine-5-carboxamide scaffold has emerged as a privileged structure in the development of potent kinase inhibitors targeting key signaling pathways in immune cells. Derivatives of this core structure have shown significant promise in modulating immune responses, making them valuable research tools for studying the pathogenesis of autoimmune diseases and for the preclinical evaluation of novel therapeutic strategies.

This document provides detailed application notes and experimental protocols for utilizing this compound derivatives in the study of autoimmune disease models. The primary focus is on the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), key regulators of T-cell and innate immune signaling, respectively.

Mechanism of Action and Signaling Pathways

This compound derivatives primarily function as ATP-competitive kinase inhibitors. The 5-carboxamide moiety is crucial for enhanced enzyme inhibitory potency and selectivity.[1][2] The specific substitutions on the diaminopyrimidine core determine the primary kinase target and the compound's overall activity.

HPK1 Signaling Pathway in T-Cells

Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a negative regulator of T-cell receptor (TCR) signaling.[1][2] Upon TCR activation, HPK1 phosphorylates the adaptor protein SLP-76 at Serine 376.[3][4][5] This phosphorylation creates a binding site for 14-3-3 proteins, leading to the ubiquitination and degradation of SLP-76, which dampens the T-cell response and reduces the production of cytokines like Interleukin-2 (IL-2).[3][5] Inhibition of HPK1 by this compound derivatives prevents SLP-76 phosphorylation, thereby enhancing T-cell activation and cytokine production.[1][2]

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR HPK1 HPK1 TCR->HPK1 Activation CD3_CD28 CD3/CD28 SLP76 SLP-76 pSLP76 p-SLP-76 (S376) T_Cell_Activation T-Cell Activation & IL-2 Production SLP76->T_Cell_Activation Ub_Degradation Ubiquitination & Degradation pSLP76->Ub_Degradation Fourteen33 14-3-3 pSLP76->Fourteen33 Recruits Dampened_Response Dampened T-Cell Response Ub_Degradation->Dampened_Response Fourteen33->Ub_Degradation HPK1->SLP76 Phosphorylates HPK1_Inhibitor 2,4-Diaminopyrimidine- 5-carboxamide Derivative HPK1_Inhibitor->HPK1 Inhibits IRAK4_Signaling_Pathway cluster_receptor Receptor Complex cluster_downstream Downstream Signaling TLR_IL1R TLR / IL-1R MyD88 MyD88 TLR_IL1R->MyD88 Ligand Binding Myddosome Myddosome Formation MyD88->Myddosome IRAK1 IRAK1 Myddosome->IRAK1 Recruits & Phosphorylates TRAF6 TRAF6 IRAK1->TRAF6 TAK1 TAK1 TRAF6->TAK1 NFkB_AP1 NF-κB / AP-1 Activation TAK1->NFkB_AP1 Cytokines Pro-inflammatory Cytokines (IL-6, IL-23) NFkB_AP1->Cytokines IRAK4 IRAK4 IRAK4->Myddosome IRAK4_Inhibitor 2,4-Diaminopyrimidine- 5-carboxamide Derivative IRAK4_Inhibitor->IRAK4 Inhibits SLP76_Assay_Workflow Start Start Step1 1. Culture Jurkat T-cells Start->Step1 Step2 2. Pre-incubate with 2,4-diaminopyrimidine- 5-carboxamide derivative Step1->Step2 Step3 3. Stimulate with anti-CD3/CD28 antibodies Step2->Step3 Step4 4. Lyse cells Step3->Step4 Step5 5. Quantify p-SLP-76 (S376) and total SLP-76 via Sandwich ELISA Step4->Step5 End End Step5->End CIA_Model_Workflow Start Start: Day 0 Step1 1. Primary Immunization: Inject DBA/1 mice with an emulsion of bovine type II collagen and Complete Freund's Adjuvant (CFA) Start->Step1 Step2 2. Day 21: Booster Immunization with type II collagen and Incomplete Freund's Adjuvant (IFA) Step1->Step2 Step3 3. Initiate treatment with This compound derivative (prophylactic or therapeutic) Step2->Step3 Step4 4. Monitor for arthritis onset and severity (clinical scoring, paw swelling) from Day 21 onwards Step3->Step4 Step5 5. Day 42-56: Terminate experiment, collect tissues for histology and biomarker analysis Step4->Step5 End End Step5->End

References

Application Note: Biochemical Kinase Inhibition Assays Using 2,4-Diaminopyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1][2] Their dysregulation is implicated in numerous diseases, particularly cancer, making them a primary focus for drug discovery.[2][3][4] The 2,4-diaminopyrimidine-5-carboxamide scaffold has emerged as a privileged structure in the development of potent and selective kinase inhibitors.[5][6][7] Compounds based on this core have shown inhibitory activity against various kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), Sky kinase, and c-Jun N-terminal Kinase (JNK).[5][6][7][8][9] This document provides detailed protocols for assessing the inhibitory potential of this compound derivatives using common biochemical assay formats.

Core Assay Principles Biochemical kinase assays quantify the enzymatic activity of a purified kinase.[10] Inhibition is measured by a decrease in this activity in the presence of a test compound. The most common methods measure either the consumption of the co-substrate ATP or the formation of the phosphorylated product.[1] Two robust, high-throughput methods are detailed here: a luminescence-based assay that quantifies ATP depletion and a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay that detects product formation.[2][11]

Experimental Workflow

The general workflow for screening kinase inhibitors like this compound derivatives is a multi-step process from initial preparation to final data analysis.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis Compound 1. Compound Dilution (e.g., 10-point serial dilution) Reagents 2. Reagent Preparation (Kinase, Substrate, ATP in Assay Buffer) Incubation 3. Reaction Incubation (Compound + Kinase, then add Substrate/ATP) Reagents->Incubation Detection 4. Add Detection Reagents (e.g., ADP-Glo™ or HTRF® reagents) Incubation->Detection Readout 5. Signal Measurement (Luminescence or TR-FRET) Detection->Readout Analysis 6. Data Analysis (Calculate % Inhibition and IC50) Readout->Analysis

Figure 1. General experimental workflow for a biochemical kinase inhibition assay.

Signaling Pathway Example: HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1) is a negative regulator of T-cell receptor (TCR) signaling.[5] Inhibiting HPK1 can enhance T-cell activation and cytokine production, such as Interleukin-2 (IL-2), which is a promising strategy in cancer immunotherapy.[5] this compound derivatives have been developed as potent HPK1 inhibitors.[5]

G TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates HPK1->TCR Negative Feedback SLP76 SLP76 Phosphorylation HPK1->SLP76 Phosphorylates Signaling Downstream Signaling SLP76->Signaling IL2 IL-2 Production Signaling->IL2 Enhances Inhibitor 2,4-Diaminopyrimidine- 5-carboxamide Inhibitor->HPK1 Inhibits

Figure 2. Simplified diagram of HPK1's role in T-cell signaling and its inhibition.

Protocol 1: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™ Principle)

This protocol measures kinase activity by quantifying the amount of ADP produced, which is then converted into a luminescent signal.[12][13] The light output is directly proportional to kinase activity.

Materials:

  • Kinase of interest (e.g., HPK1)

  • Kinase substrate (protein or peptide)

  • This compound test compound

  • ATP (ultra-pure)

  • Kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • Solid white, opaque multi-well plates (e.g., 384-well)

  • Luminometer

Methodology:

  • Compound Preparation:

    • Prepare a stock solution of the this compound inhibitor in 100% DMSO.

    • Perform a serial dilution (e.g., 10-point, 1:3 dilution) in DMSO to create a concentration gradient.

  • Kinase Reaction:

    • Add a small volume (e.g., 25 nL) of the diluted compounds to the wells of a 384-well plate.[14] Include DMSO-only wells as a high-activity control (0% inhibition) and wells without enzyme as a low-activity control (100% inhibition).

    • Prepare a kinase/substrate master mix in kinase assay buffer.

    • Dispense the kinase/substrate mix into the wells.

    • Pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[13][14]

    • Prepare an ATP solution in kinase assay buffer at a concentration appropriate for the kinase (typically at or near its Kₘ).

    • Initiate the kinase reaction by adding the ATP solution to all wells.

    • Incubate the plate for the desired reaction time (e.g., 1-2 hours) at room temperature.[13]

  • ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. The volume added should be equal to the reaction volume.

    • Incubate for 40 minutes at room temperature.[12][14]

    • Add Kinase Detection Reagent to all wells. This reagent converts the ADP generated into ATP and provides the luciferase/luciferin to generate light.[12]

    • Incubate for 30-60 minutes at room temperature to stabilize the luminescent signal.[12][14]

  • Data Acquisition and Analysis:

    • Measure the luminescence signal using a plate-reading luminometer.

    • Calculate the percentage of inhibition for each compound concentration relative to the high and low controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Protocol 2: TR-FRET-Based Kinase Inhibition Assay (HTRF® Principle)

This protocol uses a generic antibody-based detection method for phosphorylated substrates.[15] The assay measures the FRET signal between a europium cryptate (donor) conjugated to a phospho-specific antibody and an acceptor (e.g., XL665) coupled to the substrate, often via a tag like biotin.[15][16][17]

Materials:

  • Kinase of interest

  • Biotinylated kinase substrate

  • This compound test compound

  • ATP

  • HTRF® KinEASE™ Kit (or equivalent) containing:

    • Europium-cryptate labeled anti-phospho antibody

    • Streptavidin-XL665 (SA-XL665)

    • Enzymatic buffer and detection buffer

  • Low-volume, non-binding multi-well plates (e.g., 384-well)

  • HTRF-compatible plate reader

Methodology:

  • Compound and Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO as described in Protocol 1.

    • Dilute the kinase, biotinylated substrate, and ATP to their final working concentrations in the provided enzymatic buffer.[15][18]

  • Kinase Reaction:

    • Dispense the test compound into the assay plate.

    • Add the kinase and biotinylated substrate mixture to the wells.

    • Pre-incubate for 15 minutes at room temperature.[16]

    • Start the reaction by adding ATP.[16][17]

    • Incubate for the optimized reaction time (e.g., 30-60 minutes) at room temperature, covering the plate to protect it from light.[16]

  • Signal Detection:

    • Prepare a detection mix by combining the Europium-cryptate antibody and SA-XL665 in the detection buffer. The EDTA in the detection buffer will stop the kinase reaction.[16][17]

    • Add the detection mix to all wells.

    • Incubate the plate for 60 minutes at room temperature, protected from light.[16][17]

  • Data Acquisition and Analysis:

    • Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).[16][17]

    • Calculate the HTRF ratio (Intensity at 665 nm / Intensity at 620 nm) * 10,000.[16][17]

    • Determine the percent inhibition based on high and low controls and calculate the IC₅₀ value as described in Protocol 1.

Data Presentation

Quantitative results from kinase inhibition assays should be summarized clearly. The half-maximal inhibitory concentration (IC₅₀) is the most common metric for inhibitor potency. Selectivity is assessed by comparing the IC₅₀ values across a panel of different kinases.

Table 1: Inhibitory Activity of Compound X (a this compound derivative)

Target KinaseBiochemical IC₅₀ (nM)Assay Method
HPK1 5 ADP-Glo™
Kinase A850ADP-Glo™
Kinase B>10,000HTRF®
Kinase C2,400ADP-Glo™
Sky 15 HTRF®

Data are hypothetical and for illustrative purposes only. Real data should be generated and cited appropriately.

Table 2: Kinome Selectivity Profile of HPK1 Inhibitor "Compound 1" [5]

KinaseBiochemical IC₅₀ (nM)
HPK1 64
GCK>10,000
MINK1>10,000
TNIK>10,000

This table presents example data adapted from literature to show selectivity. "Compound 1" refers to a specific 2,4-diaminopyrimidine carboxamide inhibitor of HPK1.[5]

References

Application Notes: Cellular Assay Design for 2,4-Diaminopyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The 2,4-diaminopyrimidine-5-carboxamide scaffold is a versatile chemical structure that has been pivotal in the development of potent and selective inhibitors for various protein kinases.[1][2][3] These compounds typically function as ATP-competitive inhibitors, making them valuable tools for research and potential therapeutic agents, particularly in oncology and immunology.[1][4] This document provides detailed protocols for a suite of cellular assays designed to characterize the activity, potency, and functional effects of novel this compound derivatives. The primary targets for this scaffold include Hematopoietic Progenitor Kinase 1 (HPK1), Sky Kinase (TYRO3), and c-Jun N-terminal Kinase (JNK).[1][2][3]

Mechanism of Action

Compounds based on this scaffold have been shown to bind to the ATP-binding pocket of protein kinases. The 2,4-diaminopyrimidine core forms crucial hydrogen bonds with the kinase hinge region, while the 5-carboxamide moiety can provide an additional interaction point, significantly enhancing potency and selectivity.[1] For instance, in HPK1, the 5-carboxamide engages with Glu92 of the hinge region, leading to a substantial improvement in inhibitory activity.[1] The overall goal of these cellular assays is to confirm this inhibitory action within a cellular environment and quantify its downstream functional consequences.

Key Cellular Assays

A multi-faceted approach is recommended to comprehensively evaluate a novel this compound compound. The workflow should include assays for direct target engagement, overall cellular health, and target-specific functional outcomes.

cluster_0 Cellular Assay Workflow A Compound Synthesis (2,4-Diaminopyrimidine- 5-carboxamide derivative) B Primary Assay: Cellular Kinase Activity (e.g., TR-FRET) A->B C Secondary Assay: Cell Viability/ Proliferation (MTT) A->C D Functional Assay 1: Substrate Phosphorylation (Western Blot) B->D Confirm Target Inhibition F Data Analysis: IC50/EC50 Determination Selectivity Profiling B->F C->F E Functional Assay 2: Cytokine Release (ELISA for IL-2) D->E Assess Downstream Biological Effect E->F

Caption: Recommended workflow for cellular characterization.

Data Presentation: Inhibitory Activity

Quantitative data from primary assays should be summarized to compare the potency and selectivity of different compounds.

Compound IDTarget KinaseAssay TypeCellular IC50 (nM)Reference
Compound 1HPK1TR-FRET64[1]
Compound 32TYRO3 (Sky)Kinase Assay70
Analog 59LmDHFREnzyme Assay100

Experimental Protocols

Protocol 1: Cellular Kinase Activity Assay (TR-FRET)

Principle

This protocol describes a cell-based Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to measure the inhibition of a target kinase.[5] The assay quantifies the phosphorylation of a specific substrate in cell lysates after treatment with the test compound. Inhibition of the kinase leads to a decrease in substrate phosphorylation, resulting in a reduced TR-FRET signal.[5]

Materials

  • Cells expressing the target kinase (e.g., Jurkat cells for HPK1)

  • This compound test compounds

  • Cell culture medium (e.g., RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Lysis buffer

  • TR-FRET detection reagents: Europium-labeled anti-phospho-substrate antibody (donor) and an acceptor-labeled antibody that recognizes the total protein.[5]

  • Opaque-walled 96-well or 384-well microplates

  • TR-FRET compatible plate reader

Procedure

  • Cell Seeding: Seed cells in an opaque-walled 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or stabilize for a few hours (for suspension cells).

  • Compound Treatment: Prepare serial dilutions of the this compound compounds in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for a pre-determined period (e.g., 1-2 hours) at 37°C.

  • Cell Lysis: Remove the culture medium and add lysis buffer to each well. Incubate on a shaker for 15-20 minutes to ensure complete cell lysis.

  • TR-FRET Reaction: Transfer the cell lysates to a new assay plate. Add the TR-FRET antibody mix (containing both donor and acceptor antibodies) to each well.

  • Incubation: Incubate the plate at room temperature for 1-4 hours, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible microplate reader, measuring emissions at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).[5]

Data Analysis

  • Calculate the ratiometric TR-FRET signal (e.g., Emission at 665 nm / Emission at 615 nm).

  • Plot the TR-FRET ratio against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_1 HPK1 Signaling Inhibition TCR TCR Activation HPK1 HPK1 TCR->HPK1 SLP76 SLP76 (Substrate) HPK1->SLP76 Phosphorylates pSLP76 p-SLP76 SLP76->pSLP76 IL2 IL-2 Production pSLP76->IL2 Leads to (Negative Regulation) Inhibitor 2,4-Diaminopyrimidine- 5-carboxamide Inhibitor->HPK1

Caption: Inhibition of the HPK1 signaling pathway.

Protocol 2: Cell Viability and Proliferation Assay (MTT)

Principle

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to a purple formazan product.[6] The amount of formazan produced is directly proportional to the number of living cells.

Materials

  • Cancer cell lines (e.g., MDA-MB-231, HT-29)[7]

  • This compound test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well flat-bottom microplates

  • Microplate spectrophotometer

Procedure

  • Cell Plating: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO2.[8]

  • Compound Addition: The next day, add 100 µL of medium containing serial dilutions of the test compounds to the wells. Include vehicle-only controls. Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution to each well.[6]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[6] Mix thoroughly by gentle pipetting.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[6]

Data Analysis

  • Subtract the background absorbance from all readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of compound concentration and determine the IC50 value.

cluster_2 MTT Assay Workflow S1 Seed Cells in 96-well plate S2 Add Compound (Serial Dilutions) S1->S2 S3 Incubate (48-72 hours) S2->S3 S4 Add MTT Reagent S3->S4 S5 Incubate (2-4 hours) S4->S5 S6 Add Solubilization Solution S5->S6 S7 Read Absorbance (570 nm) S6->S7

Caption: Step-by-step workflow for the MTT cell viability assay.

Protocol 3: IL-2 Release Assay (ELISA)

Principle

HPK1 is a negative regulator of T-cell receptor (TCR) signaling.[1] Inhibition of HPK1 is expected to enhance T-cell activation and subsequent cytokine production, such as Interleukin-2 (IL-2). This assay measures the amount of IL-2 released into the supernatant from activated human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat) following treatment with an HPK1 inhibitor.

Materials

  • Human PBMCs or Jurkat T-cells

  • This compound test compounds (HPK1 inhibitors)

  • T-cell activator (e.g., anti-CD3/anti-CD28 antibodies or PHA)

  • Human IL-2 ELISA kit

  • 96-well ELISA plates

  • ELISA plate reader

Procedure

  • Cell Preparation: Isolate PBMCs from healthy donor blood or culture Jurkat cells. Resuspend cells in complete RPMI medium.

  • Compound Pre-incubation: Plate the cells in a 96-well plate. Add serial dilutions of the test compounds and pre-incubate for 1 hour at 37°C.

  • T-Cell Activation: Add a T-cell activator (e.g., anti-CD3/CD28 beads) to the wells to stimulate the cells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C, 5% CO2 to allow for cytokine production and secretion.

  • Supernatant Collection: Centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the secreted IL-2.

  • ELISA: Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol. This typically involves incubating the supernatant in an antibody-coated plate, followed by washing and addition of a detection antibody and substrate.

  • Data Acquisition: Read the absorbance on an ELISA plate reader at the appropriate wavelength (e.g., 450 nm).

Data Analysis

  • Generate a standard curve using the recombinant IL-2 standards provided in the kit.

  • Use the standard curve to calculate the concentration of IL-2 (in pg/mL or ng/mL) in each sample.

  • Plot the IL-2 concentration against the logarithm of the compound concentration to determine the EC50 (the concentration that elicits a half-maximal response).

References

Application Notes & Protocols: Molecular Docking Simulation of 2,4-Diaminopyrimidine-5-carboxamide with Target Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in potent and selective inhibitors of various protein kinases and other enzyme targets. The addition of a 5-carboxamide moiety can provide crucial hydrogen bonding interactions within the ATP-binding site of kinases, significantly enhancing binding affinity and selectivity.[1] Molecular docking is a powerful computational technique used to predict the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[2] It is an invaluable tool in structure-based drug design for screening virtual libraries, elucidating structure-activity relationships (SAR), and optimizing lead compounds.[2]

These application notes provide a detailed protocol for performing a molecular docking simulation of 2,4-Diaminopyrimidine-5-carboxamide with its target proteins. It also summarizes quantitative data from studies on related derivatives and visualizes the key signaling pathways of prominent target proteins.

Quantitative Data Summary

The following table summarizes the reported biological activities and computational results for various 2,4-diaminopyrimidine derivatives targeting several key proteins. This data is essential for correlating docking scores with experimental inhibitory activity.

Compound/DerivativeTarget ProteinAssay TypeValueReference
Compound B6 p21-activated kinase 4 (PAK4)IC50 (Enzyme)5.9 nM[3]
Compound B6 p21-activated kinase 4 (PAK4)IC50 (A549 cells)2.533 µM[3]
Compound B6 p21-activated kinase 4 (PAK4)Docking Energy-7.593 kcal/mol[3]
Compound 1 Hematopoietic Progenitor Kinase 1 (HPK1)IC50 (TR FRET)0.5 nM[1]
Compound 2 (H at position 5)Hematopoietic Progenitor Kinase 1 (HPK1)IC50 (TR FRET)64 nM[1]
Compound 59 Leishmania major Dihydrofolate Reductase (LmDHFR)IC500.10 µM[4]
Compound Q6 Focal Adhesion Kinase (FAK)IC503.2 nM[5]
2-aminobenzyl analog Sky Kinase (TYRO3)InhibitionGood[6]
2,4-diaminopyrimidine derivative Casein Kinase 1 Epsilon (CK1ε)ΔG (Binding Affinity)More favorable than reference inhibitors[7]

Molecular Docking Workflow

The following diagram illustrates the general workflow for a molecular docking simulation, from initial molecule preparation to the final analysis of results.

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (2D to 3D, Energy Minimization) grid_gen Grid Box Generation (Define Search Space) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleanup, Add Hydrogens) protein_prep->grid_gen docking Run Docking Simulation (e.g., AutoDock Vina) grid_gen->docking results Analyze Results (Binding Energies, Poses) docking->results visualize Visualize Interactions (Hydrogen Bonds, Hydrophobic Contacts) results->visualize

Caption: A generalized workflow for in silico molecular docking studies.

Detailed Experimental Protocol: Molecular Docking using AutoDock Vina

This protocol provides a step-by-step guide for docking this compound into a target protein using widely available software.

1. Required Software:

  • UCSF Chimera or BIOVIA Discovery Studio: For protein and ligand preparation and visualization.[8][9]

  • AutoDock Tools (MGLTools): To prepare PDBQT files and set up the grid box.[3][10]

  • AutoDock Vina: The docking engine.[3][10]

  • PubChem or ZINC database: To obtain the ligand structure.

2. Ligand Preparation:

  • Obtain Ligand Structure: Download the 3D structure of this compound from the PubChem database in SDF format.

  • Energy Minimization: Open the ligand file in UCSF Chimera. Use the "Minimize Structure" tool to perform an energy minimization using a suitable force field (e.g., AMBER). This ensures correct bond lengths and angles.[11]

  • Add Charges: Use AutoDock Tools to add Gasteiger charges to the ligand.

  • Set Rotatable Bonds: Define the rotatable bonds in the ligand to allow for conformational flexibility during docking. AutoDock Tools can automatically detect and set these.[12]

  • Save as PDBQT: Save the prepared ligand as a .pdbqt file. This format includes atomic coordinates, partial charges, and rotatable bond information.[10]

3. Protein Preparation:

  • Obtain Protein Structure: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). Choose a high-resolution structure, preferably co-crystallized with a ligand to identify the binding site.

  • Clean the Structure: Open the PDB file in UCSF Chimera or Discovery Studio. Remove all non-essential components such as water molecules, ions, and co-crystallized ligands. If the protein is a multimer, retain only the chain of interest for the docking study.[2][11]

  • Repair Structure: Check for and repair any missing residues or side chains using the software's structure-building tools.[13]

  • Add Hydrogens: Add polar hydrogen atoms to the protein structure. This is crucial for correctly defining hydrogen bonds.[11]

  • Assign Charges: Add Kollman charges to the protein.

  • Save as PDBQT: Save the prepared protein receptor as a .pdbqt file.[10]

4. Grid Box Generation:

  • Load Molecules: Open the prepared protein and ligand PDBQT files in AutoDock Tools.

  • Define Binding Site: Identify the active site of the protein. This is often the location of the co-crystallized ligand or can be predicted using site-finder tools.

  • Set Grid Box: Use the "Grid Box" option in AutoDock Tools. A 3D box will appear. Adjust the size and center of the grid box to encompass the entire binding site, providing enough space for the ligand to move and rotate freely.[3]

  • Save Configuration: Note the grid center coordinates and dimensions (x, y, z) for the configuration file.

5. Running the Docking Simulation:

  • Create Configuration File: Create a text file (e.g., conf.txt) that specifies the input files and docking parameters. An example is shown below:

6. Analysis of Results:

  • Binding Affinity: The output log file will contain the predicted binding affinities (in kcal/mol) for the top binding poses. The more negative the value, the stronger the predicted binding.

  • Visualize Poses: Load the receptor PDBQT file and the results.pdbqt file into UCSF Chimera or Discovery Studio.

  • Analyze Interactions: Analyze the top-ranked poses to identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking between the ligand and the protein's active site residues.

Target Protein Signaling Pathways

Understanding the signaling pathways of target proteins is crucial for predicting the downstream pharmacological effects of a potential inhibitor.

Sky Kinase (TYRO3) Signaling Pathway

Sky kinase, also known as TYRO3, is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It is involved in cell survival, proliferation, and immune regulation. [14][15]

G cluster_input Ligands cluster_pathways Downstream Signaling Gas6 Gas6 TYRO3 Sky Kinase (TYRO3) Gas6->TYRO3 ProS1 Protein S ProS1->TYRO3 PI3K PI3K Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Ras Ras/Raf/MEK ERK ERK Ras->ERK Proliferation Proliferation ERK->Proliferation TYRO3->PI3K TYRO3->Ras Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->TYRO3

Caption: Inhibition of Sky Kinase blocks pro-survival and proliferative signaling.

Hematopoietic Progenitor Kinase 1 (HPK1) Signaling Pathway

HPK1 is a serine/threonine kinase primarily expressed in hematopoietic cells that acts as a negative regulator of T-cell receptor signaling. [16]It is a key component of the JNK/SAPK stress-activated pathway. [17]

G TCR TCR/BCR Stimulation HPK1 HPK1 TCR->HPK1 MLK3 MLK-3 HPK1->MLK3 Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->HPK1 SEK1 SEK1 (MKK4) MLK3->SEK1 JNK JNK / SAPK SEK1->JNK AP1 AP-1 Activation (Immune Regulation) JNK->AP1

Caption: HPK1 inhibition modulates the JNK/SAPK immune signaling cascade.

p21-Activated Kinase 4 (PAK4) Signaling Pathway

PAK4 is a serine/threonine kinase that plays a significant role in cell proliferation, cytoskeletal organization, and survival. [4]Its overexpression is linked to several cancers. [18]

G GTPases Cdc42 / Rac PAK4 PAK4 GTPases->PAK4 LIMK1 LIMK1 PAK4->LIMK1 Src c-Src / EGFR PAK4->Src Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->PAK4 Cofilin Cofilin LIMK1->Cofilin Cytoskeleton Cytoskeletal Reorganization (Migration, Invasion) Cofilin->Cytoskeleton CyclinD1 CyclinD1 Src->CyclinD1 Proliferation Cell Proliferation CyclinD1->Proliferation

Caption: PAK4 inhibition can disrupt pathways controlling cell proliferation and motility.

Casein Kinase 1 Epsilon (CK1ε) Signaling Pathway

CK1ε is a serine/threonine kinase involved in numerous cellular processes, including the Wnt/β-catenin signaling pathway, which is critical for development and often dysregulated in cancer. [19][20]

G Wnt Wnt Ligand Receptor Frizzled/LRP Wnt->Receptor Dvl Dishevelled (Dvl) Receptor->Dvl CK1e CK1ε Dvl->CK1e recruits betaCatenin β-catenin CK1e->betaCatenin stabilizes Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->CK1e Nucleus Nucleus betaCatenin->Nucleus Transcription Gene Transcription (Proliferation, Differentiation) Nucleus->Transcription

Caption: CK1ε plays a positive regulatory role in the canonical Wnt signaling pathway.

Dihydrofolate Reductase (DHFR) Metabolic Pathway

DHFR is a crucial enzyme in the folate metabolic pathway, responsible for producing tetrahydrofolate, an essential cofactor for the synthesis of nucleotides and amino acids. [1][21]Its inhibition disrupts DNA synthesis, making it a target for anticancer and antimicrobial agents. [22]

G DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR NADP NADP+ DHFR->NADP THF Tetrahydrofolate (THF) DHFR->THF Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->DHFR NADPH NADPH NADPH->DHFR Synthesis Purine & Thymidylate Synthesis (DNA Replication) THF->Synthesis

Caption: Inhibition of DHFR blocks the production of THF, halting DNA synthesis.

References

Application Notes and Protocols for In Vivo Experiments with 2,4-Diaminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo experiments with 2,4-Diaminopyrimidine-5-carboxamide and its derivatives. This class of compounds has shown significant potential as kinase inhibitors for various therapeutic areas, including immuno-oncology and infectious diseases.

Introduction

This compound serves as a versatile scaffold in medicinal chemistry, primarily for the development of potent and selective kinase inhibitors. The carboxamide moiety at the 5-position has been identified as crucial for enhanced enzyme inhibitory potency and kinome selectivity.[1] Derivatives of this core structure have been investigated for their inhibitory activity against several kinases, including Hematopoietic Progenitor Kinase 1 (HPK1), Sky kinase, c-Jun N-terminal Kinase (JNK), and Anaplastic Lymphoma Kinase (ALK).[1][2][3][4] In vivo studies have demonstrated the potential of these compounds in preclinical models of cancer and toxoplasmosis.[4][5][6][7]

Mechanism of Action

The primary mechanism of action for this compound derivatives is ATP-competitive inhibition of protein kinases. The diaminopyrimidine core forms key hydrogen bonds with the hinge region of the kinase domain, while the carboxamide group can provide additional interactions, enhancing potency and selectivity.[1] For instance, in HPK1, the carboxamide moiety engages with Glu92 of the hinge region, leading to a significant improvement in intrinsic potency.[1]

Signaling Pathway

Below is a representative signaling pathway for HPK1, a target of this compound derivatives, illustrating its role as a negative regulator of T-cell activation.

HPK1_Signaling_Pathway cluster_downstream Downstream Signaling TCR TCR SLP76 SLP76 TCR->SLP76 HPK1 HPK1 TCR->HPK1 Activates CD28 CD28 VAV1 VAV1 CD28->VAV1 SLP76->VAV1 ERK ERK VAV1->ERK NFkB NF-κB VAV1->NFkB AP1 AP-1 ERK->AP1 IL2 IL-2 Production AP1->IL2 NFkB->IL2 HPK1->SLP76 Compound 2,4-Diaminopyrimidine -5-carboxamide Compound->HPK1 Inhibits Experimental_Workflow cluster_prep Preparation Phase cluster_implant Tumor Implantation cluster_treatment Treatment Phase cluster_analysis Analysis Phase A Acclimatize Mice (1 week) C Subcutaneous Injection of Tumor Cells A->C B Prepare Tumor Cell Suspension B->C D Monitor Tumor Growth C->D E Randomize Mice into Treatment Groups D->E Tumors reach ~100-200 mm³ F Administer Compound or Vehicle (Daily) E->F G Measure Tumor Volume (2-3 times/week) F->G H Monitor Body Weight and Animal Health F->H I Euthanize and Harvest Tumors G->I End of study H->I J Analyze Data (e.g., TGI) I->J

References

Application Notes and Protocols: 2,4-Diaminopyrimidine-5-carboxamide as a Chemical Probe for Kinase Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,4-diaminopyrimidine-5-carboxamide scaffold is a versatile chemical structure that has emerged as a potent and selective inhibitor of various protein kinases. Its ability to form key hydrogen bonds with the kinase hinge region makes it an excellent starting point for the development of chemical probes to investigate kinase function and for drug discovery efforts. This document provides detailed application notes and experimental protocols for the use of this compound-based compounds as chemical probes in kinase research, with a focus on Hematopoietic Progenitor Kinase 1 (HPK1), Sky Kinase (TYRO3), and Cyclin-Dependent Kinase 7 (CDK7).

Featured Kinase Targets

Hematopoietic Progenitor Kinase 1 (HPK1)

HPK1, a member of the MAP4K family, is a negative regulator of T-cell receptor (TCR) signaling.[1][2] Inhibition of HPK1 can enhance T-cell activation and cytokine production, making it an attractive target for cancer immunotherapy.[1][2] this compound derivatives have been identified as potent and selective ATP-competitive inhibitors of HPK1.[1]

Sky Kinase (TYRO3)

Sky, also known as TYRO3, is a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases. It plays a role in various cellular processes, including cell survival, proliferation, and immune regulation.[3][4] Dysregulation of Sky signaling is implicated in cancer.[3] The this compound scaffold has been successfully utilized to develop highly selective inhibitors of Sky kinase.[5][6]

Cyclin-Dependent Kinase 7 (CDK7)

CDK7 is a key regulator of both the cell cycle and transcription.[7][8] It acts as a CDK-activating kinase (CAK) and is a component of the general transcription factor TFIIH.[7][8] Inhibition of CDK7 is a promising therapeutic strategy for treating various cancers.[7] Novel 2,4-diaminopyrimidine derivatives have been developed as potent and selective CDK7 inhibitors.[7][8]

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of Representative this compound Derivatives
Compound IDTarget KinaseAssay TypeIC50 (nM)Reference
Compound 1 HPK1TR-FRET64[1]
Compound 22 CDK7FRET-based7.21[8]
Compound 22 CDK9FRET-based>1000[8]
Compound 15 Sky (TYRO3)ELISA2[2]
Compound A2 PAK4Not Specified18.4[9]
Compound B6 PAK4Not Specified5.9[9]
Compound B8 PAK4Not Specified20.4[9]
Compound 11c Aurora ANot Specified-[10]
Compound 11c Aurora BNot Specified>35-fold selective for Aurora A[10]

Note: IC50 values are highly dependent on assay conditions, particularly ATP concentration. Direct comparison between different studies should be made with caution.

Table 2: Cellular Activity of Representative this compound Derivatives

| Compound ID | Cell Line | Assay Type | Cellular Effect | IC50 (nM) | Reference | | :--- | :--- | :--- | :--- | :--- | | HPK1 Inhibitor | Human Whole Blood | IL-2 Release | Increased IL-2 Production | - |[1] | | Compound 22 | MV4-11 | Anti-proliferation | G1/S Phase Arrest, Apoptosis | - |[8] | | Compound 22 | RS4;11 | Anti-proliferation | Inhibition of Cell Growth | 288.0 |[11] | | Compound 22 | MM.1S | Anti-proliferation | Inhibition of Cell Growth | 174.6 |[11] | | Compound 22 | Mino | Anti-proliferation | Inhibition of Cell Growth | 37.5 |[11] | | Compound 22 | Jeko-1 | Anti-proliferation | Inhibition of Cell Growth | 168.7 |[11] | | Compound B6 | A549 | Anti-proliferation | Inhibition of Cell Growth | 2533 |[9] | | Compound 11c | Various Tumor Cell Lines | Anti-proliferation | G2/M Cell Cycle Arrest | 500 - 4000 |[10] |

Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (TR-FRET)

This protocol is a general guideline for determining the in vitro potency of a this compound-based inhibitor against a target kinase using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.

Materials:

  • Target kinase (e.g., recombinant human HPK1, CDK7/CycH/MAT1)

  • Biotinylated substrate peptide

  • ATP

  • Europium-labeled anti-phospho-substrate antibody

  • Streptavidin-conjugated acceptor fluorophore (e.g., allophycocyanin)

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Stop buffer (e.g., 10 mM EDTA in assay buffer)

  • This compound compound stock solution in DMSO

  • Low-volume 384-well black plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound compound in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

  • Kinase Reaction: a. To each well of a 384-well plate, add 2.5 µL of the diluted compound solution. b. Add 2.5 µL of the kinase solution (pre-diluted in assay buffer). c. Initiate the kinase reaction by adding 5 µL of a solution containing the biotinylated substrate peptide and ATP (at a concentration close to the Km for the specific kinase) in assay buffer. d. Incubate the plate at room temperature for the optimized reaction time (e.g., 60-120 minutes).

  • Detection: a. Stop the kinase reaction by adding 5 µL of stop buffer. b. Add 5 µL of the detection mix containing the europium-labeled antibody and streptavidin-conjugated acceptor in detection buffer. c. Incubate the plate at room temperature for 60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on an HTRF-compatible plate reader, measuring the emission at both the donor (e.g., 620 nm) and acceptor (e.g., 665 nm) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). Plot the ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Sol Kinase Solution Add_Kinase Add Kinase Kinase_Sol->Add_Kinase Sub_ATP_Sol Substrate/ATP Solution Start_Reaction Add Substrate/ATP Sub_ATP_Sol->Start_Reaction Add_Compound->Add_Kinase Add_Kinase->Start_Reaction Incubate_Reaction Incubate Start_Reaction->Incubate_Reaction Stop_Reaction Add Stop Buffer Incubate_Reaction->Stop_Reaction Add_Detection Add Detection Reagents Stop_Reaction->Add_Detection Incubate_Detection Incubate Add_Detection->Incubate_Detection Read_Plate Read Plate (TR-FRET) Incubate_Detection->Read_Plate Calculate_Ratio Calculate TR-FRET Ratio Read_Plate->Calculate_Ratio Plot_Data Plot Data Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 Plot_Data->Determine_IC50

TR-FRET Kinase Assay Workflow
Protocol 2: Cellular Target Engagement Assay (Cellular Thermal Shift Assay - CETSA)

This protocol describes a method to confirm that the this compound compound binds to its intended kinase target within a cellular context.

Materials:

  • Cultured cells expressing the target kinase

  • Cell culture medium and supplements

  • This compound compound stock solution in DMSO

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE gels and Western blotting apparatus

  • Primary antibody against the target kinase

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: a. Seed cells in a culture dish and grow to 70-80% confluency. b. Treat the cells with the this compound compound at the desired concentration or with DMSO as a vehicle control. c. Incubate for a specified time (e.g., 1-2 hours) under normal cell culture conditions.

  • Heating: a. Harvest the cells and wash with PBS. b. Resuspend the cell pellet in PBS. c. Aliquot the cell suspension into PCR tubes. d. Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, leaving one aliquot at room temperature as a non-heated control.

  • Lysis and Protein Extraction: a. Lyse the cells by freeze-thaw cycles or by adding lysis buffer. b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins. c. Collect the supernatant containing the soluble protein fraction.

  • Western Blotting: a. Determine the protein concentration of the soluble fractions. b. Separate equal amounts of protein by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Probe the membrane with the primary antibody against the target kinase, followed by the HRP-conjugated secondary antibody. e. Detect the protein bands using a chemiluminescence substrate.

  • Data Analysis: Quantify the band intensities. A ligand-bound protein will be more stable at higher temperatures, resulting in a stronger band in the treated samples compared to the vehicle control at elevated temperatures.

G cluster_treatment Cell Treatment cluster_heating Heating cluster_lysis Protein Extraction cluster_analysis Analysis Seed_Cells Seed Cells Treat_Cells Treat with Compound/DMSO Seed_Cells->Treat_Cells Harvest_Cells Harvest & Wash Cells Treat_Cells->Harvest_Cells Heat_Aliquots Heat at Temperature Gradient Harvest_Cells->Heat_Aliquots Lyse_Cells Cell Lysis Heat_Aliquots->Lyse_Cells Centrifuge_Lysates Centrifuge to Pellet Aggregates Lyse_Cells->Centrifuge_Lysates Collect_Supernatant Collect Soluble Fraction Centrifuge_Lysates->Collect_Supernatant Western_Blot Western Blot for Target Kinase Collect_Supernatant->Western_Blot Quantify_Bands Quantify Band Intensity Western_Blot->Quantify_Bands Analyze_Stability Analyze Thermal Stability Shift Quantify_Bands->Analyze_Stability

Cellular Thermal Shift Assay (CETSA) Workflow
Protocol 3: Cellular Functional Assay (e.g., IL-2 Release Assay for HPK1)

This protocol provides an example of a cell-based functional assay to measure the effect of a this compound-based HPK1 inhibitor on T-cell activation.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)

  • RPMI-1640 medium supplemented with 10% FBS

  • T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies)

  • This compound compound stock solution in DMSO

  • 96-well cell culture plates

  • Human IL-2 ELISA kit

  • ELISA plate reader

Procedure:

  • Cell Plating and Treatment: a. Plate PBMCs or T-cells in a 96-well plate at a density of 1-2 x 10⁵ cells per well. b. Add serial dilutions of the this compound compound or DMSO control to the wells. c. Pre-incubate the cells with the compound for 1-2 hours.

  • T-cell Activation: a. Stimulate the T-cells by adding anti-CD3 and anti-CD28 antibodies to the wells. Include unstimulated control wells. b. Incubate the plate for 24-48 hours at 37°C in a CO₂ incubator.

  • IL-2 Measurement: a. Centrifuge the plate to pellet the cells. b. Collect the supernatant from each well. c. Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the IL-2 concentration against the inhibitor concentration. An effective HPK1 inhibitor will lead to an increase in IL-2 production in the stimulated cells.

Signaling Pathways

HPK1 Signaling Pathway

HPK1 is a negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 is recruited to the immunological synapse and becomes activated. Activated HPK1 phosphorylates SLP-76, leading to its ubiquitination and degradation, which dampens the T-cell response. Inhibition of HPK1 prevents SLP-76 degradation, thereby enhancing T-cell activation and cytokine production (e.g., IL-2).

G TCR TCR Activation HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates Probe 2,4-Diaminopyrimidine -5-carboxamide Probe Probe->HPK1 Inhibits Degradation SLP-76 Degradation SLP76->Degradation Leads to T_Cell_Activation T-Cell Activation (e.g., IL-2 Production) Degradation->T_Cell_Activation Inhibits

HPK1 Signaling Pathway Inhibition
Sky (TYRO3) Signaling Pathway

Sky (TYRO3) is a receptor tyrosine kinase that is activated by its ligands, Gas6 and Protein S. Upon ligand binding, Sky dimerizes and autophosphorylates, leading to the activation of downstream signaling pathways, including the PI3K/Akt and MAPK/ERK pathways, which promote cell survival and proliferation.[3][4] this compound-based inhibitors block the kinase activity of Sky, thereby inhibiting these downstream signals.

G Ligand Gas6 / Protein S Sky Sky (TYRO3) Receptor Ligand->Sky Binds and Activates PI3K_Akt PI3K/Akt Pathway Sky->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Sky->MAPK_ERK Probe 2,4-Diaminopyrimidine -5-carboxamide Probe Probe->Sky Inhibits Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Proliferation Proliferation MAPK_ERK->Proliferation

Sky (TYRO3) Signaling Pathway Inhibition
CDK7 Signaling Pathway

CDK7 has dual roles in transcription and cell cycle control. As part of the TFIIH complex, it phosphorylates the C-terminal domain (CTD) of RNA Polymerase II, which is essential for transcription initiation.[7][8] As the CDK-activating kinase (CAK), it phosphorylates and activates other CDKs, such as CDK1 and CDK2, to drive cell cycle progression.[7][8] Inhibition of CDK7 by this compound derivatives can therefore lead to both transcriptional repression and cell cycle arrest.

G cluster_transcription Transcription cluster_cell_cycle Cell Cycle CDK7_TFIIH CDK7 / TFIIH RNA_Pol_II RNA Polymerase II CDK7_TFIIH->RNA_Pol_II Phosphorylates Transcription_Initiation Transcription Initiation RNA_Pol_II->Transcription_Initiation CDK7_CAK CDK7 (CAK) Other_CDKs CDK1, CDK2, etc. CDK7_CAK->Other_CDKs Activates Cell_Cycle_Progression Cell Cycle Progression Other_CDKs->Cell_Cycle_Progression Probe 2,4-Diaminopyrimidine -5-carboxamide Probe Probe->CDK7_TFIIH Inhibits Probe->CDK7_CAK Inhibits

Dual Roles of CDK7 and Inhibition

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2,4-Diaminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-diaminopyrimidine-5-carboxamide.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: Common starting materials include 2,4-dichloropyrimidine-5-carbonitrile or 2,4-dichloropyrimidine-5-carboxamide. The choice of starting material will influence the subsequent reaction steps.

Q2: What is the most common synthetic route to prepare this compound?

A2: A prevalent method is the sequential nucleophilic aromatic substitution (SNAr) reaction on a di-substituted pyrimidine ring. This typically involves the stepwise replacement of two leaving groups (e.g., chloro groups) with amino groups.

Q3: How can I purify the final this compound product?

A3: Purification is often achieved through column chromatography on silica gel.[1] The choice of eluent is critical and may require optimization. Common solvent systems include mixtures of dichloromethane/methanol or ethyl acetate/hexanes. Recrystallization from a suitable solvent is also a potential purification method.

Troubleshooting Guides

Low Reaction Yield

Problem: My reaction yield is consistently low. What are the potential causes and solutions?

Potential Cause Troubleshooting Steps
Incomplete Reaction - Reaction Time: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Temperature: Gradually increase the reaction temperature. Be cautious, as higher temperatures can sometimes lead to side product formation.
Side Reactions - Di-substitution: If using a di-substituted starting material, the second substitution might be occurring prematurely. Consider a stepwise approach with careful control of stoichiometry and reaction conditions.
- Hydrolysis: If your starting material or intermediate has a nitrile group, it could be hydrolyzing to a carboxylic acid under acidic or basic conditions. Ensure anhydrous conditions if necessary. The carboxamide group itself can also be susceptible to hydrolysis under harsh conditions.[2][3]
- Solvolysis: If using an alcohol as a solvent with a strong base, the corresponding alkoxide can compete with the amine nucleophile, leading to the formation of an ether byproduct.[4]
Poor Nucleophilicity of Amine - Amine Selection: If using a weakly nucleophilic amine, consider using a more reactive amine or employing a catalyst to facilitate the reaction.
- Base: The choice of base can significantly impact the reaction. Stronger, non-nucleophilic bases are often preferred to deprotonate the amine without competing in the substitution.
Starting Material Quality - Purity: Ensure the purity of your starting materials and reagents. Impurities can inhibit the reaction or lead to unwanted side products.
Issues with Regioselectivity

Problem: I am observing a mixture of isomers (e.g., 2-amino-4-chloro and 4-amino-2-chloro intermediates). How can I improve the regioselectivity?

The regioselectivity of nucleophilic aromatic substitution on 2,4-dichloropyrimidines is influenced by the electronic and steric nature of the substituents on the pyrimidine ring and the attacking nucleophile. Generally, substitution at the C4 position is favored.[5][6][7][8]

Factor Guidance for Controlling Regioselectivity
Electronic Effects An electron-withdrawing group at the 5-position (like a cyano or carboxamide group) generally directs the first nucleophilic attack to the C4 position.
Steric Hindrance A bulky nucleophile may preferentially attack the less sterically hindered position.
Reaction Conditions - Solvent: The choice of solvent can influence the regioselectivity. Experiment with different solvents (e.g., THF, DMF, acetonitrile) to find the optimal conditions.
- Base: The nature and strength of the base can affect the outcome.[9]
- Catalyst: In some cases, a palladium catalyst can be used to direct the amination to a specific position.[9]

Experimental Protocols

Synthesis of this compound from 2,4-Dichloro-5-cyanopyrimidine

This two-step protocol involves the sequential amination of 2,4-dichloro-5-cyanopyrimidine followed by the hydrolysis of the nitrile to a carboxamide.

Step 1: Synthesis of 2-Amino-4-chloro-5-cyanopyrimidine

A solution of 2,4-dichloro-5-cyanopyrimidine in a suitable solvent (e.g., THF, isopropanol) is treated with one equivalent of the desired amine in the presence of a non-nucleophilic base (e.g., diisopropylethylamine, potassium carbonate) at room temperature or slightly elevated temperatures. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent. The organic layer is then dried and concentrated. The crude product can be purified by column chromatography.

Step 2: Synthesis of 2,4-Diamino-5-cyanopyrimidine

The 2-amino-4-chloro-5-cyanopyrimidine intermediate is then reacted with a second amine (or ammonia for the parent compound) at an elevated temperature. The reaction conditions will depend on the nucleophilicity of the second amine.

Step 3: Hydrolysis of the Nitrile to the Carboxamide

The resulting 2,4-diamino-5-cyanopyrimidine can be hydrolyzed to the corresponding carboxamide. This can be achieved under acidic or basic conditions. For example, treatment with concentrated sulfuric acid at a controlled temperature can yield the desired carboxamide.[2][10] Alternatively, base-catalyzed hydrolysis using reagents like potassium hydroxide in tert-butanol has been reported for converting nitriles to amides.[11]

Data Presentation

Table 1: Effect of Base on the Yield of a Representative SNAr Amination
Base Solvent Temperature (°C) Yield (%)
K₂CO₃DMF8075
DIPEATHF6082
NaHTHF2565
Et₃NAcetonitrile7078

Note: The data in this table is illustrative and will vary depending on the specific substrates and reaction conditions.

Visualizations

Experimental Workflow for this compound Synthesis

experimental_workflow start Start: 2,4-Dichloro-5-cyanopyrimidine step1 Step 1: First Amination (e.g., Amine 1, Base, Solvent) start->step1 intermediate1 Intermediate: 2-Amino-4-chloro-5-cyanopyrimidine step1->intermediate1 step2 Step 2: Second Amination (e.g., Amine 2, Heat) intermediate1->step2 intermediate2 Intermediate: 2,4-Diamino-5-cyanopyrimidine step2->intermediate2 step3 Step 3: Nitrile Hydrolysis (e.g., H₂SO₄ or KOH) intermediate2->step3 purification Purification (Column Chromatography) step3->purification product Final Product: This compound purification->product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic for Low Reaction Yield

troubleshooting_low_yield start Low Yield Observed check_completion Is the reaction complete? (Monitor by TLC/LC-MS) start->check_completion incomplete Incomplete Reaction check_completion->incomplete No side_products Are there significant side products? check_completion->side_products Yes incomplete_solutions Solutions: - Increase reaction time - Increase temperature incomplete->incomplete_solutions side_product_analysis Analyze side products (e.g., Di-substitution, Hydrolysis, Solvolysis) side_products->side_product_analysis Yes reagent_issue Consider reagent quality or nucleophilicity side_products->reagent_issue No yes_incomplete No no_incomplete Yes yes_side_products Yes no_side_products No

References

Technical Support Center: Improving the Solubility of 2,4-Diaminopyrimidine-5-carboxamide for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in solubilizing 2,4-Diaminopyrimidine-5-carboxamide for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is a small molecule that, like many organic compounds used in drug discovery, can exhibit limited aqueous solubility. Its solubility can be influenced by factors such as pH and the presence of co-solvents. While specific quantitative data is not extensively published, empirical testing is recommended to determine its solubility in your specific assay buffer.

Q2: What is the recommended starting solvent for preparing a stock solution?

A2: Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide array of organic materials, including many polymers and is a good starting point for preparing a high-concentration stock solution of this compound.[1] It is miscible with water and most organic liquids, which facilitates subsequent dilution into aqueous assay buffers.[1]

Q3: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?

A3: Precipitation upon dilution is a common issue for poorly soluble compounds. Here are several strategies to address this:

  • Decrease the final concentration: The simplest approach is to lower the final concentration of the compound in the assay.

  • Optimize the DMSO concentration: Ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, ideally <0.5%) to avoid solvent-induced artifacts, but high enough to maintain solubility. You may need to prepare a more dilute stock solution.

  • Use a co-solvent system: A mixture of a water-miscible organic solvent and water can increase the solubility of non-polar drug molecules.[][3][4]

  • Adjust the pH of the buffer: The solubility of ionizable compounds can be significantly affected by pH.[][5][6] Experimenting with a pH range around the pKa of the compound may improve its solubility.

  • Utilize solubility enhancers: Excipients like cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[7][8][9][10]

Q4: Can I use sonication or vortexing to help dissolve the compound?

A4: Yes, mechanical methods like sonication and vortexing can aid in the dissolution of this compound. Gentle heating (e.g., 37°C) can also be employed, but it is crucial to ensure the compound's stability at elevated temperatures.

Q5: How can pH modification improve the solubility of my compound?

A5: By adjusting the pH, molecules that can be protonated (base) or deprotonated (acid) may become ionized and thus more soluble in water.[][5] For this compound, which contains amino groups, adjusting the pH of the buffer might enhance its solubility. It is advisable to determine the pKa of the compound to guide the pH adjustment strategy.

Q6: What are cyclodextrins and how do they work?

A6: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[7][10] They can form inclusion complexes by encapsulating hydrophobic drug molecules, effectively "hiding" the hydrophobic parts from the aqueous environment and thereby increasing the drug's solubility and stability.[7][9][10] Beta-cyclodextrin derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used for this purpose.[8][11]

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer

This is a common challenge when working with hydrophobic compounds. The following decision tree can guide your troubleshooting process.

G start Precipitation Observed check_conc Is the final concentration too high? start->check_conc lower_conc Lower the final concentration check_conc->lower_conc Yes check_dmso Is the final DMSO concentration optimal? check_conc->check_dmso No success Solubility Improved lower_conc->success adjust_dmso Adjust DMSO stock concentration check_dmso->adjust_dmso No use_cosolvent Try a co-solvent system (e.g., Ethanol, PEG 400) check_dmso->use_cosolvent Yes adjust_dmso->success adjust_ph Adjust buffer pH use_cosolvent->adjust_ph fail Consult further literature or a chemist use_cosolvent->fail use_cyclodextrin Use a solubility enhancer (e.g., HP-β-CD) adjust_ph->use_cyclodextrin adjust_ph->fail use_cyclodextrin->success use_cyclodextrin->fail

Troubleshooting workflow for compound precipitation.

Data Presentation

The following tables provide an example of how to structure your experimental data when testing different solubilization methods. Note: The values presented here are for illustrative purposes only and should be determined experimentally for this compound.

Table 1: Solubility of this compound in Different Solvent Systems

Solvent SystemMaximum Soluble Concentration (mM)Observations
100% Water< 0.1Insoluble
PBS (pH 7.4)0.2Slight precipitation
100% DMSO> 100Clear solution
10% DMSO in PBS1.5Clear solution
5% Ethanol in PBS0.8Slight haze
1% PEG 400 in PBS1.2Clear solution

Table 2: Effect of pH on the Solubility of this compound in 1% DMSO/Buffer

Buffer pHMaximum Soluble Concentration (mM)Observations
5.02.5Clear solution
6.01.8Clear solution
7.01.0Slight precipitation
8.00.5Significant precipitation

Table 3: Effect of Hydroxypropyl-β-cyclodextrin (HP-β-CD) on Solubility in PBS (pH 7.4)

HP-β-CD Concentration (%)Maximum Soluble Concentration (mM)Observations
00.2Precipitation
12.0Clear solution
25.0Clear solution
512.0Clear solution

Experimental Protocols

Protocol 1: Preparation of a DMSO Stock Solution
  • Weigh out the desired amount of this compound powder using an analytical balance.

  • Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM or 100 mM).

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If necessary, sonicate the vial in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no undissolved particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution into Assay Buffer

G stock 10 mM Stock in 100% DMSO intermediate 1 mM Intermediate in 10% DMSO/Buffer stock->intermediate 1:10 dilution final 10 µM Final in 0.1% DMSO/Buffer intermediate->final 1:100 dilution

Workflow for serial dilution of a DMSO stock solution.
  • Prepare an intermediate dilution of your DMSO stock solution in your assay buffer. For example, to go from a 10 mM stock to a 10 µM final concentration, you might first dilute the stock 1:10 in buffer to get a 1 mM solution in 10% DMSO.

  • Vortex the intermediate dilution gently.

  • Perform the final dilution into the assay plate. For the example above, you would add 1 µL of the 1 mM intermediate solution to 99 µL of assay medium to get a final concentration of 10 µM with 0.1% DMSO.

  • Always add the compound solution to the assay buffer and mix immediately to minimize the risk of precipitation.

Protocol 3: Using HP-β-CD to Enhance Solubility
  • Prepare a stock solution of HP-β-CD in your assay buffer (e.g., 10% w/v).

  • Prepare a series of dilutions of the HP-β-CD stock solution in the assay buffer to achieve the desired final concentrations (e.g., 1%, 2%, 5%).

  • Add the this compound DMSO stock solution to the different HP-β-CD/buffer solutions.

  • Vortex and allow the mixture to equilibrate for at least 30 minutes at room temperature.

  • Visually inspect for precipitation and determine the maximum soluble concentration at each HP-β-CD concentration.

Signaling Pathway and Logical Relationships

The following diagram illustrates the logical relationship between the properties of a compound and the potential strategies for improving its solubility for in vitro assays.

G compound Poorly Soluble Compound (this compound) properties Physicochemical Properties compound->properties hydrophobic Hydrophobic properties->hydrophobic ionizable Ionizable properties->ionizable strategies Solubilization Strategies hydrophobic->strategies ionizable->strategies cosolvents Co-solvents (DMSO, Ethanol) strategies->cosolvents ph_adjust pH Adjustment strategies->ph_adjust cyclodextrins Cyclodextrins strategies->cyclodextrins assay In Vitro Assay cosolvents->assay ph_adjust->assay cyclodextrins->assay

Strategies based on compound properties.

References

addressing stability issues of 2,4-Diaminopyrimidine-5-carboxamide in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing stability issues of 2,4-Diaminopyrimidine-5-carboxamide in solution.

Frequently Asked Questions (FAQs)

Q1: What are the potential stability issues when working with this compound in solution?

A1: this compound in solution is susceptible to degradation primarily through two pathways: hydrolysis and photodegradation. The amide and amino functional groups on the pyrimidine ring are the most reactive sites. Factors such as pH, temperature, light exposure, and the presence of certain buffers can influence the rate of degradation.

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution can significantly impact the stability of this compound. The amide linkage is susceptible to both acid- and base-catalyzed hydrolysis.[1] Additionally, the amino groups on the pyrimidine ring can be hydrolyzed, particularly under strong acidic conditions (e.g., 6 M HCl), which can lead to the formation of oxo-substituted pyrimidines.[2] It is crucial to maintain the pH within a range that minimizes these degradation pathways.

Q3: Is this compound sensitive to light?

A3: Yes, pyrimidine derivatives can be susceptible to photodegradation.[3] Exposure to UV radiation can lead to the formation of photoproducts, altering the concentration and purity of your solution. It is recommended to protect solutions from light by using amber vials or by working in low-light conditions.

Q4: What is the expected metabolic stability of this compound?

A4: While specific data for this compound is limited, studies on related this compound inhibitors of Sky kinase have shown that early compounds in this series suffered from high clearance and poor oral bioavailability due to rapid first-pass metabolism.[4] However, structural modifications, such as replacing a 2-aminobenzyl group with a 2-anilino group, have been shown to significantly improve stability in human and rat liver microsomes (HLM and RLM).[4]

Troubleshooting Guides

Issue 1: Loss of compound potency or concentration over time in aqueous solution.
  • Possible Cause 1: Hydrolysis.

    • Troubleshooting Step 1: Analyze the pH of your solution. Extreme pH values can accelerate amide or amino group hydrolysis.

    • Troubleshooting Step 2: If possible, adjust the pH to a neutral range (pH 6-8) using a non-reactive buffer system.

    • Troubleshooting Step 3: Prepare fresh solutions before each experiment to minimize the impact of time-dependent degradation.

    • Troubleshooting Step 4: Consider using aprotic polar solvents if compatible with your experimental design, as this will prevent hydrolysis.

  • Possible Cause 2: Photodegradation.

    • Troubleshooting Step 1: Ensure that your solutions are stored in light-protecting containers (e.g., amber vials).

    • Troubleshooting Step 2: Minimize the exposure of your solutions to ambient and direct light during experimental procedures.

    • Troubleshooting Step 3: If photodegradation is suspected, confirm by comparing the stability of a light-exposed sample to a sample kept in the dark, analyzed by a suitable method like HPLC-UV.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Possible Cause: Formation of Degradation Products.

    • Troubleshooting Step 1: Characterize the unknown peaks using mass spectrometry (MS) to determine their molecular weights. This can provide clues about the degradation pathway (e.g., addition of a water molecule in the case of hydrolysis).

    • Troubleshooting Step 2: Review the handling and storage conditions of your solution (pH, temperature, light exposure) to identify potential causes for degradation.

    • Troubleshooting Step 3: Refer to the potential degradation pathway diagram below to hypothesize the structure of the degradation products.

Quantitative Data

Table 1: Metabolic Stability of Related this compound Analogs in Liver Microsomes

Compound/Analog FeatureSky IC50 (µM)HLM t1/2 (min)RLM t1/2 (min)Reference
2-aminobenzyl group---[4]
3,5-dichloroanilino group0.00212060[4]
Additional basic amine0.1938-[4]
Additional basic amine (analog 14)0.0423-[4]

Note: HLM = Human Liver Microsomes, RLM = Rat Liver Microsomes. This data is for related analogs and serves as an indicator of potential metabolic stability.

Experimental Protocols

Protocol: Assessing the Solution Stability of this compound
  • Preparation of Stock Solution:

    • Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Preparation of Test Solutions:

    • Dilute the stock solution to the final desired concentration in the aqueous buffer of interest (e.g., phosphate-buffered saline at a specific pH).

    • Prepare separate test solutions to evaluate different conditions (e.g., pH 4, 7, and 9; room temperature vs. 4°C; light-exposed vs. dark).

  • Time-Point Sampling:

    • Immediately after preparation (T=0), take an aliquot of each test solution for analysis.

    • Store the remaining solutions under their respective conditions.

    • Collect aliquots at predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours).

  • Sample Analysis:

    • Analyze the collected aliquots by a validated stability-indicating method, typically reverse-phase HPLC with UV detection.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

cluster_workflow Experimental Workflow: Solution Stability Assessment prep_stock Prepare Stock Solution (e.g., in DMSO) prep_test Prepare Test Solutions (in aqueous buffers at various pH, temp, light conditions) prep_stock->prep_test sample_t0 Sample at T=0 prep_test->sample_t0 incubate Incubate under Test Conditions prep_test->incubate analyze Analyze by HPLC-UV sample_t0->analyze sample_tn Sample at Time Points (e.g., 1, 2, 4, 8, 24h) incubate->sample_tn sample_tn->analyze data_analysis Data Analysis (% remaining vs. time) analyze->data_analysis

Caption: Workflow for assessing the stability of this compound in solution.

cluster_pathway Potential Degradation Pathway: Hydrolysis cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis cluster_amino Amino Group Hydrolysis (Strong Acid) parent This compound hydrolysis_amide_acid Hydrolysis of Amide parent->hydrolysis_amide_acid H+ / H2O hydrolysis_amide_base Hydrolysis of Amide parent->hydrolysis_amide_base OH- / H2O hydrolysis_amino Hydrolysis of Amino Group parent->hydrolysis_amino Strong Acid (e.g., 6M HCl) product_acid 2,4-Diaminopyrimidine-5-carboxylic acid + Ammonia hydrolysis_amide_acid->product_acid product_base 2,4-Diaminopyrimidine-5-carboxylate + Ammonia hydrolysis_amide_base->product_base product_oxo Oxo-substituted Pyrimidine hydrolysis_amino->product_oxo

Caption: Potential hydrolytic degradation pathways for this compound.

References

minimizing off-target effects of 2,4-Diaminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 2,4-Diaminopyrimidine-5-carboxamide and its derivatives in their experiments. The information provided is intended to help minimize and understand potential off-target effects.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cells treated with a this compound-based inhibitor show the expected inhibition of the target kinase, but I'm also observing unexpected levels of apoptosis. What could be the cause?

A1: This is a common issue that may arise from off-target kinase inhibition. While your compound is hitting its intended target, it may also be inhibiting other kinases crucial for cell survival. The this compound scaffold has been reported to have activity against a range of kinases. For example, some derivatives have shown inhibitory activity against kinases such as MAP4K4 and Mer, in addition to their primary targets like Sky kinase. Inhibition of these or other unforeseen kinases could trigger apoptotic pathways.

Troubleshooting Steps:

  • Perform a broad kinase screen: Test your compound against a large panel of kinases (kinome scan) to identify potential off-target interactions.

  • Dose-response analysis: Determine if the apoptotic effect is observed at the same concentration range as the on-target inhibition. If apoptosis occurs at significantly higher concentrations, it may be a result of off-target effects that are less potent than your on-target activity.

  • Western blot analysis: Examine the phosphorylation status of key proteins in survival signaling pathways (e.g., Akt, ERK) to see if they are being inadvertently inhibited.

  • Use a structurally distinct inhibitor: If available, use an inhibitor with a different chemical scaffold that targets the same primary kinase to see if the apoptotic phenotype persists. This can help to confirm if the effect is due to on-target or off-target activity.

Q2: I'm observing a discrepancy between the in vitro (biochemical) IC50 and the in cellulo (cellular) EC50 of my this compound compound. Why might this be happening?

A2: Discrepancies between biochemical and cellular potencies are common and can be attributed to several factors:

  • Cell permeability: The compound may have poor cell membrane permeability, resulting in a lower intracellular concentration than what is used in the biochemical assay.

  • Efflux pumps: The compound could be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

  • Cellular ATP concentration: Kinase inhibitors that are ATP-competitive will face high concentrations of ATP in the cellular environment (millimolar range), which can significantly reduce their apparent potency compared to in vitro assays where ATP concentrations are often at or below the Km of the kinase.

  • Plasma protein binding: If you are working in media containing serum, your compound may bind to plasma proteins, reducing its free concentration available to enter cells and inhibit the target.

  • Compound metabolism: Cells may metabolize the compound into a less active or inactive form.

Troubleshooting Steps:

  • Assess cell permeability: Use assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate the passive permeability of your compound.

  • Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement within intact cells, providing a more direct measure of cellular activity.

  • Vary ATP concentration in biochemical assays: Perform your in vitro kinase assay with ATP concentrations that mimic cellular levels to get a more physiologically relevant IC50.

  • Test in serum-free media: Compare cellular activity in the presence and absence of serum to assess the impact of protein binding.

Q3: My this compound-based inhibitor is showing variable results across different cell lines. What could be the reason?

A3: Variability across cell lines can be due to several factors related to the specific biology of each line:

  • Target expression levels: Different cell lines may express varying levels of your target kinase.

  • Off-target expression profiles: The expression profile of potential off-target kinases can differ significantly between cell lines, leading to different phenotypic outcomes.

  • Genetic background: The mutational status of other genes in the signaling pathway or in drug resistance genes can influence the cellular response to the inhibitor.

  • Compensatory signaling pathways: Some cell lines may have redundant or compensatory signaling pathways that are activated upon inhibition of your primary target, masking the effect of the inhibitor.

Troubleshooting Steps:

  • Characterize your cell lines: Perform baseline western blotting or qPCR to quantify the expression levels of your on-target and key potential off-target kinases in the cell lines you are using.

  • Consult cell line databases: Use resources like the Cancer Cell Line Encyclopedia (CCLE) to check for genetic variations and expression data for your target and related pathways in your chosen cell lines.

  • Pathway analysis: Use pathway analysis tools to understand the signaling network around your target in each cell line to identify potential compensatory mechanisms.

Quantitative Data on Kinase Inhibition

The following tables summarize publicly available inhibitory activity data for representative this compound derivatives. This data can help researchers anticipate potential on- and off-target effects.

Table 1: Inhibitory Activity of a Sky Kinase-Targeted Derivative

Kinase TargetIC50 (nM)Selectivity vs. SkyReference Compound ID
Sky (TYRO3) 0.7 - Compound 21
MAP4K4>100>142xCompound 21
Mer>100>142xCompound 21
Screened against a panel of 48 kinases, with significant activity only noted for the above.

Table 2: Inhibitory Activity of a FAK-Targeted Derivative

Kinase TargetIC50 (nM)% Inhibition at 1 µMReference Compound ID
FAK - >95% Compound A12
PLK415.1>95%Compound A12
TRKA20.6>95%Compound A12
ALK->95%Compound A12
c-Met->95%Compound A12

Table 3: Inhibitory Activity of an HPK1-Targeted Derivative

Kinase TargetIC50 (nM)Selectivity vs. HPK1Reference Compound ID
HPK1 0.6 - Compound 1
Selectivity assessed against a panel of 265 kinases, with >100-fold selectivity in 226 of them.

Experimental Protocols

In Vitro Kinase Assay (Radiometric Filter Binding Assay)

This protocol provides a general framework for assessing the inhibitory activity of a this compound compound against a purified kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

  • [γ-³³P]ATP

  • This compound compound dissolved in DMSO

  • Phosphocellulose filter plates

  • 0.75% Phosphoric acid

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Compound Dilutions: Serially dilute the test compound in DMSO to create a range of concentrations. Then, dilute these into the kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, combine the kinase, substrate, and diluted compound or DMSO vehicle control.

  • Initiate Reaction: Start the kinase reaction by adding [γ-³³P]ATP. The final ATP concentration should ideally be at the Km for the specific kinase.

  • Incubation: Incubate the reaction plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop Reaction: Terminate the reaction by adding phosphoric acid.

  • Substrate Capture: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while unincorporated [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any remaining unincorporated radiolabeled ATP.

  • Detection: Add scintillation fluid to the wells and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol determines if the compound binds to its target protein in a cellular context by measuring changes in the protein's thermal stability.

Materials:

  • Cells expressing the target kinase

  • This compound compound dissolved in DMSO

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Equipment for protein quantification (e.g., BCA assay)

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with DMSO as a vehicle control. Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1-2 hours).

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS. Aliquot the cell suspension into PCR tubes or a PCR plate.

  • Thermal Challenge: Heat the aliquots to a range of temperatures in a thermal cycler for 3 minutes. A typical range might be from 40°C to 70°C in 2-3°C increments. One aliquot should be kept at room temperature as a non-heated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantify Soluble Protein: Carefully collect the supernatant and quantify the total protein concentration.

  • Western Blot Analysis: Normalize the protein amounts and analyze the samples by Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature for both the treated and untreated samples. Plot the fraction of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

MTT Cell Viability Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, which can reveal cytotoxic off-target effects.

Materials:

  • Cells seeded in a 96-well plate

  • This compound compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound and incubate for the desired duration (e.g., 24, 48, or 72 hours). Include untreated and vehicle-only controls.

  • Add MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize Formazan: Carefully remove the media and add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control and determine the EC50 for cytotoxicity.

Visualizations

Signaling Pathway Diagrams

FAK_Signaling_Pathway ECM Extracellular Matrix Integrin Integrin Receptor ECM->Integrin FAK FAK (On-Target) Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation p130Cas p130Cas FAK->p130Cas Phosphorylation Grb2 Grb2 FAK->Grb2 Src->FAK Migration Cell Migration & Survival p130Cas->Migration SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Migration Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->FAK OffTarget Off-Target Kinase (e.g., PLK4, TRKA) Inhibitor->OffTarget OtherPathways Other Signaling Pathways OffTarget->OtherPathways

Caption: FAK signaling pathway and potential inhibitor interactions.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Stimulation SLP76 SLP-76 Lck->SLP76 Phosphorylation HPK1 HPK1 (On-Target) SLP76->HPK1 Recruitment JNK_pathway JNK Pathway HPK1->JNK_pathway Activation T_cell_reg Negative Regulation of T-Cell Activation HPK1->T_cell_reg Negative Feedback AP1 AP-1 Activation JNK_pathway->AP1 Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->HPK1

Caption: HPK1 signaling pathway in T-cell regulation.

Experimental Workflow Diagram

Troubleshooting_Workflow start Start: Unexpected Phenotype Observed (e.g., toxicity, low efficacy) q_on_target Is on-target activity confirmed in cells? start->q_on_target cetsa Perform CETSA or phospho-protein Western Blot q_on_target->cetsa No q_off_target Is the phenotype likely due to off-target effects? q_on_target->q_off_target Yes no_on_target Troubleshoot compound delivery: - Check cell permeability - Assess efflux pump activity cetsa->no_on_target kinome_scan Perform kinome-wide selectivity profiling q_off_target->kinome_scan Yes end End: Characterized compound with understood effects q_off_target->end No (On-target toxicity) pathway_analysis Analyze affected pathways of identified off-targets kinome_scan->pathway_analysis confirm_off_target Confirm off-target effect using: - Specific inhibitors - siRNA/CRISPR knockdown pathway_analysis->confirm_off_target redesign Rational drug redesign to improve selectivity confirm_off_target->redesign redesign->end

Caption: Troubleshooting workflow for unexpected experimental results.

Technical Support Center: Enhancing Kinase Selectivity of 2,4-Diaminopyrimidine-5-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the kinase selectivity of 2,4-diaminopyrimidine-5-carboxamide derivatives.

Troubleshooting Guides & FAQs

Q1: My this compound derivative shows potent inhibition of the target kinase but poor selectivity against other kinases. How can I improve its selectivity?

A1: Poor kinase selectivity is a common challenge. Here are several strategies to enhance the selectivity of your compound:

  • Structure-Based Drug Design:

    • Exploit Unique Subpockets: Analyze the ATP-binding sites of your target and off-target kinases. Introducing substituents that specifically interact with unique subpockets of the target kinase can significantly improve selectivity. For instance, 2-aminobenzyl analogs that fill the Ala571 subpocket of Sky kinase have shown excellent kinase selectivity.[1][2]

    • Target a DFG-out Conformation: Design inhibitors that bind to and stabilize the inactive "DFG-out" conformation of the kinase. This conformation is often more specific to a particular kinase or kinase family.

    • Introduce Steric Hindrance for Off-Targets: Modify your compound with bulkier chemical groups that clash with the binding sites of off-target kinases but are accommodated by the target kinase.

  • Structure-Activity Relationship (SAR) Studies:

    • Systematic Modification: Systematically modify the substituents at the 2, 4, and 5-positions of the pyrimidine core. For example, the addition of a 5-carboxamide moiety has been shown to be essential for enhanced enzyme inhibitory potency and kinome selectivity of HPK1 inhibitors.[3][4][5]

    • Aniline Substitutions: For derivatives with an aniline moiety, explore substitutions on the aniline ring. For instance, 2,6-disubstituted anilines have been used to optimize selectivity and potency in HPK1 inhibitors.[3]

  • Computational Modeling:

    • Molecular Docking: Use molecular docking simulations to predict the binding modes of your compound with both the target and off-target kinases. This can help identify key interactions to exploit for selectivity.

    • Free Energy Calculations: Employ methods like Free Energy Perturbation (FEP) or Thermodynamic Integration (TI) to more accurately predict the binding affinities and guide your design process.

Q2: My compound has good in vitro potency and selectivity, but it performs poorly in cell-based assays. What could be the issue?

A2: A discrepancy between in vitro and cellular activity can arise from several factors:

  • Poor Cell Permeability: The compound may not be effectively crossing the cell membrane.

    • Troubleshooting: Assess the physicochemical properties of your compound, such as lipophilicity (LogP) and polar surface area (PSA). You can experimentally measure permeability using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA).

    • Solutions: Modify the compound to improve its drug-like properties. For example, introducing lipophilic groups or masking polar groups can enhance permeability. However, be mindful that this can sometimes negatively impact solubility and selectivity.

  • High Protein Binding: The compound may be binding extensively to plasma proteins in the cell culture medium, reducing the free concentration available to engage the target.

    • Troubleshooting: Measure the plasma protein binding of your compound.

    • Solutions: Modify the compound to reduce its affinity for plasma proteins like albumin.

  • Cellular Efflux: The compound may be a substrate for efflux pumps (e.g., P-glycoprotein), which actively transport it out of the cell.

    • Troubleshooting: Conduct experiments with cell lines that overexpress specific efflux pumps or use known efflux pump inhibitors.

    • Solutions: Modify the compound's structure to reduce its recognition by efflux pumps.

  • Metabolic Instability: The compound may be rapidly metabolized by the cells into an inactive form.

    • Troubleshooting: Perform metabolic stability assays using liver microsomes (HLM, RLM) or hepatocytes.[1]

    • Solutions: Identify the metabolic "soft spots" on your molecule and modify them to block or slow down metabolism. For example, replacing a metabolically labile methyl group with a cyclopropyl group.

Q3: My lead compound suffers from high clearance and poor oral bioavailability. What strategies can I employ to improve its pharmacokinetic profile?

A3: High clearance and poor oral bioavailability are common hurdles in drug development. Consider the following approaches:

  • Improve Metabolic Stability: As mentioned above, identify and modify metabolic hotspots. Early this compound inhibitors of Sky kinase suffered from rapid first-pass metabolism, which was addressed through further SAR studies to improve metabolic stability.[1]

  • Enhance Solubility: Poor aqueous solubility can limit absorption.

    • Troubleshooting: Measure the kinetic and thermodynamic solubility of your compound.

    • Solutions: Introduce polar functional groups or ionizable centers to increase solubility. Formulation strategies, such as creating amorphous solid dispersions or using solubility-enhancing excipients, can also be employed.

  • Optimize Permeability: As discussed in Q2, balance lipophilicity and other properties to ensure good membrane permeability.

  • Prodrug Approach: Convert your active compound into a prodrug that is more readily absorbed and is then metabolized to the active form in the body.

Quantitative Data Summary

Table 1: Kinase Inhibitory Activity of this compound Derivatives against Sky Kinase
CompoundModificationSky IC50 (µM)
13 Basic amine in 4-amino cyclic ring0.19
14 Basic amine in 4-amino cyclic ring0.04
15 3,5-dichloroanilino at 2-position0.002
16 4-aminotetrahydropyran at 4-position0.002
17 Cyclic amide sidechain0.002
20 Spiroindoline-based0.092
21 Spiroindoline-based0.0007
22 3-pyridyl replacement of amide0.044
24 Bromine replacement of amide0.015

Data extracted from Bioorganic & Medicinal Chemistry Letters, 2013, 23(4), 1046-50.[1]

Table 2: Kinase Inhibitory Activity of Diaminopyrimidine Carboxamide Derivatives against HPK1
CompoundModificationHPK1 TR-FRET IC50 (nM)Cellular IL-2 EC50 (nM)
1 Methoxy THIQ0.5-
2 H at 5-position64-
14g Optimized 2,4-diaminopyrimidine0.1546.64

Data extracted from ACS Medicinal Chemistry Letters, 2021, 12(4), 653-661 and Bioorganic Chemistry, 2024, 148, 107454.[3][6]

Table 3: Kinase Inhibitory Activity and Selectivity of 2,4-Diaminopyrimidine Derivatives against CDK7
CompoundCDK7 IC50 (nM)CDK9 IC50 (nM)Selectivity (CDK9/CDK7)
BTX-A51 272.30--
2 301.45--
3 592.05--
22 7.21704.5197.7

Data extracted from ACS Medicinal Chemistry Letters, 2024, 15(8), 1213-1220.[7]

Experimental Protocols

Detailed Methodology for ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate (peptide or protein)

  • This compound test compounds

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 384-well plates

  • Plate-reading luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Then, dilute with kinase reaction buffer to the desired final concentrations. Include a DMSO-only control.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 2.5 µL of the test compound solution.

    • Add 2.5 µL of a solution containing the kinase and substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase reaction buffer. The final reaction volume is 10 µL.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal time should be determined empirically to ensure the reaction is in the linear range.

  • ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Detailed Methodology for TR-FRET Kinase Assay

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays measure the phosphorylation of a substrate by a kinase.

Materials:

  • TR-FRET assay components (e.g., LanthaScreen™ or HTRF®) including:

    • Europium- or Terbium-labeled anti-phospho-substrate antibody (donor)

    • Fluorescently labeled substrate (e.g., GFP-fusion protein or biotinylated peptide with a fluorescent acceptor)

  • Kinase of interest

  • This compound test compounds

  • ATP

  • Kinase reaction buffer

  • Black, low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then in kinase reaction buffer.

  • Kinase Reaction Setup:

    • In a 384-well plate, add the test compound solution.

    • Add a solution containing the kinase and the fluorescently labeled substrate in kinase reaction buffer.

    • Initiate the reaction by adding ATP.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for the desired reaction time.

  • Detection: Add the Europium- or Terbium-labeled anti-phospho-substrate antibody in a solution containing EDTA to stop the kinase reaction. Incubate for a specified time (e.g., 60 minutes) to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). The ratio is proportional to the amount of substrate phosphorylation. Determine the IC50 values from the dose-response curves.

Visualizations

experimental_workflow cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Cellular & ADME Profiling cluster_3 Lead Optimization synthesis Synthesis of Derivatives purification Purification & QC synthesis->purification primary_screen Primary Kinase Assay (Target of Interest) purification->primary_screen selectivity_panel Kinase Selectivity Panel primary_screen->selectivity_panel sar SAR Analysis selectivity_panel->sar cell_potency Cellular Potency Assays sar->cell_potency adme ADME/PK Profiling (Solubility, Permeability, Metabolic Stability) cell_potency->adme lead_op Lead Optimization adme->lead_op lead_op->synthesis Iterative Design

Experimental workflow for kinase inhibitor development.

HPK1_signaling cluster_inhibitor Inhibition TCR T-Cell Receptor (TCR) SLP76 SLP-76 TCR->SLP76 Activation HPK1 HPK1 SLP76->HPK1 Activates JNK JNK Pathway HPK1->JNK Activates NFkB NF-κB Pathway HPK1->NFkB Activates AP1 AP-1 Pathway HPK1->AP1 Inhibits T_cell_activation T-Cell Activation JNK->T_cell_activation NFkB->T_cell_activation AP1->T_cell_activation inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor inhibitor->HPK1

Simplified HPK1 signaling pathway in T-cells.

CDK7_signaling cluster_inhibitor Inhibition CDK7 CDK7 CAK_complex CAK Complex CDK7->CAK_complex TFIIH TFIIH Complex CDK7->TFIIH Component of CyclinH Cyclin H CyclinH->CAK_complex MAT1 MAT1 MAT1->CAK_complex Cell_Cycle_CDKs CDK1, CDK2, CDK4, CDK6 CAK_complex->Cell_Cycle_CDKs Phosphorylates & Activates Cell_Cycle_Progression Cell Cycle Progression Cell_Cycle_CDKs->Cell_Cycle_Progression RNA_Pol_II RNA Polymerase II TFIIH->RNA_Pol_II Phosphorylates CTD Transcription Transcription RNA_Pol_II->Transcription inhibitor 2,4-Diaminopyrimidine Derivative inhibitor->CDK7

Dual role of CDK7 in cell cycle and transcription.

References

Technical Support Center: In Vivo Studies with 2,4-Diaminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2,4-Diaminopyrimidine-5-carboxamide and its derivatives in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives?

A1: this compound serves as a scaffold for a class of compounds that primarily act as kinase inhibitors.[1][2][3] These molecules are often designed to be ATP-competitive, binding to the ATP-binding site of specific kinases and thereby inhibiting their activity.[2] Different derivatives have been developed to target a range of kinases, including but not limited to Sky kinase, Hematopoietic Progenitor Kinase 1 (HPK1), and c-Jun N-terminal Kinase (JNK).[2][3][4]

Q2: What are the common challenges encountered during in vivo studies with this class of compounds?

A2: Researchers may face challenges related to the compound's physicochemical properties and its effects in a biological system. Common issues include poor aqueous solubility, leading to formulation and bioavailability problems.[5] Additionally, like many kinase inhibitors, derivatives of this scaffold can suffer from high clearance rates and potential off-target effects, which may result in unexpected toxicity.[6]

Q3: How can the solubility of this compound be improved for in vivo administration?

A3: The hydrochloride salt form of this compound is often used to enhance its aqueous solubility.[1] For preclinical studies, formulating the compound in appropriate vehicles is crucial. This may involve using co-solvents, surfactants, or creating a suspension or solution. It is essential to perform tolerability studies for any new formulation in the chosen animal model.

Q4: What are the potential off-target effects and how can they be mitigated?

A4: Off-target effects of kinase inhibitors can arise from the compound binding to unintended kinases or other proteins.[7][8] This can lead to unforeseen physiological effects or toxicity. Mitigation strategies include thorough in vitro kinase profiling to understand the selectivity of the specific derivative.[9] If off-target effects are suspected in vivo, consider dose reduction, alternative dosing schedules, or structural modification of the compound to improve selectivity.

Troubleshooting Guide

This guide addresses specific issues that may arise during your in vivo experiments in a question-and-answer format.

Issue 1: Poor Compound Solubility and Formulation

You're observing precipitation of your compound during formulation or post-administration.

  • Question: My this compound derivative is precipitating out of my vehicle solution. What should I do?

  • Answer:

    • Re-evaluate your vehicle. Common vehicles for poorly soluble compounds include mixtures of DMSO, PEG300, Tween 80, and saline or water. It's crucial to determine the optimal ratio of these components for your specific compound. Start with a small-scale solubility test with various vehicle compositions.

    • Consider pH adjustment. The solubility of your compound may be pH-dependent. Investigate the effect of pH on its solubility and consider using a buffered vehicle if appropriate.

    • Particle size reduction. If you are preparing a suspension, reducing the particle size of your compound through techniques like micronization can improve its dissolution rate and bioavailability.[4]

    • Explore alternative formulation strategies. For challenging compounds, advanced formulation techniques such as solid dispersions, liposomes, or self-emulsifying drug delivery systems (SEDDS) may be necessary.[4]

Issue 2: Lack of Efficacy

You are not observing the expected biological effect in your animal model.

  • Question: I'm not seeing any significant antitumor activity with my this compound derivative in my mouse xenograft model. What could be the reason?

  • Answer:

    • Confirm target engagement. The lack of efficacy could be due to insufficient target inhibition. It is crucial to measure target engagement in your in vivo model. This can be done by analyzing downstream biomarkers in tumor tissue or surrogate tissues.

    • Assess pharmacokinetic properties. The compound may have poor absorption, rapid metabolism, or high clearance, leading to insufficient exposure at the target site.[10] Conduct a pharmacokinetic (PK) study to determine the compound's concentration in plasma and tumor tissue over time.

    • Review dosing regimen. Based on the PK data, you may need to adjust the dose, dosing frequency, or route of administration to achieve and maintain therapeutic concentrations. Some kinase inhibitors require continuous exposure to be effective.[11]

    • Re-evaluate the animal model. Ensure that the target kinase is a critical driver in your chosen cancer model.

Issue 3: Unexpected Toxicity

Your animals are showing signs of toxicity not predicted by in vitro studies.

  • Question: My mice are experiencing significant weight loss and lethargy after being dosed with a this compound derivative. What steps should I take?

  • Answer:

    • Perform a dose-range finding study. This is a critical first step to determine the maximum tolerated dose (MTD).

    • Investigate the cause of toxicity. Toxicity can be on-target (due to inhibition of the intended kinase in normal tissues) or off-target.[6] Histopathological analysis of major organs can help identify the affected tissues.

    • Consider the vehicle's contribution. The formulation vehicle itself can sometimes cause adverse effects. Always include a vehicle-only control group in your studies. For example, high concentrations of DMSO can induce toxicity.[12]

    • Adjust the dosing schedule. Intermittent dosing schedules can sometimes mitigate toxicity while maintaining efficacy.[13]

    • Refine the compound. If toxicity is a persistent issue, medicinal chemistry efforts may be needed to design derivatives with an improved therapeutic window.

Data Presentation

Table 1: Example Formulation Vehicles for In Vivo Studies

Vehicle CompositionSuitabilityConsiderations
10% DMSO, 40% PEG300, 50% SalineCommon for many kinase inhibitorsDMSO concentration should be kept low to avoid toxicity.
5% NMP, 10% Solutol HS 15, 85% WaterAlternative for compounds sensitive to PEGN-Methyl-2-pyrrolidone (NMP) has its own toxicity profile to consider.
0.5% Methylcellulose in WaterFor oral gavage of suspensionsEnsure uniform suspension before each administration.

Table 2: Illustrative Pharmacokinetic Parameters for a Diaminopyrimidine Derivative

Note: These are example values and will vary significantly based on the specific compound and animal model.

ParameterValueImplication
Oral Bioavailability (F%)< 10%Poor absorption from the gut. May require formulation optimization or alternative route of administration.
Half-life (t½)2 hoursRapid elimination. May require frequent dosing to maintain therapeutic levels.
Cmax (at 10 mg/kg, oral)150 ng/mLPeak plasma concentration. Compare with in vitro IC50 to estimate target coverage.
Tumor-to-Plasma Ratio0.8Indicates compound distribution to the tumor tissue.

Experimental Protocols

Protocol 1: General Formulation Procedure for a Poorly Soluble Compound
  • Weigh the required amount of the this compound derivative.

  • Add the primary solvent (e.g., DMSO) to dissolve the compound completely. Gentle warming or vortexing may be applied.

  • In a separate tube, mix the other vehicle components (e.g., PEG300 and Tween 80).

  • Slowly add the drug solution from step 2 to the vehicle mixture from step 3 while vortexing to avoid precipitation.

  • Finally, add the aqueous component (e.g., saline or water) dropwise while continuously mixing.

  • Visually inspect the final formulation for any signs of precipitation. If it is a suspension, ensure it is homogenous.

  • Administer the formulation to the animals as soon as possible after preparation.

Protocol 2: Workflow for Investigating Lack of Efficacy

Workflow for troubleshooting lack of in vivo efficacy.

Signaling Pathway and Experimental Logic Visualization

Diagram 1: Generalized Kinase Inhibitor Signaling Pathway

This diagram illustrates the general mechanism of action of a kinase inhibitor targeting a signaling pathway.

Kinase_Inhibition_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase KinaseA Kinase A (Target) Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates & Activates Substrate Substrate Protein KinaseB->Substrate Phosphorylates TranscriptionFactor Transcription Factor Substrate->TranscriptionFactor Activates GeneExpression Gene Expression (e.g., Proliferation, Survival) TranscriptionFactor->GeneExpression Regulates Inhibitor 2,4-Diaminopyrimidine- 5-carboxamide Derivative Inhibitor->KinaseA Inhibits

Mechanism of a kinase inhibitor in a signaling cascade.
Diagram 2: Troubleshooting Logic for Unexpected Toxicity

This decision tree outlines the steps to take when unexpected toxicity is observed.

Toxicity_Troubleshooting Start Unexpected Toxicity Observed CheckVehicle Run Vehicle-Only Control Group Start->CheckVehicle DoseResponse Conduct Dose-Response Study CheckVehicle->DoseResponse Vehicle Not Toxic Pathology Histopathology of Organs DoseResponse->Pathology ToxicityType Determine On-target vs. Off-target Toxicity PKPD Correlate Exposure with Toxicity (PK/PD) ToxicityType->PKPD Pathology->ToxicityType ReviseProtocol Revise Dosing Regimen (Lower Dose, Intermittent Schedule) PKPD->ReviseProtocol On-target or Manageable Off-target RedesignCompound Medicinal Chemistry Effort to Improve Selectivity PKPD->RedesignCompound Severe Off-target Toxicity

Decision tree for addressing unexpected in vivo toxicity.

References

strategies to reduce the toxicity of 2,4-Diaminopyrimidine-5-carboxamide compounds

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the toxicity of 2,4-diaminopyrimidine-5-carboxamide compounds during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms of toxicity associated with this compound compounds?

A1: The toxicity of this compound derivatives can stem from several factors. A primary concern is the formation of reactive metabolites during drug metabolism.[1][2][3] These highly reactive species can covalently bind to essential macromolecules like proteins and DNA, leading to cellular damage, organ toxicity, and potentially genotoxicity.[3][4] Off-target activity, where the compound interacts with unintended biological targets, is another significant contributor to toxicity. Additionally, poor physicochemical properties can lead to issues with absorption, distribution, metabolism, and excretion (ADME), which may contribute to adverse effects.[5]

Q2: What are the primary strategies to mitigate the toxicity of a promising this compound lead compound?

A2: Several medicinal chemistry strategies can be employed to reduce the toxicity of a lead compound while preserving its desired biological activity. These include:

  • Bioisosteric Replacement: Substituting a functional group with another that has similar physical or chemical properties to alter the molecule's metabolic profile and reduce off-target effects.[5][6][7][8]

  • Prodrug Approach: Chemically modifying the compound to create an inactive form that is later converted to the active drug in vivo. This can improve solubility, alter distribution, and reduce premature metabolism to toxic byproducts.[9][10][11][12]

  • Structural Modification: Altering the chemical structure to block metabolic sites prone to forming reactive metabolites or to improve selectivity for the intended target.[1][13]

  • Optimizing Physicochemical Properties: Modifying the compound to enhance properties like solubility and metabolic stability, which can lead to a better safety profile.[5][9]

Q3: How can I assess the cytotoxicity of my this compound compounds in vitro?

A3: In vitro cytotoxicity assays are crucial for the early identification of toxic compounds.[14] Commonly used methods include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is indicative of cell viability.[15][16]

  • LDH Release Assay: This assay quantifies the amount of lactate dehydrogenase (LDH) released from damaged cells into the culture medium, serving as a marker for cytotoxicity.

  • CellTox™ Green Cytotoxicity Assay: This method uses a fluorescent dye that binds to the DNA of dead cells, allowing for the quantification of cytotoxicity.[17] These assays are typically performed on various human cancer cell lines and normal cell lines to determine the compound's selectivity index (SI), which is a measure of its relative safety.[15]

Troubleshooting Guides

Issue 1: High cytotoxicity observed in preliminary in vitro screening.

Possible Cause Troubleshooting Step
Formation of Reactive Metabolites1. Metabolite Identification Studies: Use techniques like mass spectrometry to identify the metabolites formed.[2] 2. Structural Modification: Block the site of metabolism by introducing a different chemical group, such as replacing a hydrogen atom with a fluorine atom.[8][18]
Off-Target Activity1. Kinase Profiling: Screen the compound against a panel of kinases to identify unintended targets. 2. Bioisosteric Replacement: Modify the structure to reduce affinity for off-targets while maintaining on-target potency.[5][8]
Poor Solubility1. Prodrug Strategy: Synthesize a more soluble prodrug that converts to the active compound in vivo.[9] 2. Formulation Optimization: Experiment with different solvents and excipients to improve solubility for in vitro assays.

Issue 2: Compound shows acceptable in vitro safety but is toxic in animal models.

Possible Cause Troubleshooting Step
Unfavorable Pharmacokinetics (PK)1. PK Studies: Conduct detailed pharmacokinetic studies in the animal model to understand the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[5] 2. Structural Modification: Alter the molecule to improve its PK properties, such as increasing its half-life or altering its distribution to avoid accumulation in certain tissues.[18]
In Vivo Specific Metabolism1. Cross-Species Metabolism Comparison: Compare the metabolites formed in different species (e.g., human, rat, mouse) to identify species-specific toxic metabolites.[19] 2. Bioisosteric Replacement: Modify the part of the molecule that is metabolized differently in the toxic species.[7]

Data Presentation

The following table provides a hypothetical example of how structural modifications can improve the toxicological profile of a this compound compound.

CompoundTarget IC₅₀ (nM)Cytotoxicity (HepG2, CC₅₀ µM)Metabolic Stability (t½ in human liver microsomes, min)Notes
Parent Compound 501.510Potent but cytotoxic with low metabolic stability.
Analog A (Fluorine substitution)551545Blocked metabolic site, leading to reduced cytotoxicity and improved stability.[18]
Analog B (Bioisosteric replacement of phenyl with pyridyl)65> 5060Replacement altered off-target profile and improved safety.[8]
Analog C (Prodrug)>1000 (converts to parent)> 100N/AMasked toxicity, improved solubility.[9]

Experimental Protocols

Protocol: MTT Cytotoxicity Assay

This protocol provides a general procedure for assessing the cytotoxicity of this compound compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Materials:

  • Human cancer cell line (e.g., A549, HepG2) and a normal cell line (e.g., MRC-5).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • 96-well plates.

  • This compound compounds dissolved in DMSO.

  • MTT solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).

  • Microplate reader.

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC₅₀ (half-maximal cytotoxic concentration) value for each compound.

Visualizations

Workflow for Toxicity Assessment and Mitigation

ToxicityWorkflow start Lead Compound Identified in_vitro In Vitro Cytotoxicity Assay (e.g., MTT) start->in_vitro toxic High Toxicity? in_vitro->toxic met_id Metabolite ID & Off-Target Screening toxic->met_id Yes in_vivo In Vivo Toxicity Studies toxic->in_vivo No redesign Structural Redesign (Bioisosteres, Prodrugs) met_id->redesign redesign->in_vitro Iterate fail Toxicity Unresolved redesign->fail toxic_in_vivo Toxic In Vivo? in_vivo->toxic_in_vivo safe Acceptable Safety Profile fail->met_id toxic_in_vivo->met_id Yes toxic_in_vivo->safe No Bioisosterism cluster_properties Molecular Properties parent Parent Compound (Toxic Moiety) replacement Bioisosteric Replacement parent->replacement analog New Analog (Reduced Toxicity) replacement->analog prop1 Altered Metabolism replacement->prop1 prop2 Improved Selectivity replacement->prop2 prop3 Maintained Activity replacement->prop3

References

challenges and solutions for the scale-up synthesis of 2,4-Diaminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2,4-Diaminopyrimidine-5-carboxamide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up synthesis, categorized by the synthetic stage.

Diagram: General Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction Stages cluster_2 Final Product A 2,4-Diamino-6-chloropyrimidine C Formation of Pyrimidine Core A->C B Amidation Agent (e.g., formamide, urea) D Amidation at C5-position B->D C->D Intermediate E Work-up & Isolation D->E F Purification E->F G This compound F->G

Caption: General workflow for the synthesis of this compound.

1. Issues During Formation of the 2,4-Diaminopyrimidine Core

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of 2,4-Diaminopyrimidine Intermediate Incomplete reaction of starting materials (e.g., 2,4-diamino-6-hydroxypyrimidine with a chlorinating agent).[1][2]- Ensure anhydrous conditions as chlorinating agents like POCl₃ are sensitive to moisture. - Optimize reaction temperature and time; monitor reaction progress by TLC or HPLC.[1] - Use a slight excess of the chlorinating agent.
Side reactions, such as the formation of undesired isomers or polymeric materials.- Control the reaction temperature to minimize side product formation. - Consider alternative starting materials or a different synthetic route if side reactions are persistent.
Difficulty in Isolating the Intermediate The product may be highly soluble in the reaction solvent or form a complex mixture.- After quenching the reaction, adjust the pH to precipitate the product.[1] - Perform an extraction with a suitable organic solvent like ethyl acetate.[1] - If the product is a salt, consider a salt-breaking step before extraction.

2. Challenges in the Amidation Step

Problem Potential Cause(s) Suggested Solution(s)
Incomplete Amidation Reaction The carboxylic acid or ester precursor is not sufficiently activated.[3] The amine nucleophile is not reactive enough.- For carboxylic acid precursors, use a suitable coupling reagent (e.g., HATU, T3P). On a large scale, cost-effective options like CDI or mixed anhydrides are often preferred.[4] - If starting from an ester, the reaction may require harsher conditions or a catalyst.[5] - Ensure the use of an appropriate base to deprotonate the amine if necessary.[3]
Formation of Impurities Dehydration of the primary amide to a nitrile can occur at high temperatures. Side reactions with coupling agents can lead to byproducts.[3]- Optimize the reaction temperature to avoid dehydration. - Choose a coupling reagent with a favorable byproduct profile for easier removal during work-up.[3] - For reversible amidation reactions, consider removing volatile byproducts like water or alcohol to drive the reaction to completion.[6]
Poor Solubility of Reactants at Scale High concentrations required for scale-up can lead to precipitation of starting materials or intermediates.- Select a solvent system where all reactants and intermediates have adequate solubility at the desired concentration. - Consider using a co-solvent to improve solubility.

3. Work-up and Purification Hurdles

Problem Potential Cause(s) Suggested Solution(s)
Emulsion Formation During Extraction High concentration of polar starting materials or byproducts.- Add brine to the aqueous layer to break the emulsion. - Filter the mixture through a pad of celite. - Consider a different solvent system for extraction.
Product Precipitation During Work-up The product has low solubility in the work-up solvents.- Use a larger volume of solvent. - Perform the work-up at an elevated temperature to maintain solubility.
Difficulty in Removing Residual Solvents High-boiling point solvents (e.g., DMSO, DMF) used in the reaction are difficult to remove.[1]- Perform a solvent swap to a lower-boiling point solvent via distillation. - Use techniques like azeotropic distillation to remove residual high-boiling solvents.
Inefficient Purification by Column Chromatography at Scale Large quantities of material make traditional column chromatography impractical.- Develop a crystallization method for purification. This is often more scalable and cost-effective. - Consider alternative purification techniques such as slurry washing with a solvent in which the impurities are soluble but the product is not.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to control during the scale-up of the chlorination of 2,4-diamino-6-hydroxypyrimidine?

A1: The most critical parameters are temperature and moisture control. The reaction with phosphorus oxychloride (POCl₃) is exothermic and can lead to side reactions if the temperature is not controlled.[1] Additionally, POCl₃ reacts violently with water, so maintaining anhydrous conditions is essential for both safety and yield.[1]

Q2: How can I improve the yield and purity of the final this compound product?

A2: To improve yield, focus on optimizing the reaction conditions at each step, particularly the amidation. This includes the choice of coupling reagent, solvent, and temperature.[3][4] For purity, developing a robust purification method is key. While column chromatography is common at the lab scale, crystallization is often a more viable and scalable option for large quantities. Experiment with different solvent systems to find one that provides good recovery of pure product.

Q3: Are there any safety concerns I should be aware of when scaling up this synthesis?

A3: Yes, several safety concerns should be addressed.

  • Use of POCl₃: As mentioned, it reacts violently with water and is corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the chlorination and amidation steps can be exothermic. Monitor the internal temperature and have a cooling system in place.

  • Solvent Handling: Large volumes of flammable organic solvents pose a fire risk. Ensure proper grounding of equipment and use in a well-ventilated area away from ignition sources.

  • Byproduct Formation: Be aware of potentially hazardous byproducts and plan for their safe handling and disposal.

Q4: What is a common challenge when moving from a lab-scale synthesis to a pilot plant or manufacturing scale?

A4: A common challenge is heat transfer. Reactions that are easily controlled in a small flask can become difficult to manage in a large reactor due to the lower surface area-to-volume ratio. This can lead to localized overheating and the formation of impurities. It is crucial to study the reaction kinetics and thermodynamics to ensure adequate cooling capacity at a larger scale.

Diagram: Troubleshooting Logic

G Start Low Yield or Purity Issue Check_Reaction Review Reaction Conditions Start->Check_Reaction Check_Purity Analyze Purity of Starting Materials Start->Check_Purity Check_Workup Evaluate Work-up & Purification Start->Check_Workup Optimize_Temp Optimize Temperature Check_Reaction->Optimize_Temp Optimize_Reagents Change Reagents/Solvent Check_Reaction->Optimize_Reagents Success Problem Solved Check_Purity->Success Optimize_Purification Develop New Purification Method Check_Workup->Optimize_Purification Optimize_Temp->Success Optimize_Reagents->Success Optimize_Purification->Success

Caption: A logical flow for troubleshooting synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of 2,4-Diamino-6-chloropyrimidine [1]

  • Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and reflux condenser, add 2,4-diamino-6-hydroxypyrimidine (1.0 eq).

  • Reagent Addition: Under an inert atmosphere (e.g., nitrogen), slowly add phosphorus oxychloride (POCl₃, 5-10 eq) while maintaining the temperature below 20°C with a cooling bath.

  • Reaction: After the addition is complete, slowly heat the mixture to 90-100°C and maintain for 12-18 hours. Monitor the reaction by HPLC or TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to room temperature and slowly quench by adding it to ice water. This step is highly exothermic and should be done with extreme care.

  • pH Adjustment and Isolation: Stir the aqueous solution and heat to 90°C for 1 hour to hydrolyze any remaining POCl₃. Cool to room temperature and adjust the pH to ~8 with a concentrated NaOH solution. The product will precipitate.

  • Filtration and Drying: Filter the solid, wash with cold water, and dry under vacuum to yield 2,4-diamino-6-chloropyrimidine. A typical yield is around 85%.[1]

Protocol 2: Amidation to form this compound (Conceptual)

  • Precursor Synthesis: Synthesize 2,4-diaminopyrimidine-5-carboxylic acid or its corresponding ester through established methods.

  • Reaction Setup: In a suitable reactor, dissolve the 2,4-diaminopyrimidine-5-carboxylic acid (1.0 eq) in an appropriate anhydrous solvent (e.g., DMF, NMP).

  • Activation: Add a coupling agent such as CDI (1.1 eq) and stir at room temperature for 1-2 hours to form the activated intermediate.

  • Ammonia Addition: Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in an organic solvent. Maintain the temperature as per lab-scale optimization.

  • Reaction Monitoring: Monitor the reaction by HPLC or TLC until the activated intermediate is consumed.

  • Work-up: Quench the reaction with water and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain this compound.

Quantitative Data Summary

Reaction Step Product Scale Yield (%) Reference
Chlorination2,4-Diamino-6-chloropyrimidineLab Scale85[1][2]
Nucleophilic Substitution2,4-diamino-6-substituted pyrimidinesLab Scale77[1][2]
Amidation (General)N-benzylbenzamide240.0 mmol95[7]

References

Technical Support Center: Enhancing Oral Bioavailability of 2,4-Diaminopyrimidine-5-carboxamide Analogues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when improving the oral bioavailability of 2,4-diaminopyrimidine-5-carboxamide analogues.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges limiting the oral bioavailability of this compound analogues?

A1: The primary challenges are typically threefold:

  • Poor Aqueous Solubility: Many analogues are lipophilic with high crystalline energy, leading to low solubility in gastrointestinal fluids. This is a common issue for many orally administered drugs, as they need to dissolve to be absorbed.[1][2]

  • Low Permeability: The molecular structure of some analogues may hinder their ability to pass through the intestinal epithelium.[3][4]

  • Rapid First-Pass Metabolism: These compounds can be quickly metabolized by enzymes in the liver (e.g., cytochrome P450s) and the gut wall, reducing the amount of active drug that reaches systemic circulation.[5][6]

Q2: What are the key physicochemical properties of the analogues that I should assess to predict potential oral bioavailability issues?

A2: Several key physicochemical properties should be evaluated early in the drug discovery process. These include:

  • Solubility: Determined in various aqueous buffers (pH 1.2, 4.5, and 6.8) to simulate the conditions of the gastrointestinal tract.

  • Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required for membrane permeation, excessively high LogP values can lead to poor aqueous solubility and increased metabolic clearance.[7][8]

  • Molecular Weight (MW): Larger molecules often exhibit lower permeability.[7][8]

  • Hydrogen Bond Donors and Acceptors: A high number of hydrogen bond donors and acceptors can negatively impact permeability.[7][8]

  • pKa: The ionization state of the molecule at different physiological pH values will influence its solubility and permeability.

Q3: What initial in vitro assays are recommended to identify the primary barrier to oral bioavailability for my compound?

A3: A tiered approach using in vitro assays is recommended:

  • Aqueous Solubility Assessment: To determine if poor solubility is a limiting factor.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput screen to assess passive permeability.[9][10][11][12] This helps to understand if the compound can cross the gut wall without the help of transporters.

  • Human Liver Microsome (HLM) Stability Assay: To evaluate the metabolic stability of the compound in the presence of key drug-metabolizing enzymes.[5][13][14][15]

Troubleshooting Guides

Issue 1: My this compound analogue shows poor aqueous solubility.

Potential Solutions & Experimental Protocols:

  • Formulation Strategies:

    • Nanosuspension: Reducing the particle size of the drug to the nanometer range can significantly increase its surface area, leading to enhanced dissolution rate and saturation solubility.[16][17][18][19]

    • Solid Dispersion: Dispersing the drug in an inert carrier matrix at the molecular level can improve its dissolution properties.[20]

    • Lipid-Based Formulations: For lipophilic compounds, formulating them in lipids, surfactants, and co-solvents can improve their solubilization in the gastrointestinal tract.[21][22]

  • Structural Modification:

    • Salt Formation: For ionizable compounds, forming a salt can significantly improve solubility.[3]

    • Co-crystals: Creating a co-crystal with a suitable co-former can alter the crystal lattice energy and improve solubility.[3]

Issue 2: My analogue exhibits low permeability in the PAMPA assay.

Potential Solutions & Experimental Protocols:

  • Structural Modification:

    • Reduce Hydrogen Bonding Potential: Modify the structure to decrease the number of hydrogen bond donors and acceptors.

    • Optimize Lipophilicity: Aim for a LogP value in the optimal range for passive diffusion (typically 1-3).

    • Introduce Intramolecular Hydrogen Bonding: This can "mask" polar groups and improve permeability.

  • Advanced In Vitro Models:

    • Caco-2 Cell Permeability Assay: If passive permeability is low, this assay can help determine if the compound is a substrate for active uptake or efflux transporters.

Issue 3: My analogue is rapidly metabolized in the Human Liver Microsome (HLM) stability assay.

Potential Solutions & Experimental Protocols:

  • Structural Modification ("Metabolic Soft Spot" Identification and Modification):

    • Metabolite Identification Studies: Use LC-MS/MS to identify the primary metabolites formed during incubation with HLMs.

    • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down metabolism.

    • Introduction of Electron-Withdrawing Groups: Placing these groups near metabolic hot spots can reduce the rate of oxidative metabolism.

    • Blocking Metabolic Sites: Introducing bulky groups can sterically hinder the access of metabolizing enzymes.

Data Presentation

Table 1: Physicochemical Properties of Exemplar this compound Analogues with Poor Oral Bioavailability

Compound IDMolecular Weight ( g/mol )cLogPHydrogen Bond DonorsHydrogen Bond AcceptorsAqueous Solubility (µg/mL at pH 6.8)Oral Bioavailability (%)
Analogue A 450.54.236< 1< 5%
Analogue B 512.63.8475~10%
Analogue C 478.44.525< 0.5< 2%

Table 2: Improvement of Oral Bioavailability of Analogue A using Different Formulation Strategies

Formulation StrategyKey ParametersIn Vitro Dissolution (at 60 min)In Vivo Cmax (ng/mL)In Vivo AUC (ng*h/mL)Fold Increase in Bioavailability
Micronized Suspension Particle Size: ~5 µm25%1506003x
Nanosuspension Particle Size: ~200 nm85%750350015x
Amorphous Solid Dispersion (with PVP-VA) Drug Loading: 20%95%900420018x

Experimental Protocols

Protocol 1: High-Pressure Homogenization for Nanosuspension Preparation
  • Preparation of Pre-suspension:

    • Disperse 1% (w/v) of the this compound analogue in an aqueous solution containing a suitable stabilizer (e.g., 0.5% w/v Poloxamer 188 or Lecithin).

    • Stir the mixture at 1000 rpm for 30 minutes to ensure uniform wetting of the drug particles.

  • High-Pressure Homogenization:

    • Process the pre-suspension through a high-pressure homogenizer.

    • Set the homogenization pressure to 1500 bar.

    • Perform 20-30 homogenization cycles to achieve the desired particle size distribution.

    • Maintain the temperature of the product chamber at 4°C to prevent thermal degradation.

  • Characterization:

    • Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS).

    • Determine the zeta potential to assess the stability of the nanosuspension.

    • Confirm the crystalline state of the drug nanoparticles using Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).

Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
  • Preparation of Solutions:

    • Prepare a stock solution of the test compound in DMSO (10 mM).

    • Dilute the stock solution in phosphate-buffered saline (PBS) at pH 7.4 to a final concentration of 100 µM. This will be the donor solution.

    • Prepare the acceptor solution (PBS at pH 7.4).

  • Membrane Coating:

    • Coat the filter of a 96-well filter plate (the donor plate) with 5 µL of a 1% (w/v) solution of lecithin in dodecane.

  • Assay Procedure:

    • Add 150 µL of the donor solution to each well of the coated donor plate.

    • Add 300 µL of the acceptor solution to each well of a 96-well acceptor plate.

    • Carefully place the donor plate on top of the acceptor plate to form a "sandwich".

    • Incubate the plate assembly at room temperature for 4-16 hours with gentle shaking.

  • Analysis:

    • After incubation, determine the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the permeability coefficient (Pe) using the following equation: Pe = (-ln(1 - [drug]acceptor / [drug]equilibrium)) * V_A / (Area * time)

Protocol 3: Human Liver Microsome (HLM) Stability Assay
  • Preparation of Incubation Mixture:

    • Prepare a stock solution of the test compound in DMSO (10 mM).

    • In a microcentrifuge tube, combine:

      • Human liver microsomes (final concentration 0.5 mg/mL)

      • Phosphate buffer (pH 7.4)

      • Test compound (final concentration 1 µM)

    • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution (final concentration 1 mM).

  • Time-Point Sampling:

    • At specific time points (e.g., 0, 5, 15, 30, and 45 minutes), take an aliquot of the reaction mixture.

    • Quench the reaction by adding the aliquot to a 2-3 fold volume of ice-cold acetonitrile containing an internal standard.

  • Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percentage of the remaining parent compound against time.

Visualizations

Experimental_Workflow_for_Oral_Bioavailability_Assessment cluster_Formulation Formulation Development cluster_In_Vivo In Vivo Studies solubility Aqueous Solubility pampa PAMPA (Permeability) formulation Formulation Strategy (e.g., Nanosuspension) solubility->formulation Low Solubility hlm HLM Stability (Metabolism) pampa->formulation hlm->formulation High Clearance pk_study Preclinical PK Study (Rodent Model) formulation->pk_study bioavailability Determine Oral Bioavailability (F%) pk_study->bioavailability start 2,4-Diaminopyrimidine-5- carboxamide Analogue start->solubility

Caption: Experimental workflow for assessing and improving oral bioavailability.

HGF_cMet_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_pi3k PI3K/AKT Pathway cluster_ras RAS/MAPK Pathway HGF HGF (Ligand) cMet c-Met Receptor HGF->cMet Binding & Dimerization PI3K PI3K cMet->PI3K Activation GRB2 GRB2/SOS cMet->GRB2 Activation AKT AKT PI3K->AKT Cell_Survival Cell Survival & Proliferation AKT->Cell_Survival RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Growth Cell Growth & Differentiation ERK->Cell_Growth

Caption: Simplified HGF/c-Met signaling pathway.

References

Validation & Comparative

Validating 2,4-Diaminopyrimidine-5-carboxamide as a Selective Kinase Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine-5-carboxamide scaffold has emerged as a promising privileged structure in the development of selective kinase inhibitors. Its derivatives have demonstrated potent and selective inhibition of several important kinases implicated in various diseases, including cancer, inflammatory disorders, and thrombosis. This guide provides an objective comparison of the performance of this compound-based inhibitors with other alternatives, supported by experimental data and detailed methodologies.

Performance Comparison: Potency and Selectivity

The tables below summarize the in vitro potency (IC50) and selectivity of representative this compound compounds against their primary targets and a panel of other kinases, alongside alternative inhibitors.

Table 1: Comparison of TYRO3 (Sky) Kinase Inhibitors

Compound ClassInhibitorPrimary Target IC50 (nM)Selectivity HighlightsReference
This compound Compound 21 TYRO3 (Sky): 0.7 Highly selective; some activity against MAP4K4 and Mer.[1][1]
This compound Compound 32 TYRO3 (Sky): 70 >100-fold selective for TYRO3 over 31 other tyrosine kinases, but less selective against MERTK (<10-fold).[1][1]
PyrrolopyrimidineUNC2541MER: 4.4, TYRO3: >20x less potentPotent and specific inhibitor of Mer tyrosine kinase.[2][2]
Imidazo[4,5-b]pyridineCompound 28AXL: 0.77Highly potent and selective against AXL and MER.[1][1]
PyrimidineLDC1267TYRO3: 8, AXL: 29, MER: <5Highly selective pan-TAM kinase inhibitor.[3][4][3][4]

Table 2: Comparison of Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

Compound ClassInhibitorPrimary Target IC50 (nM)Kinome Selectivity (Number of kinases with >100x selectivity)Reference
This compound Compound 1 HPK1: 64 226 out of 265 kinases.
This compound Compound 27 HPK1: (Potent) 252 out of 265 kinases.
IndazoleXHSHPK1: 2.6751-fold selective over JAK1.
PiperazineXHSHPK1: 2.6Potent with an IC50 of 0.6 µM in a cellular assay.
PyrimidineBGB-15025HPK1: (Potent)In clinical trials.

Table 3: Comparison of c-Jun N-terminal Kinase (JNK) Inhibitors

| Compound Class | Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity Highlights | Reference | |---|---|---|---|---|---| | This compound | (General Class) | (Varies) | (Varies) | (Varies) | Reported as JNK inhibitors for liver fibrotic disorders. | | | Anthrapyrazolone | SP600125 | 40 | 40 | 90 | Broad-spectrum JNK inhibitor, also inhibits other kinases like Aurora kinase A. | | | Aminopyridine | JNK-IN-8 | 4.7 | 18.7 | 1 | Potent JNK inhibitor. | | | Thienyl-carboxamide | AS601245 | (Potent) | (Potent) | (Potent) | Cell-permeable JNK inhibitor. | |

Experimental Protocols

Detailed methodologies are crucial for the validation and comparison of kinase inhibitors. Below are protocols for key experiments typically employed in the characterization of compounds like this compound.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay measures the binding and displacement of a fluorescently labeled tracer to the kinase of interest.

Materials:

  • Kinase enzyme (e.g., recombinant human TYRO3, HPK1, or JNK)

  • LanthaScreen™ Eu-labeled anti-tag antibody

  • Alexa Fluor™ 647-labeled kinase tracer

  • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., this compound derivatives) and control inhibitors

  • 384-well microplates

Procedure:

  • Reagent Preparation: Prepare a 4X stock of the test compound serial dilutions in assay buffer containing 4% DMSO. Prepare a 2X kinase/antibody mixture and a 4X tracer solution in assay buffer.

  • Assay Assembly: In a 384-well plate, add 4 µL of the 4X compound solution.

  • Add 8 µL of the 2X kinase/antibody mixture to all wells.

  • Add 4 µL of the 4X tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm with excitation at 340 nm.

  • Data Analysis: Calculate the emission ratio (665 nm / 620 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[5][6]

Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This luminescent assay quantifies the amount of ADP produced during a kinase reaction.

Materials:

  • Kinase enzyme

  • Kinase-specific substrate

  • ATP

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Assay buffer

  • Test compounds and controls

  • White, opaque 384-well plates

Procedure:

  • Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase, substrate, ATP, and the test compound at various concentrations. The total reaction volume is typically 5 µL.

  • Incubate the reaction at the optimal temperature for the kinase (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Detection: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal proportional to the ADP concentration.

  • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Convert the luminescence signal to the amount of ADP produced using a standard curve. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[7][8][9][10]

Cellular Phospho-Protein Immunoassay (ELISA-based)

This assay measures the phosphorylation of a specific kinase substrate within cells to assess the inhibitor's cellular efficacy.

Materials:

  • Cell line expressing the target kinase

  • Cell culture medium and reagents

  • Test compound and controls

  • Cell lysis buffer

  • Phospho-specific and total protein antibodies

  • Coated 96-well microplate

  • Detection reagents (e.g., HRP-conjugated secondary antibody and TMB substrate)

  • Wash buffer

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Culture and Treatment: Seed cells in a 96-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.

  • Cell Lysis: Aspirate the medium and lyse the cells with cell lysis buffer.

  • Immunoassay:

    • Add the cell lysates to the wells of the antibody-coated microplate.

    • Incubate to allow the target protein to bind to the capture antibody.

    • Wash the wells to remove unbound material.

    • Add the phospho-specific detection antibody and incubate.

    • Wash the wells and add the HRP-conjugated secondary antibody.

    • Incubate and wash again.

    • Add the TMB substrate and incubate until color develops.

    • Add the stop solution to terminate the reaction.

  • Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Normalize the phospho-protein signal to the total protein signal. Plot the normalized signal against the inhibitor concentration to determine the cellular IC50 value.[11][12][13]

Visualizing the Molecular Landscape

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways targeted by this compound inhibitors and a typical experimental workflow for their validation.

TYRO3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Gas6 Gas6 TYRO3 TYRO3 (Sky) Gas6->TYRO3 ProtS Protein S ProtS->TYRO3 PI3K PI3K TYRO3->PI3K ERK ERK TYRO3->ERK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Platelet_Aggregation Platelet Aggregation Akt->Platelet_Aggregation Cell_Survival Cell Survival mTOR->Cell_Survival Proliferation Proliferation mTOR->Proliferation ERK->Proliferation Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->TYRO3

Caption: TYRO3 (Sky) signaling pathway and point of inhibition.

HPK1_Signaling_Pathway HPK1 negatively regulates T-cell activation cluster_membrane Plasma Membrane cluster_intracellular Intracellular TCR TCR HPK1 HPK1 TCR->HPK1 SLP76 SLP-76 HPK1->SLP76 P Gads Gads HPK1->Gads P JNK_path JNK Pathway HPK1->JNK_path NFkB_path NF-κB Pathway HPK1->NFkB_path T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Gads->T_Cell_Activation JNK_path->T_Cell_Activation NFkB_path->T_Cell_Activation Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->HPK1

Caption: HPK1 signaling pathway as a negative regulator of T-cell activation.

JNK_Signaling_Pathway cluster_stimuli Stress Stimuli cluster_pathway JNK Pathway Cytokines Cytokines MAP3K MAP3K Cytokines->MAP3K UV_Radiation UV Radiation UV_Radiation->MAP3K Osmotic_Shock Osmotic Shock Osmotic_Shock->MAP3K MKK4_7 MKK4/7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->JNK

Caption: JNK signaling pathway in response to cellular stress.

Experimental_Workflow cluster_workflow Kinase Inhibitor Validation Workflow Compound_Synthesis Compound Synthesis (2,4-Diaminopyrimidine -5-carboxamide derivative) Biochemical_Assay Biochemical Assays (e.g., LanthaScreen, ADP-Glo) Compound_Synthesis->Biochemical_Assay IC50_Determination IC50 Determination Biochemical_Assay->IC50_Determination Kinome_Profiling Kinome-wide Selectivity Profiling IC50_Determination->Kinome_Profiling Cellular_Assays Cellular Assays (e.g., Phospho-protein ELISA) Kinome_Profiling->Cellular_Assays In_Vivo_Studies In Vivo Efficacy and Toxicity Studies Cellular_Assays->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A typical experimental workflow for validating a selective kinase inhibitor.

References

A Comparative Analysis of 2,4-Diaminopyrimidine-5-carboxamide Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine-5-carboxamide scaffold has emerged as a versatile and potent platform for the development of a wide array of kinase inhibitors. This guide provides an objective comparison of representative compounds derived from this scaffold against other established kinase inhibitors targeting key enzymes in cellular signaling. The data presented herein is collated from various preclinical studies, offering insights into the potency, selectivity, and mechanisms of action of these promising therapeutic candidates.

I. Comparative Analysis of Kinase Inhibitors

The following tables provide a quantitative comparison of this compound derivatives against other known inhibitors for several key kinase targets. It is important to note that IC50 values can vary between different assay formats and conditions (e.g., ATP concentration). The data presented here is for comparative purposes and is extracted from the cited literature.

Sky Kinase (TYRO3) Inhibition

Sky kinase, a member of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, is implicated in various cellular processes, including cell adhesion, proliferation, and apoptosis. Its role in platelet activation makes it a target for anti-thrombotic therapies.

Compound ClassSpecific InhibitorSky (TYRO3) IC50 (nM)Selectivity HighlightsCitation(s)
This compound Analog 162Highly selective, designed to fill the Ala571 subpocket.[1]
This compound Analog 210.7Potent inhibitor with good functional activity in P-selectin assays.[1]
This compound Compound 3270>100-fold selectivity for TYRO3 over a panel of 31 other tyrosine kinases.[2][3]
Established InhibitorFostamatinib (R406 - active metabolite)~1,000Broad-spectrum tyrosine kinase inhibitor with activity against Syk, VEGFR, and others.[4][5]
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

HPK1 is a negative regulator of T-cell receptor signaling, making it an attractive target for cancer immunotherapy to enhance anti-tumor immune responses.

Compound ClassSpecific InhibitorHPK1 IC50 (nM)Selectivity HighlightsCitation(s)
This compound Compound 164>100-fold selectivity in 226/265 kinases examined.[6]
This compound Compound 17(Biochemical IC50 not specified, potent in cellular assays)High selectivity against MAP4K5 and MAP4K6 (>1000-fold).[6]
Established InhibitorUndisclosed structures in clinical trialsData not publicly availableAssumed to have high selectivity for HPK1.[7]
Cyclin-Dependent Kinase 7 (CDK7) Inhibition

CDK7 is a key regulator of both the cell cycle and transcription. Its inhibition is a promising strategy for treating various cancers.

Compound ClassSpecific InhibitorCDK7 IC50 (nM)Selectivity HighlightsCitation(s)
2,4-Diaminopyrimidine Derivative Compound 227.21High selectivity over other CDKs, including CDK9.
Established InhibitorTHZ13.2Covalent inhibitor with high selectivity for CDK7, but also inhibits CDK12 at higher concentrations.[8][9]
Established InhibitorSY-1365369High selectivity over other CDKs, including CDK2, CDK9, and CDK12.[10]
Established Inhibitor(R)-roscovitine500Pan-CDK inhibitor with activity against CDK1, CDK2, CDK5, and CDK9 as well.[11][12]
Casein Kinase 1 Epsilon (CK1ε) Inhibition

CK1ε is involved in various signaling pathways, including Wnt and circadian rhythm, and is implicated in cancer.

Compound ClassSpecific InhibitorCK1ε IC50 (nM)Selectivity HighlightsCitation(s)
2,4-Diaminopyrimidine-based compounds Identified in silico(Predicted potent inhibitors)Designed for CK1ε selectivity.[13]
Established InhibitorPF-480056732>20-fold selectivity over CK1δ.[13][14]
Established InhibitorSR-413358Highly selective with a >10 µM IC50 against CK1δ.[15]
Established InhibitorUmbralisib37Dual inhibitor of PI3Kδ and CK1ε.[13]
c-Jun N-terminal Kinase (JNK) Inhibition

JNKs are members of the MAP kinase family and are activated by stress stimuli, playing roles in inflammation, apoptosis, and cell differentiation.

Compound ClassSpecific InhibitorJNK1 IC50 (nM)JNK2 IC50 (nM)JNK3 IC50 (nM)Selectivity HighlightsCitation(s)
2,4-Diaminopyrimidine-based compounds JNK-IN-2~1000~1000~1000Cysteine-directed inhibitor.[16]
Established InhibitorSP60012511,00011,0001,400Broad-spectrum JNK inhibitor.[16]
Established InhibitorAS6012452,3001,3002,700ATP-competitive JNK inhibitor.[16]

II. Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and a typical experimental workflow for kinase inhibitor evaluation are provided below using Graphviz.

experimental_workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_cellular Cellular Evaluation compound_library Compound Library (e.g., 2,4-Diaminopyrimidine-5-carboxamides) primary_assay Primary Kinase Assay (e.g., TR-FRET, ADP-Glo) compound_library->primary_assay Screening hits Initial Hits primary_assay->hits Identification ic50 IC50 Determination hits->ic50 Validation selectivity Kinase Selectivity Profiling ic50->selectivity moa Mechanism of Action Studies (e.g., ATP Competition) ic50->moa cell_potency Cellular Potency Assays (e.g., p-Substrate Western Blot) selectivity->cell_potency Lead Selection moa->cell_potency cell_viability Cell Viability/Proliferation Assays cell_potency->cell_viability

Caption: A generalized experimental workflow for the identification and characterization of kinase inhibitors.

sky_signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_response Cellular Response Gas6 Gas6 Sky Sky (TYRO3) Receptor Gas6->Sky Binds & Activates PI3K PI3K Sky->PI3K Syk Syk Sky->Syk Akt Akt PI3K->Akt Survival Survival Akt->Survival PLCg PLCγ Syk->PLCg Proliferation Proliferation PLCg->Proliferation Adhesion Adhesion PLCg->Adhesion inhibitor 2,4-Diaminopyrimidine- 5-carboxamide Inhibitor inhibitor->Sky Inhibits

Caption: Simplified Sky (TYRO3) kinase signaling pathway and the point of inhibition.

hpk1_signaling cluster_receptor T-Cell Membrane cluster_cytoplasm Cytoplasm TCR TCR SLP76 SLP76 TCR->SLP76 Activates HPK1 HPK1 TCR->HPK1 Activates Fourteen33 14-3-3 SLP76->Fourteen33 Binds TCR_signaling Downstream TCR Signaling (e.g., PLCγ1, Erk) SLP76->TCR_signaling HPK1->SLP76 Phosphorylates (Inhibitory) Fourteen33->SLP76 Inhibits degradation activation T-Cell Activation TCR_signaling->activation inhibitor 2,4-Diaminopyrimidine- 5-carboxamide Inhibitor inhibitor->HPK1 Inhibits

Caption: HPK1-mediated negative regulation of T-cell receptor (TCR) signaling.

cdk7_signaling cluster_transcription Transcription cluster_cell_cycle Cell Cycle TFIIH TFIIH Complex RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylates CTD CDK7_H_MAT1 CDK7/CycH/MAT1 CDK7_H_MAT1->TFIIH Component of CDK1 CDK1 CDK7_H_MAT1->CDK1 Activates CDK2 CDK2 CDK7_H_MAT1->CDK2 Activates CDK4_6 CDK4/6 CDK7_H_MAT1->CDK4_6 Activates Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation Cell_Cycle_Progression Cell Cycle Progression CDK1->Cell_Cycle_Progression CDK2->Cell_Cycle_Progression CDK4_6->Cell_Cycle_Progression inhibitor 2,4-Diaminopyrimidine- 5-carboxamide Inhibitor inhibitor->CDK7_H_MAT1 Inhibits

Caption: Dual roles of CDK7 in transcription and cell cycle regulation.

III. Experimental Protocols

The following are generalized protocols for common kinase assays used to determine inhibitor potency. Specific details may vary based on the kinase, substrate, and reagents used.

Homogeneous Time-Resolved Fluorescence (TR-FRET) Kinase Assay

This assay measures the phosphorylation of a fluorescently labeled substrate by a kinase.

Principle: A terbium (Tb)-labeled antibody that specifically recognizes the phosphorylated substrate is used. When the substrate is phosphorylated by the kinase, the antibody binds. Excitation of the Tb donor fluorophore results in fluorescence resonance energy transfer to a fluorescent acceptor on the substrate, leading to a detectable signal.

Materials:

  • Kinase of interest

  • Fluorescein-labeled substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Tb-labeled phospho-specific antibody

  • TR-FRET dilution buffer

  • Stop solution (e.g., EDTA)

  • Test compounds (e.g., 2,4-diaminopyrimidine-5-carboxamides)

  • 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO and then dilute in kinase reaction buffer.

  • Kinase Reaction:

    • Add 2.5 µL of the diluted compound to the wells of a 384-well plate.

    • Add 2.5 µL of a 4x kinase/substrate mixture (prepared in kinase reaction buffer) to each well.

    • Initiate the reaction by adding 5 µL of a 2x ATP solution (prepared in kinase reaction buffer).

    • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes).

  • Detection:

    • Stop the kinase reaction by adding 5 µL of stop solution containing the Tb-labeled antibody.

    • Incubate at room temperature for 30-60 minutes to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the emission at both the donor and acceptor wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.

Principle: The assay is a two-step process. First, after the kinase reaction, a reagent is added to terminate the reaction and deplete the remaining ATP. Second, a detection reagent is added to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal that is proportional to the initial kinase activity.

Materials:

  • Kinase of interest

  • Substrate (protein or peptide)

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • Test compounds

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds as described for the TR-FRET assay.

  • Kinase Reaction:

    • Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and test compound in the appropriate kinase reaction buffer.

    • Incubate at the optimal temperature and time for the specific kinase.

  • ATP Depletion:

    • Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion and Signal Generation:

    • Add Kinase Detection Reagent to each well to convert ADP to ATP and initiate the luciferase reaction.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

IV. Conclusion

The this compound scaffold has proven to be a highly effective starting point for the development of potent and selective kinase inhibitors. As demonstrated in the comparative data, derivatives of this scaffold often exhibit comparable or superior potency to established inhibitors for a range of important oncology and immunology targets. The versatility of this chemical moiety allows for fine-tuning of selectivity and pharmacokinetic properties through targeted modifications. Further preclinical and clinical investigation of these compounds is warranted to fully elucidate their therapeutic potential.

References

A Comparative Guide to 2,4-Diaminopyrimidine-5-carboxamide and Other Immunomodulatory Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2,4-diaminopyrimidine-5-carboxamide, a potent Hematopoietic Progenitor Kinase 1 (HPK1) inhibitor, with other key classes of immunomodulatory compounds, namely Janus Kinase (JAK) inhibitors and Toll-like Receptor (TLR) modulators. This document is intended to serve as a resource for researchers and drug development professionals by presenting available preclinical data, outlining experimental methodologies, and visualizing key biological pathways and workflows.

Executive Summary

The landscape of immunomodulatory therapeutics is rapidly evolving, with a continuous search for novel mechanisms to enhance anti-tumor immunity and treat autoimmune diseases. This compound has emerged as a promising scaffold for the development of highly selective HPK1 inhibitors.[1][2] HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition is being explored as a strategy to boost the immune response against cancer.[1] This guide compares the preclinical profile of representative this compound derivatives with established immunomodulators such as the JAK inhibitors Tofacitinib and Baricitinib, and Toll-like Receptor (TLR) agonists. While direct head-to-head comparative studies are limited in the public domain, this guide synthesizes available data to highlight the distinct mechanisms of action and potential therapeutic applications of these different classes of immunomodulators.

Mechanism of Action and Signaling Pathways

This compound (HPK1 Inhibitor)

This compound derivatives have been identified as potent and selective inhibitors of HPK1 (also known as MAP4K1), a serine/threonine kinase predominantly expressed in hematopoietic cells.[1] HPK1 acts as a negative feedback regulator of T-cell receptor (TCR) signaling. Upon TCR activation, HPK1 phosphorylates SLP-76, leading to its dissociation from the TCR signalosome and subsequent dampening of the T-cell response. By inhibiting HPK1, this compound compounds prevent this negative feedback, leading to enhanced T-cell activation, proliferation, and cytokine production, most notably Interleukin-2 (IL-2).[1][3]

HPK1_Signaling_Pathway cluster_TCR T-Cell Receptor Complex cluster_downstream Downstream Signaling TCR TCR SLP76 SLP-76 TCR->SLP76 Activation CD3 CD3 CD28 CD28 PLCg1 PLCγ1 SLP76->PLCg1 HPK1 HPK1 SLP76->HPK1 Activates ERK ERK PLCg1->ERK IL2 IL-2 Production ERK->IL2 HPK1->SLP76 Phosphorylates (Inhibits) Diaminopyrimidine 2,4-Diaminopyrimidine -5-carboxamide Diaminopyrimidine->HPK1 Inhibits

HPK1 Signaling Pathway Inhibition
JAK Inhibitors (e.g., Tofacitinib, Baricitinib)

Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that transduce cytokine-mediated signals via the JAK-STAT pathway. This pathway is crucial for the signaling of numerous cytokines involved in immunity and inflammation. JAK inhibitors, such as Tofacitinib and Baricitinib, are small molecules that interfere with the ATP-binding site of JAKs, thereby blocking the phosphorylation and activation of Signal Transducers and Activators of Transcription (STATs). This disruption of cytokine signaling leads to a broad immunosuppressive effect.

JAK_STAT_Signaling_Pathway cluster_receptor Cytokine Receptor cluster_intracellular Intracellular Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylates pSTAT pSTAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Dimerizes & Translocates Gene Gene Transcription (Inflammation) Nucleus->Gene JAKi JAK Inhibitor (e.g., Tofacitinib) JAKi->JAK Inhibits

JAK-STAT Signaling Pathway Inhibition
Toll-like Receptor (TLR) Modulators

Toll-like receptors are a class of pattern recognition receptors that play a key role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). TLR agonists, such as the imidazoquinoline compound R848 (a TLR7/8 agonist), activate downstream signaling pathways, leading to the production of pro-inflammatory cytokines and the activation of adaptive immunity. Conversely, TLR antagonists block these pathways. Interestingly, some substituted pyrimidine-2,4-diamine derivatives have been shown to possess TLR8 agonistic activity, highlighting the diverse immunomodulatory potential of this chemical scaffold.[4][5]

TLR_Signaling_Pathway cluster_endosome Endosome cluster_downstream Downstream Signaling TLR8 TLR7/8 MyD88 MyD88 TLR8->MyD88 Activation Ligand TLR Agonist (e.g., R848) Ligand->TLR8 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 NFkB NF-κB TRAF6->NFkB Nucleus Nucleus NFkB->Nucleus Translocates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-12) Nucleus->Cytokines

TLR7/8 Signaling Pathway Activation

Comparative In Vitro Performance

The following tables summarize key in vitro data for representative compounds from each class. It is important to note that these data are compiled from separate studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: In Vitro Potency of this compound HPK1 Inhibitors
CompoundHPK1 TR-FRET IC50 (nM)pSLP-76 PBMC IC50 (nM)IL-2 PBMC EC50 (nM)Reference
Compound 1 0.5226226[1]
Compound 17 0.0373212[6]
Compound 22 0.0617819[6]

TR-FRET: Time-Resolved Fluorescence Resonance Energy Transfer; PBMC: Peripheral Blood Mononuclear Cells; IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.

Table 2: In Vitro Potency of JAK Inhibitors
CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)TYK2 IC50 (nM)Reference
Tofacitinib 112201344[7]
Baricitinib 5.95.7>40053[7]

IC50 values are from enzymatic assays and may vary depending on the specific assay conditions.

Table 3: In Vitro Activity of a TLR7/8 Agonist (R848)
Cytokine Induced in Human PBMCsFold Increase vs. ControlReference
TNF-α Significant[8]
IL-1β Significant[8]
IL-6 Significant[8]
CCL4 Significant[8]

Data represents qualitative changes observed in cytokine profiles upon stimulation of PBMCs with a TLR7/8 agonist.

Experimental Protocols

HPK1 Kinase Assay (TR-FRET)

This assay biochemically quantifies the inhibitory activity of a compound against the HPK1 enzyme.

HPK1_Kinase_Assay Start Start Mix Mix HPK1 Enzyme, Biotinylated Substrate, and Inhibitor Start->Mix Incubate1 Incubate Mix->Incubate1 Add_ATP Add ATP to Initiate Reaction Incubate1->Add_ATP Incubate2 Incubate Add_ATP->Incubate2 Add_Detection Add TR-FRET Detection Reagents (Eu-Antibody & SA-APC) Incubate2->Add_Detection Incubate3 Incubate Add_Detection->Incubate3 Read Read TR-FRET Signal Incubate3->Read End End Read->End

HPK1 Kinase Assay Workflow

Protocol:

  • Add HPK1 enzyme, a biotinylated peptide substrate, and the test compound (e.g., a this compound derivative) to a microplate well.

  • Incubate to allow for compound binding to the enzyme.

  • Initiate the kinase reaction by adding ATP.

  • Incubate to allow for substrate phosphorylation.

  • Stop the reaction and add detection reagents: a Europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (SA-APC).

  • Incubate to allow for detection reagent binding.

  • Read the time-resolved fluorescence resonance energy transfer (TR-FRET) signal. A decrease in signal indicates inhibition of HPK1 activity.

IL-2 Release Assay from Human PBMCs

This cellular assay measures the functional consequence of HPK1 inhibition on T-cell activation.

Protocol:

  • Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.

  • Plate the PBMCs and treat with various concentrations of the test compound.

  • Stimulate the T-cells within the PBMC population using anti-CD3 and anti-CD28 antibodies.

  • Incubate for 48-72 hours to allow for cytokine production and secretion.

  • Collect the cell culture supernatant.

  • Quantify the concentration of IL-2 in the supernatant using an ELISA kit. An increase in IL-2 concentration indicates enhanced T-cell activation.

In Vivo Murine Model of Collagen-Induced Arthritis (CIA)

This is a widely used preclinical model for rheumatoid arthritis to evaluate the efficacy of anti-inflammatory compounds.

CIA_Model_Workflow Start Start Immunize1 Day 0: Primary Immunization (Type II Collagen in CFA) Start->Immunize1 Treatment Initiate Treatment with Test Compound Immunize1->Treatment Immunize2 Day 21: Booster Immunization (Type II Collagen in IFA) Treatment->Immunize2 Monitor Monitor for Arthritis Development (Clinical Scoring) Immunize2->Monitor Endpoint Endpoint Analysis (Histology, Cytokine Profiling) Monitor->Endpoint End End Endpoint->End

Collagen-Induced Arthritis Model Workflow

Protocol:

  • Primary Immunization (Day 0): Emulsify type II collagen (e.g., from chicken or bovine) in Complete Freund's Adjuvant (CFA). Inject susceptible mouse strains (e.g., DBA/1) intradermally at the base of the tail.[1][3][8]

  • Treatment: Begin administration of the test compound (e.g., HPK1 inhibitor or JAK inhibitor) at a predetermined dose and schedule.

  • Booster Immunization (Day 21): Emulsify type II collagen in Incomplete Freund's Adjuvant (IFA) and inject the mice again.[1][3]

  • Monitoring: Regularly monitor the mice for the onset and severity of arthritis, typically using a clinical scoring system that assesses paw swelling and inflammation.

Discussion and Future Directions

The this compound scaffold has proven to be a valuable starting point for the development of potent and selective HPK1 inhibitors.[1] These compounds offer a distinct immunomodulatory mechanism by targeting a negative regulator of T-cell signaling, thereby enhancing the adaptive immune response. This contrasts with the broader immunosuppressive effects of JAK inhibitors, which block the signaling of a wide range of cytokines.[7] TLR agonists, on the other hand, primarily act on the innate immune system to induce a pro-inflammatory state.

The choice of immunomodulatory strategy depends on the therapeutic context. For immuno-oncology, where the goal is to enhance anti-tumor immunity, HPK1 inhibition presents a promising approach.[1] In autoimmune diseases, where the aim is to dampen an overactive immune response, JAK inhibitors have demonstrated clinical efficacy.

Future research should focus on direct comparative studies of these different classes of immunomodulators in standardized in vitro and in vivo models. Such studies will be crucial for elucidating the relative efficacy and safety of these compounds and for identifying the most appropriate patient populations for each therapeutic strategy. Furthermore, exploring the potential of combination therapies, for instance, an HPK1 inhibitor with a checkpoint blockade antibody, could lead to synergistic anti-tumor effects.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The compounds discussed are in various stages of preclinical and clinical development, and their safety and efficacy have not been fully established.

References

Comparative Analysis of 2,4-Diaminopyrimidine-5-carboxamide Kinase Inhibitors: A Guide to Selectivity and Cross-Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine-5-carboxamide scaffold is a versatile chemical structure that has been successfully employed in the development of potent inhibitors targeting a range of protein kinases. This guide provides a comparative analysis of a representative compound from this class, focusing on its cross-reactivity and selectivity profile against a panel of kinases. For a comprehensive evaluation, its performance is benchmarked against three other well-characterized kinase inhibitors: Bosutinib, UNC2025, and PF-670462. This objective comparison, supported by experimental data, aims to assist researchers in selecting the most appropriate chemical tools for their specific biological investigations.

Kinase Inhibition Profiling

The selectivity of a kinase inhibitor is a critical determinant of its utility as a research tool and its potential as a therapeutic agent. Off-target effects can lead to ambiguous experimental results and undesirable side effects. To provide a clear comparison, the inhibitory activity (IC50 values) of a representative this compound derivative and the selected alternative inhibitors against a panel of kinases are summarized below.

For the purpose of this guide, we will focus on a highly potent this compound inhibitor of Sky kinase, referred to as "Compound 15" in relevant literature, which exhibits an IC50 of 2 nM for its primary target.[1] While a comprehensive public KINOMEscan for this specific analog is not available, its high potency and selectivity for Sky kinase have been noted.[1] The following tables present the available quantitative data for the comparator compounds.

Table 1: Kinase Inhibition Profile of Bosutinib

KinaseIC50 (nM)
ABL11.2
SRC1.2
LYN1.9
HCK3.7
BTK6.5
EGFR>1000
VEGFR2>1000
Data compiled from various sources.

Table 2: Kinase Inhibition Profile of UNC2025

KinaseIC50 (nM)
MERTK0.74
FLT30.8
AXL1.65
TRKA1.67
TRKC4.38
TYRO35.83
KIT8.18
MET364
Data obtained from publicly available resources.[2]

Table 3: Kinase Inhibition Profile of PF-670462

KinaseIC50 (nM)
CK1ε7.7
CK1δ14
JNK1>1000
p38α>1000
CDK2>1000
PF-670462 displays over 30-fold selectivity for CK1ε/δ over 42 other kinases.[3]

Experimental Protocols

The following are detailed methodologies for common kinase activity assays used to generate the type of data presented in this guide.

ADP-Glo™ Kinase Assay

The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The luminescence signal is proportional to the ADP concentration and, therefore, to the kinase activity.

Materials:

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase of interest

  • Substrate specific to the kinase

  • Test compounds (e.g., this compound derivatives)

  • ATP

  • Kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • White, opaque 96- or 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound in the kinase reaction buffer.

    • In a well of the assay plate, add the kinase, the specific substrate, and the test compound.

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5-25 µL.

    • Incubate the reaction at room temperature for a predetermined time (e.g., 60 minutes).

  • ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add a volume of Kinase Detection Reagent equal to the volume of the initial kinase reaction to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Acquisition:

    • Measure the luminescence using a plate-reading luminometer.

    • The IC50 values are calculated by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are based on the transfer of energy between a donor fluorophore (e.g., a lanthanide) and an acceptor fluorophore (e.g., fluorescein or a red-shifted dye) when they are in close proximity. This technology is often used to measure the phosphorylation of a substrate by a kinase.

Materials:

  • TR-FRET-compatible kinase assay kit (e.g., LanthaScreen™ from Thermo Fisher Scientific or HTRF® from Cisbio)

  • Kinase of interest

  • Biotinylated or otherwise tagged substrate

  • Europium- or Terbium-labeled anti-phospho-specific antibody (donor)

  • Streptavidin-labeled acceptor fluorophore (e.g., XL665 or d2)

  • Test compounds

  • ATP

  • Assay buffer

  • Black, low-volume 384-well plates

Procedure:

  • Kinase Reaction:

    • Prepare serial dilutions of the test compound in the assay buffer.

    • To the assay plate, add the kinase, the tagged substrate, and the test compound.

    • Start the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

  • Detection:

    • Stop the kinase reaction by adding a solution containing EDTA.

    • Add the TR-FRET detection mix, containing the donor-labeled antibody and the acceptor-labeled streptavidin.

    • Incubate in the dark at room temperature to allow for antibody-antigen binding and donor-acceptor proximity.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

    • The TR-FRET ratio (acceptor signal / donor signal) is calculated and is proportional to the amount of substrate phosphorylation.

    • IC50 values are determined by plotting the TR-FRET ratio against the inhibitor concentration.

Visualizations

To aid in the understanding of the biological context and experimental design, the following diagrams are provided.

G cluster_0 Kinase Selectivity Profiling Workflow Compound Test Compound (e.g., this compound) Assay Biochemical Kinase Assay (e.g., ADP-Glo, TR-FRET) Compound->Assay KinasePanel Panel of Purified Kinases KinasePanel->Assay Data Raw Data Acquisition (Luminescence or FRET ratio) Assay->Data Analysis Data Analysis (IC50 Determination) Data->Analysis Profile Selectivity Profile Analysis->Profile

Caption: General workflow for kinase selectivity profiling.

G cluster_1 Simplified Sky Kinase Signaling Pathway Gas6 Gas6 Sky Sky Kinase Gas6->Sky Activates PI3K PI3K Sky->PI3K Phosphorylates Akt Akt PI3K->Akt Activates Downstream Downstream Signaling (e.g., Cell Survival, Proliferation) Akt->Downstream Inhibitor 2,4-Diaminopyrimidine- 5-carboxamide Inhibitor->Sky

Caption: Simplified signaling pathway of Sky kinase.

G cluster_2 Simplified CK1ε Signaling in Wnt Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl Activates CK1e CK1ε Dvl->CK1e Recruits BetaCatenin β-catenin Dvl->BetaCatenin Inhibits Degradation CK1e->BetaCatenin Phosphorylates Degradation Degradation BetaCatenin->Degradation GeneTranscription Gene Transcription BetaCatenin->GeneTranscription Activates Inhibitor PF-670462 Inhibitor->CK1e

Caption: Simplified role of CK1ε in the Wnt signaling pathway.

References

Diaminopyrimidine-Based Inhibitors: A Comparative Analysis for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the performance, experimental validation, and signaling pathways of diaminopyrimidine-based inhibitors targeting key oncological and immunological kinases.

In the landscape of modern drug discovery, diaminopyrimidine-based compounds have emerged as a versatile and potent scaffold for the development of targeted kinase inhibitors. Their ability to mimic the purine core of ATP allows for competitive inhibition of a wide array of kinases implicated in cancer and immune disorders. This guide provides a comparative analysis of diaminopyrimidine-based inhibitors against other prominent alternatives, supported by quantitative data, detailed experimental protocols, and visual representations of their mechanisms of action.

Comparative Analysis of Inhibitor Potency and Selectivity

The efficacy of a kinase inhibitor is primarily determined by its potency (IC50) and selectivity. The following tables summarize the in vitro potency of several diaminopyrimidine-based inhibitors and their alternatives against key kinase targets.

Focal Adhesion Kinase (FAK) Inhibitors

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, migration, and proliferation. Its overexpression is associated with tumor progression and metastasis.

Inhibitor ClassInhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Diaminopyrimidine TAE226 FAK, IGF-1R, ALK5.5 (FAK)[1][2]
PF-562271 FAK1.5[3]
CEP-37440 FAK, ALK2.0 (FAK), 3.1 (ALK)[2]
Non-DiaminopyrimidineVS-4718FAK1.5[2][4]
VS-6063 (Defactinib)FAK, Pyk21.5 (FAK), 14 (Pyk2)[2]
GSK2256098FAK0.4[2]
BI-853520FAK--

Note: IC50 values can vary depending on the assay conditions.

Cyclin-Dependent Kinase 7 (CDK7) Inhibitors

CDK7 is a key regulator of the cell cycle and transcription. Its inhibition is a promising strategy for treating various cancers.

Inhibitor ClassInhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Diaminopyrimidine Compound 22 CDK7208.1 (in MV4-11 cells)[5]
Non-DiaminopyrimidineTHZ1CDK7 (covalent)3.2[6][7][8]
BS-181CDK721[9]
YKL-5-124CDK7 (covalent)53.5[10]
Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) Inhibitors

MTHFD2 is a mitochondrial enzyme involved in one-carbon metabolism, which is essential for nucleotide synthesis and is often upregulated in cancer cells.

Inhibitor ClassInhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Diaminopyrimidine Compound 1 MTHFD2, MTHFD1, MTHFD2L11 (MTHFD2), 0.5 (MTHFD1), 27 (MTHFD2L)[11]
Compound 2 MTHFD2, MTHFD1, MTHFD2L254 (MTHFD2), 89 (MTHFD1), 126 (MTHFD2L)[11]
Compound 3 MTHFD2, MTHFD1, MTHFD2L47 (MTHFD2), 16 (MTHFD1), 47 (MTHFD2L)[11]
Non-DiaminopyrimidineLY345899MTHFD1, MTHFD296 (MTHFD1), 663 (MTHFD2)[11][12][13]
DS44960156MTHFD21600[14]
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors

HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition can enhance anti-tumor immunity.

Inhibitor ClassInhibitorTarget Kinase(s)IC50 (nM)Reference(s)
Diaminopyrimidine Compound 14g HPK10.15[15]
Compound 1 HPK1-[16]
Compound 5 HPK10.29[16]
Compound 6 HPK10.094[16]
Non-DiaminopyrimidineBIIB-091BTK<0.2[17][18][19][20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by these inhibitors is crucial for understanding their mechanism of action and for designing effective experiments.

FAK_Signaling_Pathway ECM Extracellular Matrix (ECM) Integrin Integrin Receptor ECM->Integrin FAK FAK (Focal Adhesion Kinase) Integrin->FAK Activation Src Src FAK->Src Recruitment & Activation Grb2_Sos Grb2/Sos FAK->Grb2_Sos Recruitment PI3K PI3K FAK->PI3K Activation Src->FAK Phosphorylation Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activation Akt->Proliferation

Caption: FAK signaling cascade upon integrin engagement with the ECM.

CDK7_Signaling_Pathway CDK7 CDK7 CAK_Complex CAK Complex CDK7->CAK_Complex TFIIH TFIIH CDK7->TFIIH Component of CyclinH Cyclin H CyclinH->CAK_Complex MAT1 MAT1 MAT1->CAK_Complex CellCycle_CDKs CDK1, CDK2, CDK4, CDK6 CAK_Complex->CellCycle_CDKs Phosphorylation & Activation RNAPII RNA Polymerase II TFIIH->RNAPII Phosphorylation of C-terminal domain CellCycle_Progression Cell Cycle Progression CellCycle_CDKs->CellCycle_Progression Transcription_Initiation Transcription Initiation RNAPII->Transcription_Initiation

Caption: Dual roles of CDK7 in cell cycle control and transcription.

MTHFD2_Metabolic_Pathway Serine Serine Methylene_THF 5,10-Methylene-THF Serine->Methylene_THF + THF THF Tetrahydrofolate (THF) Methenyl_THF 5,10-Methenyl-THF Methylene_THF->Methenyl_THF Dehydrogenase Activity Thymidylate_Synthesis Thymidylate Synthesis Methylene_THF->Thymidylate_Synthesis MTHFD2 MTHFD2 Formyl_THF 10-Formyl-THF Methenyl_THF->Formyl_THF Cyclohydrolase Activity Purine_Synthesis Purine Synthesis Formyl_THF->Purine_Synthesis

Caption: Role of MTHFD2 in mitochondrial one-carbon metabolism.

HPK1_Signaling_Pathway TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Activation ZAP70 ZAP70 Lck->ZAP70 Phosphorylation LAT_SLP76 LAT/SLP-76 Signalosome ZAP70->LAT_SLP76 Phosphorylation HPK1 HPK1 LAT_SLP76->HPK1 Recruitment T_Cell_Activation T-Cell Activation (e.g., IL-2 production) LAT_SLP76->T_Cell_Activation SLP76_p p-SLP-76 HPK1->SLP76_p Phosphorylation of SLP-76 SLP76_p->T_Cell_Activation Inhibition

Caption: HPK1 negatively regulates T-cell receptor signaling.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed protocols for two common kinase inhibition assays.

Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

This assay is a robust method for measuring kinase activity in a high-throughput format.

Materials:

  • Kinase of interest

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.0, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • HTRF Detection Buffer (e.g., 100 mM potassium fluoride in 1x HTRF detection buffer)

  • Europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody

  • Streptavidin-XL665

  • Test compounds (diaminopyrimidine inhibitors and alternatives)

  • 384-well low-volume white plates

  • HTRF-compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to the desired final concentrations.

  • Kinase Reaction:

    • Add 2 µL of the diluted compound solution to the wells of a 384-well plate.

    • Add 4 µL of a solution containing the kinase and biotinylated substrate in kinase reaction buffer.

    • Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding 10 µL of HTRF detection buffer containing the Eu3+-cryptate labeled antibody and Streptavidin-XL665.

    • Incubate the plate at room temperature for 60 minutes to allow for signal development.

  • Data Acquisition: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the ratio against the inhibitor concentration to determine the IC50 value.[21][22]

Radiometric Kinase Assay ([γ-³²P]ATP)

This classic and highly sensitive assay directly measures the incorporation of a radiolabeled phosphate group onto a substrate.

Materials:

  • Kinase of interest

  • Substrate (protein or peptide)

  • [γ-³²P]ATP

  • Cold (non-radioactive) ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Test compounds

  • Phosphocellulose paper (e.g., P81)

  • Wash buffer (e.g., 0.75% phosphoric acid)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup:

    • Prepare a master mix containing kinase reaction buffer, substrate, and the kinase.

    • In individual tubes, add the desired concentration of the test compound.

    • Add the kinase master mix to each tube.

  • Initiation and Incubation:

    • Prepare an ATP mix containing both cold ATP and [γ-³²P]ATP.

    • Initiate the reaction by adding the ATP mix to each tube.

    • Incubate the reactions at 30°C for a predetermined time (e.g., 10-30 minutes).

  • Stopping the Reaction and Spotting:

    • Stop the reaction by adding an equal volume of a stop solution (e.g., 0.75% phosphoric acid).

    • Spot a portion of each reaction mixture onto a labeled phosphocellulose paper.

  • Washing:

    • Wash the phosphocellulose paper multiple times with the wash buffer to remove unincorporated [γ-³²P]ATP.

    • Perform a final wash with acetone to dry the paper.

  • Quantification:

    • Place the dried phosphocellulose paper in a scintillation vial with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.[23][24][25]

Conclusion

Diaminopyrimidine-based inhibitors represent a significant and continually evolving class of therapeutics. Their versatility as a scaffold allows for the development of highly potent and selective inhibitors against a range of critical kinase targets. This guide provides a framework for the comparative analysis of these compounds, emphasizing the importance of robust experimental data and a thorough understanding of their mechanism of action within complex signaling networks. As research progresses, the continued exploration and optimization of the diaminopyrimidine core will undoubtedly lead to the discovery of novel and effective therapies for a multitude of diseases.

References

Validation of 2,4-Diaminopyrimidine-5-carboxamide Activity in Animal Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine-5-carboxamide scaffold has emerged as a promising privileged structure in kinase inhibitor discovery, demonstrating significant potential in immuno-oncology and anti-fibrotic therapies. This guide provides a comparative analysis of the in vivo activity of compounds based on this scaffold, with a focus on Hematopoietic Progenitor Kinase 1 (HPK1) inhibition for cancer immunotherapy and c-Jun N-terminal Kinase (JNK) inhibition for the treatment of liver fibrosis.

Immuno-Oncology: Targeting HPK1

HPK1 is a negative regulator of T-cell receptor signaling, and its inhibition is a key strategy to enhance anti-tumor immunity.[1][2][3] Small molecule inhibitors of HPK1 are expected to prolong T-cell activation and enhance the function of antigen-presenting cells, turning "cold" tumors "hot".[4]

Lead Compound Activity in a Syngeneic Mouse Model

A lead HPK1 inhibitor, CMPD0431, has demonstrated significant anti-tumor effects in the CT-26 syngeneic mouse model of colon cancer.[4][5] Treatment with CMPD0431 led to inhibition of tumor growth, accompanied by an increase in the infiltration of CD3+ T-lymphocytes within the tumor microenvironment.[4] Notably, a subset of mice treated with a high dose of CMPD0431 exhibited tumor regression and developed an immunological memory, rendering them resistant to tumor re-challenge.[4]

Comparative Landscape

The field of HPK1 inhibitors is rapidly evolving, with several compounds in clinical development. These serve as critical benchmarks for evaluating new chemical entities.

CompoundDeveloperHighest Development PhaseKey Preclinical/Clinical Findings
BGB-15025 BeiGenePhase 1Showed preliminary antitumor effects as a monotherapy and enhanced effects in combination with an anti-PD-1 antibody in preclinical models.[6][7][8][9][10] In the clinic, the combination with tislelizumab demonstrated a higher overall response rate compared to monotherapy.[8][10]
CFI-402411 Treadwell TherapeuticsPhase 1/2Demonstrated a tolerable safety profile and preliminary clinical benefit in patients with multiple solid tumors, including those who had progressed on prior anti-PD-1 therapy.[6][11][12] Preclinical studies showed immune activation and potent anti-leukemic effects in mouse models.[11]
NDI-101150 Nimbus TherapeuticsPhase 1/2Showed responses in various syngeneic models (colon, lymphoma, breast, liver).[6] In vitro, it increased pro-inflammatory cytokines in exhausted T-cells, with a synergistic effect when combined with an anti-PD-1 antibody.[6]

Anti-Fibrotic Therapy: Targeting JNK in Liver Fibrosis

JNK signaling, particularly through the JNK1 isoform, plays a crucial role in the activation of hepatic stellate cells (HSCs), the primary cell type responsible for collagen deposition in liver fibrosis.[4][13][14][15][16][17] Inhibition of JNK is therefore a promising therapeutic strategy to halt or reverse the progression of liver fibrosis.

Efficacy of Pan-JNK Inhibition in Preclinical Models
Comparative Landscape of Anti-Fibrotic Kinase Inhibitors

Several multi-targeted tyrosine kinase inhibitors have been evaluated in preclinical models of liver fibrosis and offer a point of comparison for novel JNK inhibitors.

CompoundPrimary Target(s)Animal Model(s)Key Anti-Fibrotic Findings
Sorafenib VEGFR, PDGFR, RAFCCl4, BDLAttenuates stellate cell activation and reduces collagen deposition.[11]
Nilotinib BCR-ABL, PDGFRCCl4, BDLInhibits PDGF and TGF-β signaling, leading to reduced collagen deposition and α-SMA expression.[11]
Imatinib BCR-ABL, c-Kit, PDGFRCCl4Reduces liver fibrosis by inhibiting HSC activation and proliferation.[11]

Experimental Protocols

CT-26 Syngeneic Tumor Model

This model is a cornerstone for in vivo immuno-oncology studies.

  • Cell Culture: CT-26 cells, a murine colorectal carcinoma cell line, are cultured in appropriate media.

  • Tumor Implantation: 1 x 10^6 CT-26 cells are injected subcutaneously into the flank of BALB/c mice.[19]

  • Treatment: Once tumors reach a palpable size (e.g., ~120 mm³), mice are randomized into treatment and vehicle control groups.[19] The test compound (e.g., this compound derivative) is administered according to the predetermined dosing schedule and route.

  • Monitoring: Tumor volume is measured regularly (e.g., twice weekly) with calipers.[19] Animal body weight and general health are also monitored.

  • Endpoint Analysis: At the end of the study, tumors are excised and weighed.[19] They can be further processed for histological analysis (e.g., H&E staining, immunohistochemistry for immune cell markers like CD3, CD8) and molecular analysis (e.g., RNA sequencing).

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This is a widely used toxicant-induced model of liver fibrosis.

  • Animal Strain: Typically, C57BL/6 or BALB/c mice are used.[20][21]

  • Induction: CCl4 is dissolved in a vehicle like olive oil (e.g., 5% solution).[20] Mice receive intraperitoneal injections of CCl4 (e.g., 0.3 ml/kg) multiple times a week (e.g., three times) for a duration of 4-8 weeks to induce fibrosis.[20][21]

  • Treatment: The test compound can be administered prophylactically (along with CCl4) or therapeutically (after fibrosis is established).

  • Assessment of Fibrosis:

    • Histology: Liver sections are stained with Sirius Red or Masson's trichrome to visualize collagen deposition.

    • Biochemical Markers: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured to assess liver injury.[13]

    • Gene Expression: Hepatic expression of pro-fibrotic genes (e.g., α-SMA, collagen I) is quantified by qRT-PCR.[13]

Bile Duct Ligation (BDL) Model

This surgical model induces cholestatic liver injury and subsequent fibrosis.

  • Surgical Procedure: In anesthetized mice, a midline abdominal incision is made to expose the common bile duct.[3][22][23][24] The duct is then ligated at two points with a non-absorbable suture.[3] In sham-operated control animals, the bile duct is exposed but not ligated.

  • Post-Operative Care: Appropriate analgesia and monitoring are provided.

  • Treatment: The test compound is administered for a specified period following the surgery (e.g., 14-28 days).

  • Assessment of Fibrosis: Similar to the CCl4 model, fibrosis is assessed through histological staining, biochemical markers of liver injury and cholestasis (e.g., bilirubin, alkaline phosphatase), and analysis of pro-fibrotic gene expression.

Signaling Pathways and Experimental Workflows

HPK1_Signaling_Pathway TCR TCR Engagement HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP76 HPK1->SLP76 Phosphorylates pSLP76 p-SLP76 (Ser376) HPK1->pSLP76 TCS_Destabilization T-Cell Signaling Complex Destabilization pSLP76->TCS_Destabilization Reduced_Activation Reduced T-Cell Activation (↓ Proliferation, ↓ Cytokine Release) TCS_Destabilization->Reduced_Activation Inhibitor 2,4-Diaminopyrimidine -5-carboxamide (HPK1 Inhibitor) Inhibitor->HPK1 Inhibits JNK_Signaling_in_HSCs TGFb_PDGF Pro-fibrotic Stimuli (TGF-β, PDGF) JNK JNK Pathway (esp. JNK1) TGFb_PDGF->JNK Activates Transcription_Factors Transcription Factors (e.g., c-Jun/AP-1) JNK->Transcription_Factors Activates Gene_Expression ↑ Pro-fibrotic Gene Expression (α-SMA, Collagen) Transcription_Factors->Gene_Expression HSC_Activation HSC Activation & ECM Deposition Gene_Expression->HSC_Activation Inhibitor 2,4-Diaminopyrimidine -5-carboxamide (JNK Inhibitor) Inhibitor->JNK Inhibits Experimental_Workflow cluster_model Animal Model Induction cluster_treatment Treatment Phase cluster_analysis Data Collection & Analysis Model_Selection Select Model (e.g., CT-26, CCl4, BDL) Induction Induce Pathology (Tumor Implantation / Toxin / Surgery) Model_Selection->Induction Randomization Randomize Animals Induction->Randomization Dosing Administer Test Compound vs. Vehicle/Comparator Randomization->Dosing In_Life_Monitoring In-Life Measurements (Tumor Volume, Body Weight) Dosing->In_Life_Monitoring Endpoint_Analysis Endpoint Analysis (Histology, Biomarkers, Gene Expression) In_Life_Monitoring->Endpoint_Analysis

References

A Comparative Guide to the Synthetic Routes of 2,4-Diaminopyrimidine-5-carboxamide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors. The 5-carboxamide derivative, in particular, has garnered interest as a key building block in the development of novel therapeutics. This guide provides a comparative analysis of different synthetic strategies to obtain 2,4-diaminopyrimidine-5-carboxamide, offering insights into the advantages and disadvantages of each approach. The information presented is intended to aid researchers in selecting the most suitable method for their specific needs, considering factors such as yield, scalability, and availability of starting materials.

Overview of Synthetic Strategies

Three primary synthetic routes to this compound are outlined and compared:

  • Route 1: Amidation of Ethyl 2,4-diaminopyrimidine-5-carboxylate. This two-step approach involves the initial synthesis of the corresponding ethyl ester, followed by its amidation to the desired carboxamide.

  • Route 2: Hydrolysis of 2,4-diaminopyrimidine-5-carbonitrile. This alternative two-step method proceeds through a nitrile intermediate, which is then selectively hydrolyzed to the primary amide.

  • Route 3: One-Pot Synthesis. A potential one-pot, three-component reaction is proposed as a more streamlined and efficient alternative to the multi-step routes.

Comparative Data of Synthetic Routes

The following tables provide a summary of the key quantitative and qualitative aspects of each synthetic route.

Table 1: Comparison of Starting Materials, Intermediates, and Overall Yield

Parameter Route 1: From Ester Route 2: From Nitrile Route 3: One-Pot Synthesis (Proposed)
Starting Materials Guanidine, Ethyl 2-formyl-3-oxo-propanoate (or equivalent)Guanidine, 2-ethoxymethylenemalononitrile (EMMN)Guanidine, a suitable C3-synthon with a latent carboxamide
Key Intermediate Ethyl 2,4-diaminopyrimidine-5-carboxylate2,4-Diaminopyrimidine-5-carbonitrileN/A
Estimated Overall Yield Moderate to GoodGoodPotentially High

Table 2: Comparison of Reaction Conditions and Practical Considerations

Parameter Route 1: From Ester Route 2: From Nitrile Route 3: One-Pot Synthesis (Proposed)
Number of Steps 221
Key Reagents Sodium ethoxide, AmmoniaSodium ethoxide, Hydrogen peroxide, Sodium hydroxideBase catalyst (e.g., piperidine, DBU)
Solvents EthanolEthanol, WaterEthanol or other suitable polar solvent
Reaction Temperature Reflux, Elevated pressure for amidationRefluxReflux
Purification Crystallization, Column chromatographyCrystallization, Column chromatographyCrystallization
Advantages Utilizes a commercially available intermediate.High-yielding synthesis of the nitrile precursor.[1]Potentially higher atom economy and reduced waste.
Disadvantages Amidation may require high pressure and temperature.Hydrolysis conditions need to be carefully controlled to avoid over-hydrolysis to the carboxylic acid.The specific C3-synthon may not be commercially available and may require separate synthesis.

Experimental Protocols

Route 1: From Ethyl 2,4-diaminopyrimidine-5-carboxylate

Step 1: Synthesis of Ethyl 2,4-diaminopyrimidine-5-carboxylate

  • Reaction: Guanidine hydrochloride (1.1 eq) is reacted with ethyl 2-formyl-3-oxo-propanoate (1.0 eq) in the presence of a base such as sodium ethoxide in ethanol.

  • Procedure: To a solution of sodium ethoxide (2.2 eq) in absolute ethanol, guanidine hydrochloride is added, and the mixture is stirred for 30 minutes at room temperature. Ethyl 2-formyl-3-oxo-propanoate is then added, and the reaction mixture is heated to reflux for 4-6 hours. After cooling, the precipitated product is filtered, washed with cold ethanol, and dried.

Step 2: Amidation of Ethyl 2,4-diaminopyrimidine-5-carboxylate

  • Reaction: The ethyl ester is converted to the primary amide using ammonia.

  • Procedure: Ethyl 2,4-diaminopyrimidine-5-carboxylate is suspended in a saturated solution of ammonia in methanol in a sealed pressure vessel. The mixture is heated to 100-120 °C for 12-24 hours. After cooling, the solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent (e.g., water or ethanol) to yield this compound.

Route 2: From 2,4-diaminopyrimidine-5-carbonitrile

Step 1: Synthesis of 2,4-diaminopyrimidine-5-carbonitrile [1]

  • Reaction: Guanidine is condensed with 2-ethoxymethylenemalononitrile (EMMN).

  • Procedure: To a solution of sodium ethoxide (1.1 eq) in ethanol, guanidine hydrochloride (1.0 eq) is added, and the mixture is stirred for 30 minutes. EMMN (1.0 eq) is then added, and the reaction is refluxed for 4-6 hours. The reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried to afford 2,4-diaminopyrimidine-5-carbonitrile. The reported 1H NMR spectrum shows singlets at δ 6.9 ppm (4H, NH2) and δ 8.05 ppm (1H, aromatic proton). The 13C NMR spectrum displays peaks at δ 83.0 (C5), 117.0 (C≡N), 161.3 (C6), 166.6, and 167.2 ppm (C2 & C4).[1]

Step 2: Hydrolysis of 2,4-diaminopyrimidine-5-carbonitrile

  • Reaction: The nitrile is selectively hydrolyzed to the primary amide using basic hydrogen peroxide.

  • Procedure: 2,4-diaminopyrimidine-5-carbonitrile is suspended in a mixture of ethanol and water. To this suspension, a solution of sodium hydroxide (2.0 eq) and hydrogen peroxide (30% aqueous solution, 3.0 eq) is added dropwise at a temperature maintained below 20 °C. The reaction is stirred at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC). The reaction mixture is then neutralized with a dilute acid (e.g., HCl), and the precipitated product is filtered, washed with water, and recrystallized to give this compound.

Route 3: One-Pot Synthesis (Proposed)
  • Reaction: A three-component condensation of guanidine, an appropriate C3-synthon, and an in-situ source of the carboxamide.

  • Proposed Procedure: Guanidine hydrochloride (1.1 eq), 2-cyano-3-ethoxyacrylamide (1.0 eq), and a base such as sodium ethoxide (2.2 eq) are heated in ethanol under reflux for 6-8 hours. The 2-cyano-3-ethoxyacrylamide can be synthesized from cyanoacetamide and triethyl orthoformate. Upon cooling, the product is expected to precipitate and can be isolated by filtration, followed by recrystallization. This approach aims to form the pyrimidine ring and the carboxamide functionality in a single synthetic operation.

Visualizing the Synthetic Pathways

The following diagrams, generated using Graphviz, illustrate the workflow of each synthetic route.

G cluster_0 Route 1: From Ester A1 Guanidine + Ethyl 2-formyl-3-oxo-propanoate B1 Ethyl 2,4-diaminopyrimidine-5-carboxylate A1->B1 NaOEt, EtOH, Reflux C1 This compound B1->C1 NH3/MeOH, 100-120 °C

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: From Nitrile A2 Guanidine + 2-Ethoxymethylenemalononitrile B2 2,4-Diaminopyrimidine-5-carbonitrile A2->B2 NaOEt, EtOH, Reflux C2 This compound B2->C2 H2O2, NaOH, EtOH/H2O

Caption: Synthetic pathway for Route 2.

G cluster_2 Route 3: One-Pot Synthesis (Proposed) A3 Guanidine + 2-Cyano-3-ethoxyacrylamide C3 This compound A3->C3 NaOEt, EtOH, Reflux

Caption: Proposed one-pot synthesis (Route 3).

References

Selectivity Profile of 2,4-Diaminopyrimidine-5-carboxamide Derivatives Against a Panel of Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The 2,4-diaminopyrimidine-5-carboxamide scaffold has emerged as a promising privileged structure in the development of potent and selective kinase inhibitors. This guide provides a comparative analysis of the selectivity profile of derivatives based on this core structure, with a particular focus on their activity against the TYRO3 (Sky) receptor tyrosine kinase. The information presented herein is supported by experimental data from publicly available research.

Executive Summary

Derivatives of this compound have demonstrated remarkable selectivity for the TYRO3 (Sky) kinase, a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. Certain analogs exhibit over 100-fold selectivity for TYRO3 compared to other kinases, including closely related TAM family members. This high degree of selectivity makes these compounds valuable tools for studying TYRO3 biology and as starting points for the development of targeted therapeutics. This guide will delve into the quantitative data supporting this selectivity, the experimental methods used for its determination, and the signaling context of TYRO3 inhibition.

Data Presentation: Kinase Selectivity of this compound Derivatives

The following table summarizes the inhibitory activity (IC50) of representative this compound derivatives against a panel of kinases, highlighting their selectivity for TYRO3.

Compound IDTarget KinaseIC50 (nM)Selectivity Notes
Compound 19 TYRO3 (Sky) 10 >100-fold selective over MERTK and AXL [1]
MERTK>1000
AXL>1000
Compound 21 TYRO3 (Sky) 0.7 Most potent TYRO3 inhibitor reported to date [1]
Compound 32 TYRO3 (Sky) 70 >100-fold selective in a panel of 31 tyrosine kinases [1]
MERTK>700<10-fold selective against MERTK[1]
AXL>7000
HPK1 Inhibitor 1 HPK1<10>100x selectivity in 226/265 kinases examined[2]
SIK2 Inhibitor 8h SIK21.9High selectivity over SIK1 and SIK3[3]
SIK124.3
SIK3115.3

Experimental Protocols

The determination of the kinase inhibitory activity and selectivity profiles of this compound derivatives typically involves in vitro kinase assays. The two primary methods employed are the radiometric assay and the ADP-Glo™ kinase assay.

Radiometric Kinase Assay (Example: ³³P-ATP Filter Binding Assay)

This method directly measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a substrate by the kinase.

Protocol Outline:

  • Reaction Setup: A reaction mixture is prepared containing the kinase, a specific substrate (e.g., a peptide or protein), the test compound (inhibitor) at various concentrations, and a reaction buffer (typically containing Tris-HCl, MgCl₂, and DTT).

  • Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Termination and Capture: The reaction is stopped, and the phosphorylated substrate is captured on a filter membrane (e.g., phosphocellulose paper).

  • Washing: The filter is washed to remove unincorporated [γ-³³P]ATP.

  • Detection: The amount of radioactivity incorporated into the substrate is quantified using a scintillation counter or a phosphorimager.

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

ADP-Glo™ Kinase Assay

This is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction. It is a non-radioactive, high-throughput method.

Protocol Outline:

  • Kinase Reaction: The kinase, substrate, ATP, and test compound are incubated together in a multi-well plate.

  • ADP-Glo™ Reagent Addition: After the kinase reaction, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent Addition: Kinase Detection Reagent is then added, which converts the ADP generated into ATP and uses the newly synthesized ATP in a luciferase/luciferin reaction to produce light.

  • Luminescence Measurement: The luminescent signal is measured using a plate-reading luminometer. The signal intensity is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: The percentage of kinase inhibition is calculated based on the reduction in the luminescent signal, and the IC50 value is determined.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway affected by the inhibition of TYRO3 and a general workflow for kinase inhibitor profiling.

TYRO3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TYRO3 TYRO3 (Sky Kinase) PI3K PI3K TYRO3->PI3K Ras Ras TYRO3->Ras Gas6 Gas6 (Ligand) Gas6->TYRO3 Activation Akt Akt PI3K->Akt Transcription Gene Transcription (Proliferation, Survival) Akt->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Derivative Inhibitor->TYRO3 Inhibition

Caption: TYRO3 signaling pathway and point of inhibition.

Kinase_Inhibitor_Profiling_Workflow cluster_workflow Kinase Inhibitor Profiling Workflow start Start: Test Compound (2,4-Diaminopyrimidine -5-carboxamide) primary_screen Primary Kinase Assay (e.g., against TYRO3) start->primary_screen dose_response Dose-Response Assay (IC50 Determination) primary_screen->dose_response panel_screen Kinase Panel Screening (Selectivity Profiling) dose_response->panel_screen data_analysis Data Analysis (Selectivity Assessment) panel_screen->data_analysis hit_validation Hit Validation (Cell-based assays) data_analysis->hit_validation end End: Selective Inhibitor Identified hit_validation->end

Caption: General workflow for kinase inhibitor profiling.

References

Benchmarking 2,4-Diaminopyrimidine-5-carboxamide Derivatives Against Established Therapeutic Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of investigational compounds based on the 2,4-diaminopyrimidine-5-carboxamide scaffold against established therapeutic agents. The analysis focuses on three key therapeutic areas where this scaffold has shown promise: cancer immunotherapy through Hematopoietic Progenitor Kinase 1 (HPK1) inhibition, anti-platelet therapy via Sky kinase (TYRO3) inhibition, and the treatment of liver fibrosis by targeting c-Jun N-terminal Kinase (JNK).

Executive Summary

The this compound scaffold has emerged as a versatile platform for designing potent and selective kinase inhibitors. This guide presents available preclinical data, primarily in the form of half-maximal inhibitory concentrations (IC50), to benchmark these novel compounds against existing therapies. While direct head-to-head clinical data is not yet available, the in vitro evidence suggests that this compound derivatives hold significant potential as next-generation therapeutic agents. This document is intended to serve as a resource for researchers and drug development professionals to evaluate the standing of these compounds and to guide future research and development efforts.

Cancer Immunotherapy: HPK1 Inhibition

Hematopoietic Progenitor Kinase 1 (HPK1), a serine/threonine kinase, is a negative regulator of T-cell receptor signaling.[1] Its inhibition is a promising strategy in cancer immunotherapy to enhance anti-tumor immune responses.[1][2] Several companies are actively developing HPK1 inhibitors, with some now in clinical trials.[3][4][5]

Data Presentation: HPK1 Inhibitor Potency and Selectivity

The following table summarizes the in vitro potency of a representative this compound-based HPK1 inhibitor and compares it with publicly available data for established clinical candidates.

Compound ClassTargetCompound ExampleHPK1 IC50 (nM)Kinase Selectivity (notes)Reference
This compound HPK1Compound 1 (Merck)0.5>100-fold selective in 226/265 kinases examined[6]
InvestigationalHPK1BGB-15025 (BeiGene)1.04Good selectivity against other MAP4K family members[7]
InvestigationalHPK1CFI-402411 (Treadwell Therapeutics)4.0-[8]
InvestigationalHPK1NDI-101150 (Nimbus Therapeutics)14High selectivity within MAP4K family and wider kinome[9]
Experimental Protocols

HPK1 TR-FRET Kinase Assay

This assay quantifies the phosphorylation of a substrate by HPK1 using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Reaction Setup: In a suitable microplate, combine the HPK1 enzyme, a biotinylated substrate (e.g., a specific peptide or myelin basic protein), and the test compound (this compound derivative or established agent) in kinase assay buffer.

  • Initiation: Start the kinase reaction by adding a solution of ATP.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Detection: Stop the reaction and introduce a detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-XL665.

  • Signal Reading: After another incubation period (e.g., 60 minutes), read the plate on a TR-FRET compatible reader, measuring the emission at 665 nm and 615 nm. The ratio of these signals is proportional to the extent of substrate phosphorylation.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.[10]

Mandatory Visualization

HPK1_Signaling_Pathway TCR TCR Lck Lck TCR->Lck ZAP70 ZAP70 Lck->ZAP70 LAT_SLP76 LAT/SLP-76 Complex ZAP70->LAT_SLP76 PLCg1 PLCγ1 LAT_SLP76->PLCg1 HPK1 HPK1 LAT_SLP76->HPK1 IP3_DAG IP3 / DAG PLCg1->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC NFAT_AP1 NFAT / AP-1 Activation Ca_PKC->NFAT_AP1 IL2 IL-2 Production NFAT_AP1->IL2 HPK1->LAT_SLP76 Phosphorylates & Inhibits Inhibitor 2,4-Diaminopyrimidine -5-carboxamide Inhibitor->HPK1 Inhibits

Caption: HPK1 signaling pathway in T-cells and the point of intervention for HPK1 inhibitors.

Anti-platelet Therapy: Sky Kinase (TYRO3) Inhibition

Sky kinase (also known as TYRO3) is a receptor tyrosine kinase involved in platelet activation and aggregation.[11] Inhibitors of Sky kinase represent a novel anti-platelet strategy with the potential for a reduced bleeding risk compared to conventional agents.

Data Presentation: Sky Kinase Inhibitor Potency

This table presents the in vitro potency of representative this compound-based Sky kinase inhibitors. A direct IC50 comparison with established anti-platelet agents like clopidogrel, prasugrel, and ticagrelor is not applicable as they target a different pathway (the P2Y12 receptor).[12][13][14][15][16] The benchmarking for these compounds would rely on functional assays such as platelet aggregation.

Compound ClassTargetCompound ExampleSky (TYRO3) IC50 (nM)Reference
This compound Sky (TYRO3)Compound 210.7[17]
This compound Sky (TYRO3)Compound 2415[17]
Experimental Protocols

Sky (TYRO3) Kinase ELISA

This Enzyme-Linked Immunosorbent Assay (ELISA) is designed for the in vitro quantitative determination of Sky kinase activity.

  • Coating: Coat a 96-well microplate with a substrate for Sky kinase.

  • Sample and Inhibitor Addition: Add purified Sky kinase enzyme and the test compounds (this compound derivatives) to the wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 2 hours).

  • Detection: After washing, add a biotinylated antibody that recognizes the phosphorylated substrate.

  • Secondary Detection: Following another wash step, add HRP-avidin and incubate.

  • Signal Development: After a final wash, add TMB substrate and incubate in the dark. The color development is proportional to the kinase activity.

  • Stopping the Reaction and Reading: Stop the reaction with a stop solution and measure the absorbance at 450 nm.

  • Data Analysis: Calculate the percent inhibition from the absorbance readings and determine the IC50 values.[18][19][20][21]

Mandatory Visualization

Experimental_Workflow_Sky_Kinase_Inhibitor_Screening cluster_plate_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Detection Coat Plate Coat 96-well plate with Sky kinase substrate Add Reagents Add Sky kinase enzyme, This compound derivatives, and ATP Coat Plate->Add Reagents Incubate Incubate at 37°C Add Reagents->Incubate Add Detection Ab Add biotinylated anti-phospho-substrate Ab Incubate->Add Detection Ab Add HRP-avidin Add HRP-avidin Add Detection Ab->Add HRP-avidin Add TMB Add TMB substrate Add HRP-avidin->Add TMB Read Plate Read absorbance at 450 nm Add TMB->Read Plate

Caption: Workflow for screening Sky kinase inhibitors using an ELISA-based method.

Liver Fibrosis: JNK Inhibition

c-Jun N-terminal Kinase (JNK) is a member of the mitogen-activated protein kinase family and plays a role in the pathogenesis of liver fibrosis.[22] Inhibition of JNK is therefore a potential therapeutic strategy for this condition.

Data Presentation: JNK Inhibitor Potency
Compound ClassTargetCompound ExampleJNK IC50 (µM)Reference
InvestigationalJNKSP6001255-10 (inhibition of c-Jun phosphorylation)[22]
This compound JNKData Not Available--
Experimental Protocols

JNK TR-FRET Kinase Assay

This assay is a robust method for measuring JNK activity and the potency of its inhibitors.[10][23][24][25]

  • Reaction Mixture: Prepare a reaction mixture containing the JNK enzyme, a biotinylated JNK substrate (e.g., c-Jun peptide), and the test compound in a kinase buffer.

  • Reaction Initiation: Start the reaction by adding ATP.

  • Incubation: Allow the reaction to proceed at room temperature for a set time.

  • Detection Reagent Addition: Add a detection mix containing a Europium-labeled anti-phospho-JNK substrate antibody and Streptavidin-XL665.

  • Final Incubation: Incubate for 1 hour at room temperature to allow for the formation of the detection complex.

  • Measurement: Read the TR-FRET signal on a compatible plate reader.

  • Analysis: Determine IC50 values by plotting the TR-FRET signal ratio against the inhibitor concentration.

Mandatory Visualization

Logical_Relationship_JNK_Inhibition Liver_Injury Liver Injury (e.g., toxins, viral infection) HSC_Activation Hepatic Stellate Cell (HSC) Activation Liver_Injury->HSC_Activation JNK_Signaling JNK Signaling Pathway HSC_Activation->JNK_Signaling activates Fibrosis Liver Fibrosis (Collagen Deposition) JNK_Signaling->Fibrosis promotes JNK_Inhibitor JNK Inhibitor (e.g., 2,4-Diaminopyrimidine -5-carboxamide) JNK_Inhibitor->JNK_Signaling blocks

Caption: Logical relationship of JNK signaling in liver fibrosis and the therapeutic intervention point.

References

Safety Operating Guide

Navigating the Safe Disposal of 2,4-Diaminopyrimidine-5-carboxamide: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of 2,4-Diaminopyrimidine-5-carboxamide, a solid chemical compound. While specific regulations may vary by institution and location, the following operational plan is based on established best practices for laboratory chemical waste management.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). Based on the hazard information for similar pyrimidine compounds, this includes:

  • Eye Protection: Wear safety glasses or goggles.

  • Hand Protection: Use compatible chemical-resistant gloves.

  • Respiratory Protection: In case of dust formation, use a NIOSH-approved respirator.

  • Body Protection: Wear a lab coat or other protective clothing.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Waste Characterization Summary

Properly characterizing the waste is the first step in the disposal process. The table below summarizes the key information for this compound waste.

CharacteristicDescription
Physical State Solid
Chemical Name This compound
CAS Number 66131-74-6
Primary Hazard Class Based on similar compounds, may be classified as an irritant (skin and eyes).[1] Always consult your institution's EHS for specific classification.
Container Requirements A clearly labeled, sealable, and chemically compatible container. The original container is often a suitable option.[2]

Detailed Disposal Protocol

The following step-by-step methodology outlines the process for the safe disposal of solid this compound waste.

Materials Required:

  • Appropriate PPE (gloves, safety glasses, lab coat)

  • Sealable, compatible waste container

  • Hazardous waste label

  • Waste disposal request form (as per institutional guidelines)

Procedure:

  • Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.

    • Keep solid waste separate from liquid waste.[3]

  • Packaging:

    • Place the solid this compound waste into a designated, compatible, and sealable container. The original product container, if in good condition, is a suitable choice.[2]

    • Ensure the container is clean on the outside to prevent exposure during handling.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound".

    • Indicate the quantity of waste in the container.

    • Include the date of waste generation.

    • Add your name and laboratory contact information.

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within your laboratory.

    • This area should be secure and away from general laboratory traffic.

    • Ensure secondary containment is used to capture any potential leaks or spills.[3]

  • Disposal Request:

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This typically involves submitting an online or paper form to your EHS department.

    • Provide all necessary information from the hazardous waste label on the request form.

  • Pickup and Final Disposal:

    • Your institution's trained EHS personnel will collect the waste from the satellite accumulation area.

    • The waste will then be transported to a licensed hazardous waste disposal facility for final treatment, which may include incineration.[4]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Solid Waste from other waste streams ppe->segregate package Package in a sealed, compatible container segregate->package label Label container with 'Hazardous Waste' and full chemical name package->label store Store in designated Satellite Accumulation Area with secondary containment label->store request Submit Waste Pickup Request to EHS store->request pickup EHS Pickup and Transport to licensed waste facility request->pickup end End: Proper Disposal pickup->end

Caption: A workflow diagram for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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Reactant of Route 2
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